molecular formula C12H16N2O B1469419 1-Phenylpiperidine-3-carboxamide CAS No. 58971-08-7

1-Phenylpiperidine-3-carboxamide

Cat. No.: B1469419
CAS No.: 58971-08-7
M. Wt: 204.27 g/mol
InChI Key: WWKZWKKEYNZSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKZWKKEYNZSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737231
Record name 1-Phenylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58971-08-7
Record name 1-Phenylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpiperidine-3-carboxamide: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-phenylpiperidine-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a cornerstone in drug discovery, and its derivatives are integral to numerous pharmaceuticals. This document delves into the core chemical properties, structural features, and a validated synthetic pathway for this compound. Furthermore, it explores the burgeoning therapeutic applications of the N-arylpiperidine-3-carboxamide class, with a particular focus on their recently discovered potential as novel anti-cancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecular scaffold.

Introduction: The Significance of the Phenylpiperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in medicinal chemistry. When functionalized with a phenyl group, the resulting phenylpiperidine core becomes a key pharmacophore for a wide array of centrally active agents, including analgesics and antipsychotics.[2] The addition of a carboxamide group, specifically at the 3-position, introduces hydrogen bonding capabilities and a vector for further chemical elaboration, opening new avenues for therapeutic targeting.

Derivatives of the this compound core have recently emerged as a promising class of compounds with potent biological activities. Notably, research has identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in melanoma cells, highlighting their potential as novel anti-cancer therapeutics.[3] This guide will provide the foundational chemical knowledge required to explore the potential of this specific molecule and its analogues.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a piperidine ring with a phenyl group attached to the nitrogen atom (N1) and a carboxamide group at the C3 position. This structure is also known by its semi-systematic name, N-phenylnipecotamide.

Structural Representation

The 2D and 3D structures of this compound are crucial for understanding its interaction with biological targets.

Figure 1: 2D Chemical Structure of this compound.
Physicochemical Data

While extensive experimentally determined data for this specific molecule is not widely published, key physicochemical properties can be calculated or estimated based on its structure and data from closely related analogues. These parameters are critical for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyValueSource
IUPAC Name This compound-
CAS Number 58971-08-7[4]
Molecular Formula C₁₂H₁₆N₂OCalculated
Molecular Weight 204.27 g/mol Calculated
Melting Point Estimated: 170-190 °CInferred from analogues[5]
Topological Polar Surface Area (TPSA) 46.3 ŲCalculated (similar to 4-carboxamide isomer)[6]
Hydrogen Bond Donors 1 (from the amide -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from the amide C=O and piperidine N)Calculated
LogP (Octanol-Water Partition Coefficient) ~1.4 - 2.0Estimated based on related structures[7]

Synthesis of this compound

The synthesis of N-arylpiperidine-3-carboxamides can be efficiently achieved through a standard amide coupling reaction. The following protocol is adapted from established methodologies for the synthesis of analogous compounds and represents a robust and reliable approach.[3] The key strategic decision in this synthesis is the use of a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen. This is essential to prevent self-coupling or other side reactions during the amide bond formation with aniline. The protecting group is then removed under acidic conditions to yield the final product.

Synthetic Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection start1 N-Boc-piperidine- 3-carboxylic acid reagent1 EDC / HOBt (Coupling Agents) DIPEA, DCM start1->reagent1 start2 Aniline start2->reagent1 product1 tert-butyl 3-(phenylcarbamoyl) piperidine-1-carboxylate reagent1->product1 reagent2 TFA or HCl in Dioxane/DCM product1->reagent2 product2 1-Phenylpiperidine- 3-carboxamide (Final Product) reagent2->product2

Figure 2: General Synthetic Workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(phenylcarbamoyl)piperidine-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) at room temperature, add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.).

  • Activation: Stir the mixture for 15-20 minutes to activate the carboxylic acid. The formation of the HOBt-ester is a critical step to facilitate efficient coupling and minimize side reactions.

  • Amine Addition: Add aniline (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the EDC coupling, driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted aniline and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Synthesis of this compound (Final Product)

  • Deprotection: Dissolve the purified product from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in DCM, or alternatively, a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The strong acid cleaves the tert-butoxycarbonyl (Boc) group, releasing CO₂ and isobutylene.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. If using HCl, the hydrochloride salt of the product will be obtained. For the free base, dissolve the residue in a minimal amount of water and basify with a saturated NaHCO₃ or dilute NaOH solution until pH > 8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

No publicly available, experimentally determined spectra for this compound were identified. However, based on the known spectral data of highly analogous structures, a detailed prediction of its key spectroscopic features can be made with high confidence.[5][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amide protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Amide (-NH₂)5.5 - 7.5Broad singlet (2H)Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O.
Phenyl (Ar-H)6.8 - 7.4Multiplets (5H)Protons on the phenyl ring. The ortho-protons (adjacent to N) will be the most upfield.
Piperidine (N-CHₐₓ, N-CHₑq)3.2 - 3.8Multiplets (2H)Protons at the C2 and C6 positions adjacent to the nitrogen.
Piperidine (-CH-CO)2.4 - 2.8Multiplet (1H)The proton at the C3 position, deshielded by the adjacent carboxamide group.
Piperidine (other -CH₂)1.5 - 2.2Multiplets (4H)Protons at the C4 and C5 positions of the piperidine ring.
¹³C NMR Spectroscopy

The carbon NMR will show a characteristic signal for the carbonyl carbon and distinct signals for the aromatic and aliphatic carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Amide (-C =O)172 - 176The carbonyl carbon, typically a sharp singlet.
Phenyl (Ar-C -N)148 - 152The quaternary carbon of the phenyl ring attached to the nitrogen.
Phenyl (Ar-C )115 - 130Signals for the other five aromatic carbons.
Piperidine (N-C H₂)48 - 55Carbons at the C2 and C6 positions.
Piperidine (-C H-CO)40 - 46The C3 carbon atom.
Piperidine (other -C H₂)24 - 30Carbons at the C4 and C5 positions.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions from the amide and aromatic functionalities.

Functional GroupPredicted Absorption (cm⁻¹)IntensityNotes
N-H Stretch (Amide)3100 - 3400MediumTwo bands are expected for a primary amide (-NH₂).[10][11]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of sp² C-H bonds.[12]
C-H Stretch (Aliphatic)2850 - 2950MediumCharacteristic of sp³ C-H bonds in the piperidine ring.[12]
C=O Stretch (Amide I)1640 - 1680StrongA very strong and sharp absorption, characteristic of the carbonyl group.[10]
N-H Bend (Amide II)1590 - 1650MediumOften overlaps with the C=C stretch.
C=C Stretch (Aromatic)1450 - 1600MediumMultiple bands are expected for the phenyl ring.[12]
Mass Spectrometry

In mass spectrometry (electrospray ionization, ESI+), the molecule is expected to show a strong signal for the protonated molecular ion [M+H]⁺.

  • Predicted [M+H]⁺: m/z = 205.13

  • Key Fragmentation: A primary fragmentation pathway would likely involve the loss of the carboxamide group (-CONH₂) or cleavage within the piperidine ring. The phenylpiperidine fragment would also be a characteristic ion.

Biological Activity and Therapeutic Potential

While this compound itself is primarily a building block, its core structure is featured in molecules with significant therapeutic potential. The most compelling recent application is in the field of oncology.

A 2020 study published in ACS Medicinal Chemistry Letters identified a series of N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[3] The lead compound from an initial high-throughput screen featured this exact scaffold. The study demonstrated that the piperidine-3-carboxamide moiety was crucial for activity, as the isomeric 4-carboxamide was inactive. Furthermore, the stereochemistry at the C3 position was critical, with the (S)-enantiomer showing significantly higher activity than the (R)-enantiomer.[3] This suggests that the specific 3D arrangement of the phenyl and carboxamide groups is essential for binding to its biological target.

Beyond oncology, related piperidine carboxamide structures have been investigated as:

  • Cathepsin K inhibitors for the treatment of osteoporosis.[5]

  • Anaplastic Lymphoma Kinase (ALK) inhibitors , another important target in cancer therapy.[13]

  • Analgesics , leveraging the well-established role of the phenylpiperidine scaffold in modulating opioid receptors.[14]

The N-phenylpiperidine-3-carboxamide scaffold therefore represents a versatile and promising starting point for the design of novel therapeutics across multiple disease areas.

Conclusion

This compound is a structurally important molecule that serves as a key intermediate for the synthesis of pharmacologically active compounds. Its synthesis is achievable through well-established amide coupling methodologies. While detailed experimental data for this specific compound is sparse, its physicochemical and spectroscopic properties can be reliably predicted based on fundamental principles and data from close analogues. The demonstrated anti-melanoma activity of N-arylpiperidine-3-carboxamide derivatives underscores the therapeutic relevance of this scaffold and provides a strong rationale for its further investigation in drug discovery programs. This guide provides the essential technical information for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity.

References

  • Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., Li, W., & Fu, W. (2020). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 25(15), 3425. [Link]

  • PubChem. (n.d.). 1-Phenylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Park, H., Lee, K., Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(4), 459–465. [Link]

  • ResearchGate. (n.d.). Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. Retrieved January 20, 2026, from [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). Piperidine-1-carboxylic acid, [2-(piperidine-1-carbonyl)-phenyl]-amide. Retrieved January 20, 2026, from [Link]

  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(3), 105611. [Link]

  • WikiMol. (n.d.). 3-Phenylpiperidine. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas - Supporting Information. Retrieved January 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Savelyeva, T. V., & Cherkasov, A. R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5483. [Link]

  • PubChem. (n.d.). 1-Phenylpiperidine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Frontiers. (n.d.). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved January 20, 2026, from [Link]

  • ChEMBL. (n.d.). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Retrieved January 20, 2026, from [Link]

Sources

A-Scientist's Guide to the Synthesis of the 1-Phenylpiperidine-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenylpiperidine-3-carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2][3] Its inherent structural rigidity and defined three-dimensional geometry provide an excellent platform for the precise spatial arrangement of pharmacophoric elements. This guide offers a comprehensive technical overview of the primary synthetic strategies for constructing this valuable core, aimed at researchers, scientists, and professionals in drug development. We will explore the underlying chemical principles, provide detailed experimental insights, and present the information in a clear, actionable format.

The Strategic Value of the this compound Core in Drug Discovery

The prevalence of the this compound moiety in a diverse range of biologically active molecules underscores its importance.[1][3] This scaffold is a key component in compounds targeting a variety of receptors and enzymes, including G-protein coupled receptors (GPCRs) and ion channels. For instance, it forms the central framework of potent antagonists for the neurokinin 1 (NK1) receptor, which have found applications in managing chemotherapy-induced nausea. Furthermore, derivatives of this scaffold have demonstrated potential as analgesics, anticonvulsants, and even as agents against melanoma by inducing senescence-like phenotypes.[4][5] The amenability of the phenyl ring, piperidine nitrogen, and carboxamide group to chemical modification allows for extensive structure-activity relationship (SAR) studies, making it a highly adaptable and valuable tool in the drug discovery process.[4]

Key Synthetic Routes to the this compound Scaffold

The construction of this important scaffold can be achieved through several synthetic pathways. The selection of a specific route is often dictated by factors such as the desired substitution patterns, the commercial availability of starting materials, and the scalability of the process. This guide will focus on two of the most robust and widely employed methods:

  • The Reductive Amination Pathway: A convergent and highly versatile approach.

  • The Dieckmann Condensation Route: A classic and reliable method for piperidine ring formation.

The Reductive Amination Pathway: A Modern and Flexible Strategy

This approach is favored for its efficiency and the broad availability of diverse starting materials. The central transformation in this strategy is the coupling of a pre-functionalized piperidine precursor with an appropriate aniline derivative through reductive amination.[6][7][8]

Retrosynthetic Analysis

A retrosynthetic view of the target scaffold reveals a key disconnection at the N-phenyl bond. This leads back to two simpler building blocks: a 3-carboxamidopiperidine and an aniline derivative. The 3-carboxamidopiperidine can be further simplified to readily available starting materials.

G Target This compound Intermediate1 3-Carboxamidopiperidine Target->Intermediate1 N-C Aryl bond disconnection Intermediate2 Aniline Derivative Target->Intermediate2 StartingMaterial1 Piperidine-3-carboxylic acid derivative Intermediate1->StartingMaterial1 Amide formation StartingMaterial2 Amine Source Intermediate1->StartingMaterial2

Figure 1: Retrosynthetic analysis via the reductive amination pathway.

Forward Synthesis: A Step-by-Step Approach

The forward synthesis typically involves the initial preparation of the piperidine-3-carboxamide intermediate, followed by the crucial N-arylation step.

Step 1: Synthesis of the Piperidine-3-carboxamide Intermediate

This step often starts with a commercially available precursor like ethyl nipecotate (ethyl piperidine-3-carboxylate). The amide functionality is then introduced using standard amidation techniques.

Experimental Protocol: Synthesis of Piperidine-3-carboxamide

  • Reaction Setup: In a pressure vessel, combine ethyl nipecotate (1.0 equivalent) with a 7 N solution of ammonia in methanol (10 equivalents).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80 °C for 16 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude piperidine-3-carboxamide is often of sufficient purity for the subsequent step. If required, it can be purified by silica gel column chromatography.

Step 2: N-Arylation via Reductive Amination

This pivotal step unites the piperidine-3-carboxamide with a substituted aniline using a reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its mild nature and selectivity for the intermediate iminium ion.[9]

Experimental Protocol: N-Arylation of Piperidine-3-carboxamide

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carboxamide (1.0 equivalent) and the chosen aniline (1.1 equivalents) in dichloromethane (DCM). Add acetic acid (1.2 equivalents).

  • Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) in portions.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the desired this compound.

Mechanistic Rationale

The reductive amination process begins with the acid-catalyzed formation of an iminium ion from the piperidine and aniline. The hydride from STAB then selectively attacks the electrophilic carbon of this iminium ion, leading to the N-arylated product. The choice of STAB is crucial as it is less reactive than other borohydrides and will not reduce the carboxamide group. The acidic environment is necessary to facilitate the formation of the iminium ion.

G cluster_0 Reductive Amination Workflow Start Piperidine-3-carboxamide + Aniline Step1 Formation of Iminium Ion (Acid Catalyst) Start->Step1 Step2 Hydride Attack by STAB Step1->Step2 End This compound Step2->End

Figure 2: Simplified workflow of N-arylation via reductive amination.

The Dieckmann Condensation Route: A Classic Ring-Forming Strategy

The Dieckmann condensation is a powerful intramolecular reaction for constructing five- and six-membered rings.[10][11][12][13] In the synthesis of the this compound scaffold, this method involves the cyclization of a specific diester to form the piperidine ring, which is then further functionalized.

Retrosynthetic Analysis

The key disconnection in this approach is the C2-C3 bond of the piperidine ring, which is formed during the intramolecular condensation. This leads back to an acyclic N-aryl-N-(2-ethoxycarbonylethyl)-β-alanine ethyl ester.

G Target This compound Intermediate1 Ethyl 1-phenyl-4-oxopiperidine-3-carboxylate Target->Intermediate1 Functional Group Interconversion Intermediate2 Acyclic Diester Precursor Intermediate1->Intermediate2 Dieckmann Condensation StartingMaterial1 Aniline Intermediate2->StartingMaterial1 Michael Addition StartingMaterial2 Ethyl acrylate Intermediate2->StartingMaterial2

Figure 3: Retrosynthetic analysis via the Dieckmann condensation.

Forward Synthesis: A Step-by-Step Approach

Step 1: Synthesis of the Acyclic Diester Precursor

The synthesis starts with the formation of the acyclic diester, typically through a double Michael addition of an aniline to ethyl acrylate.

Experimental Protocol: Synthesis of the Acyclic Diester

  • Reaction Setup: Combine the desired aniline (1.0 equivalent) and ethyl acrylate (2.2 equivalents) in ethanol.

  • Reaction Conditions: Heat the mixture at reflux for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography.

Step 2: Dieckmann Condensation

A strong base, such as sodium ethoxide, is used to induce the intramolecular cyclization of the diester.[10]

Experimental Protocol: Dieckmann Condensation

  • Reaction Setup: To a solution of sodium ethoxide (1.5 equivalents) in toluene, add a solution of the acyclic diester (1.0 equivalent) in toluene dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting β-keto ester is often carried forward without further purification.

Step 3: Decarboxylation and Amidation

The β-keto ester is then hydrolyzed and decarboxylated, followed by amidation to yield the final product.

Experimental Protocol: Decarboxylation and Amidation

  • Hydrolysis and Decarboxylation: Heat the crude β-keto ester in a mixture of acetic acid and hydrochloric acid at reflux for 4-6 hours.

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture to a pH of 8-9 with a suitable base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.

  • Amidation: The resulting 1-phenylpiperidine-4-one can be converted to the 3-carboxamide through a multi-step process.

Mechanistic Rationale

The Dieckmann condensation is an intramolecular Claisen condensation.[11][12][13] The base deprotonates the α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group. Elimination of an ethoxide ion yields the cyclic β-keto ester. The subsequent hydrolysis and decarboxylation is a standard transformation for β-keto esters.

Comparative Overview of Synthetic Strategies

FeatureReductive Amination PathwayDieckmann Condensation Route
Flexibility High; accommodates a wide variety of anilines.Moderate; requires specific diester precursors.
Convergence Highly convergent, allowing for late-stage diversification.More linear in nature.
Scalability Generally good and amenable to scale-up.Can be challenging due to the use of strong bases.
Stereocontrol Can be adapted for stereoselective synthesis with chiral starting materials.More challenging to establish stereocenters.
Starting Materials Utilizes readily available piperidine derivatives and anilines.Requires the synthesis of the acyclic diester precursor.

Conclusion and Future Outlook

The synthesis of the this compound scaffold is well-established, with the reductive amination and Dieckmann condensation pathways being two of the most prominent methods. The reductive amination approach is particularly advantageous for its flexibility and convergence, making it highly suitable for creating libraries of compounds for drug discovery programs. The Dieckmann condensation remains a valuable and classic method for constructing the piperidine ring.

Future research in this area will likely focus on developing more sustainable and efficient catalytic methods for C-N bond formation and exploring novel ring-forming strategies that offer greater stereochemical control. The enduring importance of the this compound scaffold in medicinal chemistry will continue to inspire innovation in its synthesis, paving the way for the discovery of next-generation therapeutics.

References

  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359. [Link]

  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. [Link]

  • Marson, C. M., & Coe, D. M. (2014).
  • Gassama, A., et al. (2015).
  • Alfa Chemistry. (n.d.).
  • Wikipedia. (2023). Dieckmann condensation. In Wikipedia. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 5036. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
  • Organic Chemistry Portal. (n.d.).
  • Oh, C. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(9), 1786–1793. [Link]

  • Petersen, P. V., et al. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. BenchChem.
  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1537-1550. [Link]

  • Krasavin, M. (2022).
  • McNamara, C., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • BenchChem. (2025). The Versatile Scaffold: A Technical Guide to 1-Carbamoylpiperidine-3-carboxylic Acid in Medicinal Chemistry. BenchChem.
  • Zhang, W., et al. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • ChEMBL. (n.d.). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. EMBL-EBI.

Sources

The Discovery and Development of 1-Phenylpiperidine-3-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenylpiperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutics targeting a range of diseases. This guide provides an in-depth technical overview of the discovery and development of derivatives and analogs based on this core. We will explore the strategic design principles, synthetic methodologies, and key biological evaluation techniques that have propelled compounds from this class into preclinical and clinical investigation. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in drug development, offering field-proven insights into optimizing this scaffold for therapeutic efficacy. We will delve into case studies focusing on two primary therapeutic areas: oncology, specifically the induction of senescence in melanoma, and neuroscience, with a focus on opioid receptor modulation for pain management.

Introduction: The Versatility of the this compound Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The this compound core combines this advantageous piperidine unit with an N-aryl substituent and a carboxamide group at the 3-position, creating a structure ripe for chemical modification and optimization.

This scaffold has demonstrated remarkable adaptability, with derivatives showing potent activity as senescence inducers in cancer, selective opioid receptor modulators, and even as antimalarial agents.[2][3][4] The key to unlocking the therapeutic potential of this class of compounds lies in a deep understanding of its Structure-Activity Relationships (SAR), the strategic application of synthetic chemistry, and the utilization of robust biological assays.

Synthetic Strategies: From Core Construction to Analog Derivatization

The synthesis of this compound derivatives can be conceptually divided into two main phases: the construction of the substituted piperidine core and the subsequent derivatization, typically through amide bond formation.

Synthesis of the Piperidine-3-carboxamide Building Block

A common and efficient method for constructing the piperidine ring is through the hydrogenation of substituted pyridine precursors.[1] This approach allows for the introduction of various substituents onto the ring system at an early stage. For chiral derivatives, asymmetric synthesis or chiral resolution of racemic mixtures is crucial, as biological activity is often stereospecific.

Experimental Protocol: Synthesis of (S)-1-Boc-piperidine-3-carboxylic acid

This protocol outlines a typical synthesis of a key chiral intermediate.

  • Starting Material: Commercially available (S)-3-hydroxypiperidine.

  • Protection: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM). This protection is critical to prevent side reactions in subsequent steps.

  • Oxidation: The hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent like Jones reagent or a more modern, milder alternative such as TEMPO/bleach.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography on silica gel.

The resulting (S)-1-Boc-piperidine-3-carboxylic acid is a versatile building block for the synthesis of a library of derivatives.[5]

Amide Coupling: The Final Step in Analog Synthesis

The formation of the amide bond between the piperidine-3-carboxylic acid core and a diverse range of primary or secondary amines is a cornerstone of generating a library of analogs. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, especially when dealing with electron-deficient amines or sterically hindered substrates.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HATU.

Experimental Protocol: General Amide Coupling Reaction

  • Reactants: To a solution of the carboxylic acid (1 equivalent) in an aprotic solvent like dimethylformamide (DMF) or DCM, add the amine (1-1.2 equivalents).

  • Coupling Reagents: Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by flash column chromatography.

G

Case Study 1: Induction of Senescence in Melanoma

Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor-suppressive mechanism. The discovery of small molecules that can induce senescence in cancer cells represents a promising therapeutic strategy.

Lead Identification and SAR

Through a high-throughput screening campaign, a hit compound with an N-arylpiperidine-3-carboxamide scaffold was identified for its ability to induce a senescence-like phenotype in human melanoma cells.[2][6] Subsequent SAR studies revealed several key structural features that govern activity:

  • Piperidine Ring: The piperidine-3-carboxamide moiety was found to be crucial for activity. Shifting the carboxamide to the 4-position or replacing the piperidine with smaller rings like pyrrolidine or azetidine led to a significant decrease in potency.[2]

  • Stereochemistry: The (S)-enantiomer of the piperidine core consistently demonstrated higher activity than the (R)-enantiomer, highlighting the importance of a specific three-dimensional arrangement for target engagement.[2]

  • N-Aryl Substituent (A-Ring): Modifications to the N-phenyl ring (A-ring) showed that electron-withdrawing groups, such as fluorine atoms, were generally well-tolerated.

  • Carboxamide Aryl Group (B-Ring): Replacing the benzene ring of the carboxamide with a pyridine ring led to a remarkable improvement in biological activity.[2]

CompoundA-Ring SubstituentB-RingR3 SubstituentSenescence EC50 (µM)Antiproliferative IC50 (µM)
1 (Hit) 3,4-difluoroPhenylH1.240.88
12 3,4-difluoroPhenyl (4-carboxamide)H>20>20
13 3,4-difluoroPhenylH (pyrrolidine)8.06.5
54 3,4-difluoroPyridin-2-ylPyrrole0.040.03
Table 1: SAR data for N-arylpiperidine-3-carboxamide derivatives in A375 human melanoma cells. Data sourced from Oh et al., 2021.[2]
Biological Evaluation: Senescence-Associated β-Galactosidase Assay

A key biomarker for senescent cells is the expression of senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0.

Experimental Protocol: SA-β-gal Staining

  • Cell Culture: Plate human melanoma A375 cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. A known senescence inducer, such as doxorubicin, should be used as a positive control.

  • Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C in a CO₂-free incubator for 12-24 hours.

  • Imaging and Quantification: Acquire images using a bright-field microscope. The percentage of blue-stained (senescent) cells is quantified.

G

Case Study 2: Opioid Receptor Modulation for Analgesia

The opioid receptors (μ, δ, and κ) are well-established targets for the management of pain. However, currently available opioid analgesics have significant side effects. The this compound scaffold has been explored for the development of novel opioid receptor modulators with improved profiles.

Lead Identification and SAR

Starting from the structure of tramadol, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized.[4] These compounds were evaluated for their binding affinity to the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

  • Key Finding: Compound 2a emerged as a potent and selective MOR ligand.[4] The N-phenylcarboxamide moiety was crucial for this activity.

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)In vivo ED50 (mg/kg)
2a 7.3 ± 0.5849.4 ± 96.649.1 ± 6.93.1 (hot plate)
Table 2: Biological data for the selective MOR ligand 2a. Data sourced from Huang et al., 2020.[4]
Biological Evaluation: Radioligand Binding Assay

To determine the affinity of the synthesized compounds for the opioid receptors, competitive radioligand binding assays are performed.

Experimental Protocol: μ-Opioid Receptor Binding Assay

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: A tritiated MOR-selective ligand such as [³H]-DAMGO is used.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. The filters are then washed to remove unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, from which the Ki (inhibition constant) can be calculated.

ADME Profiling: In Vitro Metabolic Stability

Early assessment of a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic properties.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Test System: Human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes.

  • Incubation: The test compound (typically at 1 µM) is incubated with HLMs in the presence of the cofactor NADPH at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel drug candidates. The successful development of potent and selective compounds for diverse biological targets underscores the importance of a systematic approach that integrates rational design, efficient synthesis, and robust biological evaluation. Future work in this area will likely focus on further optimizing the pharmacokinetic properties of these derivatives, exploring new therapeutic applications, and elucidating the precise molecular mechanisms of action for the most promising compounds. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to effectively navigate the challenges and opportunities presented by this versatile chemical class.

References

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved January 20, 2026, from [Link]

  • Kudryavtsev, D. S., Shevyrin, V. A., Kalinina, M. A., Vasilev, F. A., Alekseeva, P. A., Spitsyna, A. V., ... & Aliev, M. K. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3, 5-dimethylphenyl) piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International journal of molecular sciences, 23(19), 11579. [Link]

  • Kudryavtsev, D. S., Shevyrin, V. A., Kalinina, M. A., Vasilev, F. A., Alekseeva, P. A., Spitsyna, A. V., ... & Aliev, M. K. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3, 5-dimethylphenyl) piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International journal of molecular sciences. [Link]

  • Lawong, A., Hui, J. P., Su, C. C., Liu, A., Peer, C. J., Thomas, C. J., ... & Fidock, D. A. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(3), 105593. [Link]

  • Foley, D. J., Foley, K. G., & Hulme, C. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. Organic & biomolecular chemistry, 20(41), 8089-8098. [Link]

  • Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., ... & Fu, W. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285-299. [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved January 20, 2026, from [Link]

  • Jolter. (2021). Structure-Activity Relationship Studies of Bisamide KOR Agonists. [Link]

  • Leonova, E. S., & Gultyay, V. P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6264. [Link]

  • Le, T. D., Fanton, M., Obeng, S., Acevedo-Canabal, A., Carpenter, S. E., Appourchaux, K., ... & Jimenez-Rosado, M. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS chemical neuroscience. [Link]

  • McFadyen, I. J. (1999). Structure–activity relationships of opioid ligands. Loughborough University. [Link]

  • Fisher, D., & Fisher, P. B. (2012). Induction of senescence in melanoma: thinking outside the cell. Pigment cell & melanoma research, 25(2), 159–161. [Link]

  • Kumar, V., Singh, S., Singh, R., & Singh, P. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 2, 100035. [Link]

  • Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., ... & Fu, W. (2020). Discovery of 3-((dimethylamino) methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European journal of medicinal chemistry, 189, 112070. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 1-Phenylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Phenylpiperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The 1-phenylpiperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors allow for precise interactions with a wide array of biological targets. The addition of a carboxamide at the 3-position introduces a critical hydrogen bond donor/acceptor site, further expanding the potential interaction landscape. Derivatives of this core structure have demonstrated a vast range of pharmacological activities, including potent analgesic effects as modulators of opioid receptors, antitumor activity through mechanisms like anaplastic lymphoma kinase (ALK) inhibition, and even novel applications as senescence inducers in melanoma.[3][4][5][6][7]

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel 1-phenylpiperidine-3-carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our approach is structured as a logical cascade, beginning with broad primary screens to identify potential biological activity and progressing to more focused secondary and mechanistic assays to elucidate the specific molecular interactions and cellular consequences.

Part 1: The Strategic Screening Cascade: From Hit Identification to Mechanistic Insight

A successful screening campaign is not a random walk through a collection of assays but a structured, decision-based workflow. The objective is to efficiently identify and characterize the biological activity of a compound library, eliminating inactive compounds and prioritizing promising "hits" for further development.[8][9] Our proposed cascade for the this compound series is designed to maximize information while conserving resources.

The workflow begins with an essential assessment of cytotoxicity to establish a viable concentration range for subsequent biological assays. This is followed by parallel high-throughput primary screens against broad target classes known to be modulated by piperidine derivatives: G-Protein Coupled Receptors (GPCRs) and ion channels. Hits from these primary screens are then subjected to secondary assays to confirm activity and determine potency (e.g., IC₅₀/EC₅₀). Finally, mechanistic and cell-based assays are employed to understand the compound's mode of action and its effects in a more physiologically relevant context.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary High-Throughput Screening (HTS) cluster_2 Phase 3: Hit Confirmation & Secondary Assays cluster_3 Phase 4: Mechanistic & In Vitro Efficacy Studies A Compound Library (this compound Derivatives) B Cytotoxicity & Viability Screening (e.g., MTT, LDH Assays) A->B Establish Therapeutic Window C GPCR Screening (e.g., Calcium Flux Assay) B->C D Ion Channel Screening (e.g., Membrane Potential Assay) B->D E Enzyme Inhibition Screening (e.g., Kinase/Protease Panels) B->E F Dose-Response Analysis (IC₅₀ / EC₅₀ Determination) C->F D->F E->F G Target Deconvolution (e.g., Radioligand Binding) F->G H Selectivity Profiling (Against Related Targets) F->H I Downstream Signaling Assays (e.g., cAMP, pERK) G->I J Cell-Based Functional Assays (e.g., Migration, Proliferation) H->J K Lead Optimization I->K J->K

Caption: A strategic workflow for screening this compound derivatives.

Part 2: Foundational Assays - Establishing the Therapeutic Window

Before investigating specific biological targets, it is crucial to assess the general cytotoxicity of the compounds. This step is non-negotiable for scientific integrity; it ensures that any observed activity in subsequent assays is due to a specific biological interaction rather than a non-specific toxic effect.[10][11] Furthermore, it defines the concentration range for future experiments, preventing misleading results from compound precipitation or cell death.

Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells (e.g., HEK293 for general toxicity, or a disease-relevant line like A375 melanoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. A common starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Representative Cytotoxicity Data

Compound IDScaffoldCC₅₀ (µM) on HEK293 CellsCC₅₀ (µM) on A375 Cells
PPC-0011-(4-fluorophenyl)-piperidine-3-carboxamide> 10085.2
PPC-0021-(4-chlorophenyl)-piperidine-3-carboxamide> 10072.5
PPC-0031-phenyl-N-methyl-piperidine-3-carboxamide92.165.8
Doxorubicin(Positive Control)1.50.8

Part 3: Primary High-Throughput Screening (HTS)

With a non-toxic concentration range established (typically below 30 µM for initial screens), the compound library can be advanced to primary HTS.[13][14] The goal of HTS is to rapidly and efficiently test thousands of compounds to identify "hits"—compounds that interact with a biological target of interest.[8][9] Given the chemical nature of the this compound scaffold, GPCRs and ion channels represent highly probable target classes.

GPCR Screening: Calcium Flux Assays

GPCRs are a vast family of cell surface receptors that are among the most successful therapeutic targets for a wide spectrum of diseases.[15] Many GPCRs, particularly those coupled to Gαq proteins, signal through the release of intracellular calcium (Ca²⁺).[16] Calcium flux assays use fluorescent indicators that exhibit an increase in fluorescence intensity upon binding to Ca²⁺, providing a direct readout of receptor activation.

Causality Behind Experimental Choice: This assay is chosen for its high-throughput compatibility, robust signal window, and its ability to detect agonists, antagonists, and allosteric modulators.[17] It provides a functional readout of receptor activity, which is more informative than simple binding assays at this stage.

Experimental Protocol: High-Throughput Calcium Flux Assay

  • Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the µ-opioid receptor).

  • Cell Plating: Plate cells in 384-well, black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a probenecid-containing buffer for 1 hour at 37°C. Probenecid inhibits organic anion transporters, preventing the leakage of the dye.

  • Compound Addition: Use a robotic liquid handler (e.g., FLIPR Tetra) to add the test compounds to the plate.

  • Signal Detection: The instrument simultaneously monitors the fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) in real-time, before and after compound addition.

  • Agonist Mode: An increase in fluorescence immediately after compound addition indicates agonist activity.

  • Antagonist Mode: To identify antagonists, pre-incubate the cells with the test compounds for 15-30 minutes, then add a known agonist at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonist activity.

GPCR_Signaling cluster_Gq Gαq Pathway Ligand PPC Derivative (Agonist) GPCR GPCR Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Fluo4 Fluo-4 Dye Ca_Release->Fluo4 Binds Fluorescence Fluorescence Signal Fluo4->Fluorescence

Caption: Signaling pathway for a Gαq-coupled GPCR leading to a fluorescent signal.

Ion Channel Screening: Membrane Potential Assays

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane, critical for neuronal signaling and muscle contraction.[18][19] Many piperidine derivatives are known to modulate ion channel activity. Membrane potential assays use fluorescent dyes that are sensitive to changes in the electrical potential across the cell membrane. Channel opening or closing leads to ion flux, which alters the membrane potential and thus the fluorescence of the dye.[]

Experimental Protocol: Fluorescent Membrane Potential Assay

  • Cell Line: Use a cell line expressing the ion channel of interest (e.g., HEK293 cells expressing Naᵥ1.7).

  • Plating & Dye Loading: Plate cells in 384-well plates. Load with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's protocol.

  • Compound Addition & Signal Detection: Similar to the calcium flux assay, use a fluorescent plate reader to add compounds and immediately read the change in fluorescence.

  • Inhibitor/Blocker Mode: Pre-incubate with test compounds, then stimulate the channel with an appropriate activator (e.g., veratridine for sodium channels). A decrease in the stimulated signal indicates channel blockade.

  • Activator/Opener Mode: An immediate change in fluorescence upon compound addition indicates direct channel activation.

Part 4: Secondary Assays and Mechanism of Action (MoA) Elucidation

Compounds identified as "hits" in primary screens require further validation. Secondary assays are designed to confirm the activity, determine the potency and efficacy, and begin to unravel the mechanism of action (MoA).[21][22][23]

Dose-Response Analysis and Potency Determination

The first step in hit validation is to generate a full dose-response curve to calculate the IC₅₀ (for inhibitors/antagonists) or EC₅₀ (for activators/agonists). This involves a more detailed concentration range (e.g., a 10-point, 3-fold serial dilution) and replicate experiments to ensure reproducibility.

Data Presentation: Dose-Response Data for a GPCR Antagonist

Compound IDTargetAssay TypeIC₅₀ (nM)
PPC-015µ-Opioid ReceptorCalcium Flux (Antagonist Mode)78.3
PPC-015δ-Opioid ReceptorCalcium Flux (Antagonist Mode)1,250
PPC-015κ-Opioid ReceptorCalcium Flux (Antagonist Mode)> 10,000
Naloxoneµ-Opioid ReceptorCalcium Flux (Antagonist Mode)25.1

This data indicates that PPC-015 is a potent and selective antagonist for the µ-opioid receptor.

Enzyme Inhibition Assays

If the primary screen or target prediction suggests enzymatic activity (e.g., inhibition of kinases, proteases, or cholinesterases), specific enzyme inhibition assays are required.[24][25][26] These are typically biochemical assays using a purified enzyme, a substrate that generates a detectable signal (e.g., color, fluorescence, luminescence), and the test compound.[27][28][29] The reduction in signal in the presence of the compound indicates inhibition.

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate (e.g., a peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the this compound derivatives at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing light.

  • Data Acquisition: Measure the luminescence signal with a plate reader. The signal is directly proportional to kinase activity. A lower signal indicates inhibition.

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

Conclusion and Forward Outlook

This guide has outlined a systematic, multi-phase strategy for the comprehensive biological activity screening of novel this compound derivatives. By progressing logically from foundational cytotoxicity assessments through high-throughput primary screening and onto detailed mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The key to this process is the integration of robust, validated assays with a clear understanding of the scientific rationale behind each experimental choice. The subsequent steps beyond this guide would involve lead optimization, in-depth ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant disease models to translate these in vitro findings into potential therapeutics.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020).
  • Recent progress in assays for GPCR drug discovery. (N/A). Signal Transduction and Targeted Therapy.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020).
  • High-throughput screening: acceler
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). ResearchGate. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Drug Discovery Today.
  • What is an Inhibition Assay? (N/A). Biobide Blog. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (N/A). Broad Institute. [Link]

  • Ion Channel Assays. (N/A). Reaction Biology. [Link]

  • High-Throughput Screening in Drug Discovery. (N/A). ION Biosciences. [Link]

  • Ion Channel Screening Service. (N/A). Profacgen. [Link]

  • Ion Channel Assay Services. (N/A). ION Biosciences. [Link]

  • GPCR Screening Services. (N/A). Creative Bioarray. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (N/A). PMC - NIH. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. (N/A). Molecular Devices. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (N/A). NorthEast BioLab. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (N/A). PubMed. [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (N/A). PMC. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). PubMed. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (N/A). PubMed. [Link]

  • 3-Phenylpiperidine. (N/A). Wikipedia. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (N/A). Arabian Journal of Chemistry. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (N/A). PMC - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (N/A). MDPI. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (N/A). PubMed Central. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (N/A). Longdom Publishing. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (N/A). PubMed. [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (N/A). ChEMBL - EMBL-EBI. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). PubMed. [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to 1-Phenylpiperidine-3-carboxamide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1-phenylpiperidine-3-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combined with multiple points for chemical diversification, makes it an ideal building block for developing novel therapeutics across a range of disease areas. This guide provides an in-depth analysis of the scaffold's physicochemical properties, synthetic accessibility, and its application in the development of targeted therapies, including oncology and pain management. We will explore key structure-activity relationships (SARs), present detailed synthetic protocols, and offer insights into the strategic considerations that make this scaffold a cornerstone in contemporary drug design.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles found in approved pharmaceuticals, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[1] When functionalized with a phenyl group at the N1 position and a carboxamide at the C3 position, the resulting this compound structure offers a rigid, chiral framework that can be precisely oriented to interact with biological targets.[2] This scaffold serves as a versatile template, allowing chemists to systematically probe the chemical space around a target protein by modifying three key regions: the N-phenyl ring, the piperidine ring itself, and the carboxamide moiety. Its derivatives have shown significant promise as opioid receptor modulators, anticancer agents, and inhibitors of various enzymes and ion channels.[3][4][5]

Core Physicochemical and Structural Attributes

The utility of a scaffold is fundamentally linked to its intrinsic properties. The this compound core possesses a balanced profile that makes it an attractive starting point for drug development.

Key Physicochemical Properties

The properties of the core structure are conducive to developing orally bioavailable drugs, adhering to general guidelines like Lipinski's Rule of Five.

PropertyValue (Calculated)Significance in Drug Design
Molecular Formula C₁₂H₁₆N₂OProvides the foundational atomic composition.
Molecular Weight 204.27 g/mol Low molecular weight allows for significant additions during optimization without becoming excessively large.[6]
Topological Polar Surface Area (TPSA) 46.3 ŲSuggests good potential for cell membrane permeability and oral absorption.[6]
XLogP3 1.4Indicates a balanced lipophilicity, crucial for solubility and permeability.[6]
Hydrogen Bond Donors 1The carboxamide N-H group provides a key interaction point.[6]
Hydrogen Bond Acceptors 2The carbonyl oxygen and piperidine nitrogen can engage in hydrogen bonding with target proteins.[6]
Rotatable Bond Count 2A low number of rotatable bonds imparts conformational rigidity, reducing the entropic penalty upon binding.[7]
Stereochemistry: A Critical Determinant of Activity

The carbon at the 3-position of the piperidine ring is a chiral center. This is a critical feature, as biological systems are inherently chiral. The absolute configuration (R or S) of this center dictates the spatial orientation of the carboxamide group, which can profoundly impact binding affinity and biological activity. As demonstrated in studies on N-arylpiperidine-3-carboxamide derivatives for melanoma, the S-configuration was found to be significantly more active than the R-configuration, highlighting the importance of stereocontrolled synthesis or chiral separation.[8]

Structural Blueprint for Diversification

The scaffold offers three primary vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

G cluster_0 This compound Core core N-Phenyl Vector 1: N-Phenyl Ring (Modulates π-π stacking, selectivity, and metabolism) N-Phenyl->core Carboxamide Vector 3: Carboxamide Group (Key H-bonding interactions, introduction of new vectors) Carboxamide->core Piperidine Vector 2: Piperidine Ring (Controls solubility, pKa, and core conformation) Piperidine->core

Caption: Key diversification points on the core scaffold.

Synthetic Strategies: Accessing the Core and its Analogs

The modular nature of the this compound scaffold lends itself to efficient and versatile synthetic strategies. A convergent approach is often employed, where key fragments are synthesized separately and then combined.

General Synthetic Workflow

A common strategy involves the synthesis of the piperidine-3-carboxamide core followed by N-arylation, and finally, diversification of the amide. This workflow allows for the late-stage introduction of complexity.

G start Commercially Available Piperidine-3-carboxylic Acid Derivative (e.g., Ethyl Ester) step1 Step 1: N-Arylation (e.g., Buchwald-Hartwig or Ullmann Coupling) start->step1 intermediate1 1-Arylpiperidine-3-carboxylate Intermediate step1->intermediate1 step2 Step 2: Ester Hydrolysis (e.g., LiOH, NaOH) intermediate1->step2 intermediate2 1-Arylpiperidine-3-carboxylic Acid step2->intermediate2 step3 Step 3: Amide Coupling (e.g., HATU, EDCI) intermediate2->step3 final Final Product: Diversified 1-Arylpiperidine-3-carboxamides step3->final

Caption: A convergent synthetic workflow for scaffold derivatization.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a standard amide coupling procedure to diversify the C3-carboxamide, a crucial step in building a library of analogs for SAR studies. This self-validating system includes in-process checks and purification to ensure the integrity of the final compound.

Objective: To synthesize N-benzyl-1-phenylpiperidine-3-carboxamide from 1-phenylpiperidine-3-carboxylic acid.

Materials:

  • 1-phenylpiperidine-3-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-phenylpiperidine-3-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF.

  • Reagent Addition: Add benzylamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 5 minutes.

  • Activation: Add HATU (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). The addition of the coupling agent is exothermic and should be done carefully to maintain temperature control, which is critical for preventing side reactions and racemization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting carboxylic acid. This check ensures the reaction proceeds to completion before quenching.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The organic layers are combined.

  • Aqueous Wash: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine (to remove residual water). Each wash validates the removal of specific impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-1-phenylpiperidine-3-carboxamide. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Discovery & Medicinal Chemistry

The true value of the this compound scaffold is demonstrated through its successful application in generating potent and selective drug candidates.

Case Study: Inducers of Senescence in Melanoma Treatment

Cellular senescence is an emerging therapeutic strategy to halt the proliferation of cancer cells. A high-throughput screening campaign identified an N-arylpiperidine-3-carboxamide derivative as a potent inducer of a senescence-like phenotype in human melanoma cells.[8]

Mechanism Insight: The identified compounds trigger a permanent state of cell cycle arrest in melanoma cells without causing significant toxicity to normal cells, offering a promising therapeutic window.[8]

Structure-Activity Relationship (SAR) Analysis: Systematic modification of the initial hit compound revealed critical structural requirements for activity.

Compound ID (Reference[8])R¹ (on N-Phenyl)R² (on Amide-Aryl)ChiralityEC₅₀ (Senescence, μM)IC₅₀ (Antiproliferative, μM)
1 (Hit) 2,3-difluoro4-pyridylRacemic0.820.35
12 2,3-difluoro4-pyridyl (from C4)Racemic>20>20
19 2,3-difluoro4-pyridylR4.14.0
20 2,3-difluoro4-pyridylS0.27 0.18
54 (Optimized) 2,3-difluoro3-pyridylS0.04 0.03

Key SAR Insights:

  • Positional Isomerism is Critical: Moving the carboxamide from the 3-position to the 4-position (compound 12 ) completely abolished activity, demonstrating the precise geometry required for target engagement.[8]

  • Stereochemistry is Paramount: The S-enantiomer (20 ) was approximately 15-fold more potent than the R-enantiomer (19 ), underscoring a highly specific stereochemical interaction with the biological target.[8]

  • Aryl Group Optimization: Fine-tuning the electronics and substitution pattern on the aryl groups led to significant potency improvements, as seen in the optimized compound 54 .[8]

G cluster_0 Key SAR Findings for Antimelanoma Activity cluster_1 Result A S-Configuration at C3 (Essential for Potency) B Carboxamide at C3 Position (C4-isomer is inactive) E High Potency Senescence Inducer (e.g., Cmpd 54) A->E C N-Aryl Group (e.g., 2,3-difluorophenyl) Enhances Activity B->E D Amide Substituent (Heteroaromatic rings like pyridine are favorable) C->E D->E

Caption: Logical flow of SAR for the antimelanoma series.

Case Study: Opioid Receptor Modulators for Analgesia

The phenylpiperidine scaffold is historically significant in the development of opioid analgesics, such as fentanyl.[9] More recent work has explored this compound derivatives as novel analgesics with potentially improved side-effect profiles. Researchers designed a series of compounds starting from the structure of Tramadol, a known analgesic.[10]

Lead Compound: A derivative, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, emerged as a potent and selective μ-opioid receptor (MOR) agonist.[3][10]

SAR Insights:

  • The N-phenylcarboxamide moiety was found to be a key component for achieving high binding affinity at the MOR.[3]

  • Substitutions on the piperidine ring at the 3 and 4 positions were critical for modulating activity and selectivity against other opioid receptors (DOR and KOR).[10][11]

  • Molecular modeling suggested that the carboxamide group forms crucial hydrogen bonds and hydrophobic interactions within the MOR binding pocket.[10]

Future Outlook and Conclusion

The this compound scaffold continues to prove its merit as a highly adaptable and valuable building block in medicinal chemistry. Its favorable physicochemical properties, combined with stereochemical and structural diversity, provide a robust platform for the design of next-generation therapeutics. Current research highlights its potential in targeted cancer therapy and non-addictive pain management.[8][10] Future explorations are likely to expand into other areas, such as neurodegenerative diseases and inflammatory disorders, by leveraging the scaffold's ability to be tailored for a wide array of biological targets. For drug development professionals, mastering the synthesis and strategic derivatization of this core is a powerful tool for accelerating the discovery of novel and effective medicines.

References

  • 1-Phenylpiperidine-4-carboxamide | C12H16N2O | CID 10584339 - PubChem. National Center for Biotechnology Information. [Link]

  • Lee, G., et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. National Center for Biotechnology Information. [Link]

  • 3-Phenylpiperidine. Wikipedia. [Link]

  • Huang, H., et al. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry. [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. ResearchGate. [Link]

  • Wang, W., et al. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • 3-Phenylpiperidine. PubChem. [Link]

  • Vitaku, E., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Huang, H., et al. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal. [Link]

Sources

An In-Depth Technical Guide to In Silico Modeling of 1-Phenylpiperidine-3-carboxamide Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenylpiperidine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents. Its versatility allows for the synthesis of derivatives targeting a wide range of proteins implicated in various disease states, from neurological disorders to cancer. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate and predict the interactions of this compound derivatives with their protein targets. We will delve into the rationale behind selecting specific computational tools and protocols, offering a self-validating framework for researchers, scientists, and drug development professionals. This guide aims to bridge theoretical concepts with practical application, empowering users to design and execute robust computational studies that accelerate the discovery of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

The this compound core is a key pharmacophore found in a variety of therapeutic agents. Its structural rigidity, conferred by the piperidine ring, combined with the diverse chemical space accessible through modifications at the phenyl ring, the carboxamide linkage, and the piperidine nitrogen, makes it an attractive starting point for drug design. Derivatives of this scaffold have been shown to exhibit a broad spectrum of biological activities, including but not limited to, modulation of opioid receptors for analgesia, inhibition of kinases in cancer, and antagonism of transient receptor potential (TRP) channels for pain management.

The power of in silico modeling lies in its ability to provide a detailed, atomistic view of how these molecules interact with their biological targets. This understanding is crucial for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide will walk through a typical in silico workflow, from initial target identification to the dynamic simulation of ligand-protein complexes.

The Computational Drug Discovery Workflow: A Strategic Overview

A successful in silico investigation of this compound interactions follows a structured, multi-step process. Each stage builds upon the previous one, progressively refining our understanding of the molecular recognition events.

Computational_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis Target_ID Target Identification & Validation Ligand_Prep Ligand Preparation Target_ID->Ligand_Prep Protein_Prep Protein Preparation Ligand_Prep->Protein_Prep Docking Molecular Docking Protein_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Binding_Analysis Binding Mode & Energy Analysis MD_Sim->Binding_Analysis SAR_Analysis SAR & QSAR Analysis Binding_Analysis->SAR_Analysis

Figure 1: A generalized workflow for the in silico modeling of ligand-protein interactions.

Phase 1: Foundational Preparations

Target Identification and Validation

The initial and most critical step is the identification of a relevant biological target. For the this compound scaffold, a wide array of targets have been explored. For instance, derivatives have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK) for cancer therapy and as modulators of the μ-opioid receptor for pain management. Target validation involves confirming the role of the protein in the disease pathology, often through genetic or pharmacological studies. Public databases such as the Protein Data Bank (PDB) are invaluable resources for obtaining the 3D structural information of the target protein.

Ligand Preparation

The 3D structure of the this compound derivative(s) of interest must be accurately prepared. This involves:

  • 2D to 3D Conversion: Using software like ChemDraw or MarvinSketch to draw the 2D structure and then converting it to a 3D conformation.

  • Tautomer and Ionization State Prediction: At physiological pH (typically 7.4), the ligand may exist in different tautomeric and protonation states. Tools like Schrödinger's LigPrep or OpenEye's QUACPAC can be used to generate the most likely state.

  • Energy Minimization: The initial 3D structure is often a high-energy conformer. Energy minimization using a suitable force field (e.g., OPLS, MMFF94) is necessary to obtain a low-energy, more realistic conformation.

Protein Preparation

The raw crystal structure of the target protein obtained from the PDB requires careful preparation to ensure it is suitable for simulation. Key steps include:

  • Adding Hydrogens: Crystal structures often lack explicit hydrogen atoms. These must be added, and their positions optimized.

  • Assigning Bond Orders and Charges: Correct bond orders and partial atomic charges must be assigned.

  • Handling Missing Residues and Loops: Some crystal structures may have missing residues or loops. These can be modeled using tools like MODELLER.

  • Water and Cofactor Treatment: Decisions must be made on whether to keep or remove crystallographic water molecules and cofactors, based on their relevance to ligand binding.

Phase 2: Simulating the Interaction

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein. It is a powerful tool for virtual screening of large compound libraries and for generating initial hypotheses about the binding mode of a lead compound.

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom types.

  • Define the Binding Site: Identify the binding pocket on the receptor. This can be done based on the location of a co-crystallized ligand or through pocket prediction algorithms. Define a grid box that encompasses this site.

  • Run Docking Simulation: Use a program like AutoDock Vina to perform the docking. Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Analyze Results: The output will be a set of predicted binding poses ranked by their docking scores (binding affinities in kcal/mol). The pose with the lowest energy is typically considered the most likely.

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Compound AALK-9.5Met1199, Leu1122
Compound Bμ-Opioid Receptor-8.7Asp147, Tyr326
Compound CTRPV1-10.2Arg557, Tyr511

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time. This is crucial for assessing the stability of the predicted binding pose and for understanding the energetic contributions of different interactions.

  • System Setup: Place the docked ligand-protein complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform

Spectroscopic Profile of 1-Phenylpiperidine-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylpiperidine-3-carboxamide is a molecule of significant interest within contemporary drug discovery and development programs. As a substituted piperidine, it belongs to a class of compounds renowned for their prevalence in biologically active molecules and pharmaceuticals. The precise elucidation of its three-dimensional structure and electronic properties is paramount for understanding its mechanism of action, optimizing its synthesis, and ensuring its quality in preclinical and clinical development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available, peer-reviewed spectral data for this specific compound (CAS 58971-08-7) is limited, this guide synthesizes expected spectral characteristics based on foundational principles and data from closely related N-arylpiperidine-3-carboxamide derivatives.[1][2]

Molecular Structure and Isomerism

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data. This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as two enantiomers (R and S). The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, further influences the spectral output.

Caption: Chemical structure of this compound with the chiral center indicated by an asterisk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the overlapping signals of the piperidine ring protons and the potential for diastereotopicity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20-7.35m2HAr-H (meta)Aromatic protons on the phenyl ring.
~6.85-7.00m3HAr-H (ortho, para)Aromatic protons on the phenyl ring.
~5.5-6.5br s2H-CONH₂Amide protons, often broad and may exchange with D₂O.
~3.6-3.8m2HH-2eq, H-6eqEquatorial protons adjacent to the nitrogen, deshielded by the phenyl group.
~2.8-3.0m2HH-2ax, H-6axAxial protons adjacent to the nitrogen.
~2.4-2.6m1HH-3Methine proton at the chiral center, coupled to adjacent methylene protons.
~1.8-2.2m4HH-4, H-5Methylene protons of the piperidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175-178C=OCarbonyl carbon of the primary amide.
~150-152Ar-C (ipso)Quaternary carbon of the phenyl ring attached to the nitrogen.
~128-130Ar-CH (meta)Aromatic methine carbons.
~118-120Ar-CH (para)Aromatic methine carbon.
~115-117Ar-CH (ortho)Aromatic methine carbons.
~50-55C-2, C-6Carbons adjacent to the nitrogen in the piperidine ring.
~40-45C-3Methine carbon at the chiral center.
~25-30C-4, C-5Methylene carbons of the piperidine ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3350-3150Medium, BroadN-H stretchTwo bands expected for the primary amide (-CONH₂).
3100-3000MediumC-H stretch (aromatic)C-H vibrations of the phenyl ring.
2950-2850Medium-StrongC-H stretch (aliphatic)C-H vibrations of the piperidine ring.
~1670StrongC=O stretch (Amide I)Carbonyl stretching of the primary amide.[3]
~1600MediumN-H bend (Amide II)N-H bending of the primary amide.[3]
1600, 1490Medium-WeakC=C stretch (aromatic)Skeletal vibrations of the phenyl ring.
~1400MediumC-N stretchStretching vibration of the carbon-nitrogen bond of the amide.
~1350-1250MediumC-N stretch (aromatic amine)Stretching vibration of the aryl-nitrogen bond.[4]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The expected exact mass for C₁₂H₁₆N₂O is 204.1263 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 205.1341 is expected in soft ionization techniques like Electrospray Ionization (ESI).

  • Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[5][6]

G M [M+H]⁺ m/z 205 frag1 Loss of CONH₂ m/z 161 M->frag1 - CONH₂ frag3 Loss of C₆H₅ m/z 128 M->frag3 - C₆H₅ frag5 Loss of H₂O from amide [M+H-18]⁺ M->frag5 - H₂O frag2 Phenylpiperidine fragment frag1->frag2 frag4 Piperidine-3-carboxamide fragment frag3->frag4

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Acquisition Parameters (ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Scan range: m/z 50-500.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion as the precursor ion and perform collision-induced dissociation (CID).

Conclusion

The spectroscopic data of this compound, as predicted and outlined in this guide, provide a robust framework for its unequivocal identification and characterization. The interplay of NMR, IR, and MS techniques offers a multi-faceted view of the molecule's structure, from its carbon-hydrogen framework and functional groups to its molecular weight and fragmentation behavior. While the presented data is based on established spectroscopic principles and analysis of analogous structures, it is recommended to obtain and analyze the actual experimental data for this compound, which may be available upon request from commercial suppliers, to confirm these predictions.[5] This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the confident application of this important molecular scaffold.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved January 20, 2026, from [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved January 20, 2026, from [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved January 20, 2026, from [Link]

  • Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 20, 2026, from [Link]

  • Typical Infrared Absorption Frequencies. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报. Retrieved January 20, 2026, from [Link]

  • IR: amines. (n.d.). Retrieved January 20, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 20, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Foreword: The Piperidine Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of N-arylpiperidine-3-carboxamides

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically approved drugs and natural alkaloids.[1] Its conformational flexibility, metabolic stability, and ability to present substituents in precise three-dimensional orientations allow it to interact with a wide range of biological targets.[1] This guide delves into a specific, highly versatile subclass: the N-arylpiperidine-3-carboxamides. We will explore the multifaceted pharmacological profile of this chemical core, moving from its well-documented role in oncology to its emerging potential in neurodegenerative diseases and beyond. This document is designed for researchers and drug development professionals, providing not just data, but the strategic rationale behind the experimental pathways that unlock the therapeutic potential of this remarkable scaffold.

Chapter 1: Anticancer Activity via Induced Cellular Senescence

One of the most compelling therapeutic avenues for N-arylpiperidine-3-carboxamides is their ability to combat cancer by inducing cellular senescence, a state of irreversible cell cycle arrest.[2] This approach offers a powerful alternative to traditional cytotoxic strategies, aiming to halt tumor proliferation rather than inducing widespread cell death, which can lead to significant side effects.

The Senescence-Inducing Mechanism in Melanoma

High-throughput (HTS) and high-content screening (HCS) of large chemical libraries first identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma cells.[3][4] Unlike replicative senescence caused by telomere shortening, these compounds induce premature senescence, characterized by distinct morphological changes such as enlarged cell size, a flattened shape, and increased cytoplasmic granularity.[3] This discovery established a clear therapeutic rationale: forcing malignant cells into a non-proliferative state serves as a powerful tumor suppression mechanism.[2][3]

The initial hit from these screens, compound 1 , demonstrated the ability to induce these phenotypic changes and reduce cell proliferation in A375 human melanoma cells.[3] This foundational discovery prompted the development of a focused library of analogues to delineate the structure-activity relationship (SAR) and optimize potency.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the initial hit compound led to the identification of key structural features essential for potent antimelanoma activity. The SAR exploration culminated in the discovery of compound 54 , which exhibited significantly improved activity.[3]

Key findings from the SAR studies include:

  • Stereochemistry: The (S)-enantiomer at the 3-position of the piperidine ring was found to be more active.

  • Aryl Moiety (B ring): Replacing the benzene ring with a pyridine ring enhanced potency.[3]

  • Carboxamide Substituent (R³): Introduction of a pyrrole group at this position proved beneficial for activity.[3]

These iterative modifications led to compound 54 , which demonstrated a remarkable increase in both senescence-inducing and antiproliferative activity compared to the initial hit.[3]

Quantitative Analysis of Lead Compounds

The efficacy of the lead N-arylpiperidine-3-carboxamide derivatives against A375 human melanoma cells was quantified by determining their half-maximal effective concentration (EC₅₀) for inducing senescence and their half-maximal inhibitory concentration (IC₅₀) for reducing cell proliferation.

Compound IDKey Structural FeaturesSenescence EC₅₀ (µM)Antiproliferative IC₅₀ (µM)Reference
1 (Initial Hit) (S)-isomer, Benzene B ring, Phenyl R³~1.0 (estimated)~1.0 (estimated)[3]
54 (Optimized) (S)-isomer, Pyridine B ring, Pyrrole R³0.040.03[3]
Experimental Workflow: High-Content Screening for Senescence Induction

The discovery of these compounds was enabled by a sophisticated image-based HCS assay. This self-validating protocol allows for the simultaneous quantification of cell number and morphological changes indicative of senescence.

Protocol: Image-Based Senescence Assay

  • Cell Plating: Seed human melanoma A375 cells into 384-well microplates at a density that allows for proliferation over the assay period. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add N-arylpiperidine-3-carboxamide derivatives in a dose-response manner (e.g., 3-fold serial dilutions). Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours to allow for compound-induced phenotypic changes.

  • Staining: Fix the cells and stain with Hoechst dye (for nuclei) and a cytoplasmic stain. This is crucial for accurate morphological analysis.

  • Image Acquisition: Utilize an automated high-content imaging system (e.g., Opera High-Content Screening System) to capture images from each well.

  • Image Analysis: Employ customized analysis software to quantify:

    • Total Cell Number: Based on nuclei count, to determine antiproliferative activity (IC₅₀).

    • Cellular Morphology: Measure parameters like cell area, cell shape (roundness), and cytoplasmic granularity.

    • Senescence Phenotype: Define a multiparametric "senescent" profile. The percentage of senescent cells is calculated to determine the EC₅₀. The causality is clear: the software's algorithm directly links the measured physical changes to the senescence phenotype. A high Z' factor (>0.5) for the assay validation confirms its robustness.[3]

HCS_Workflow cluster_prep Plate Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis plate 1. Seed A375 Cells in 384-well plates treat 2. Add Compounds (Dose-response) plate->treat incubate 3. Incubate (72h) treat->incubate stain 4. Fix & Stain Cells (e.g., Hoechst) incubate->stain image 5. Automated Imaging (HCS System) stain->image analyze 6. Image Analysis Software image->analyze quantify Quantify: - Cell Number - Morphology - % Senescent Cells analyze->quantify results 7. Determine IC50 & EC50 analyze->results

Caption: High-Content Screening workflow for identifying senescence-inducing agents.

Chapter 2: Diverse Applications in Neuropharmacology

The structural versatility of the N-arylpiperidine-3-carboxamide scaffold allows for its adaptation to target key proteins implicated in neurodegenerative and psychiatric disorders.

Multi-Targeting Strategy for Alzheimer's Disease

The complex pathophysiology of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands.[5] Researchers have successfully designed N-benzylpiperidine derivatives of isoxazole-3-carboxamides that act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5][6]

One lead compound, 4e , emerged as a potent dual inhibitor with a mixed-type inhibition profile.[5] Molecular docking studies provided a causal explanation for its activity, revealing that the molecule fits snugly into the active sites of both enzymes, forming key interactions with residues like Trp84 and Phe288 in AChE and Trp82 and His438 in BuChE.[5] Furthermore, this compound showed neuroprotective effects against amyloid-beta-induced toxicity in PC12 neuronal cells, highlighting its potential to address multiple facets of AD pathology.[5][6]

Compound IDTarget EnzymeIC₅₀ (µM)Reference
4e Acetylcholinesterase (AChE)16.07[5]
4e Butyrylcholinesterase (BuChE)15.16[5]
Modulation of Dopamine and Serotonin Receptors

N-arylpiperidine and related N-arylpiperazine scaffolds are well-established modulators of dopamine (e.g., D₂, D₃) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptors.[7][8] These receptors are critical targets for treating neuropsychiatric disorders like schizophrenia.[8] By employing a molecular hybridization strategy, scientists have optimized lead compounds to achieve potent dual antagonism at D₂ and 5-HT₂ₐ receptors.[8] This multi-receptor profile is believed to offer superior efficacy compared to single-target agents. The ability of these compounds to penetrate the blood-brain barrier is a critical prerequisite for CNS activity, a property that has been confirmed for optimized leads.[8]

Dopamine_Signaling DA Dopamine D2R Dopamine D2 Receptor (D2R) DA->D2R Activates AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered neuronal excitability) PKA->Response Phosphorylates Targets Antagonist N-Arylpiperidine Derivative (Antagonist) Antagonist->D2R Blocks

Caption: Simplified D2 receptor signaling pathway and antagonist intervention.

Chapter 3: Expanding the Therapeutic Landscape

Beyond oncology and neurology, the N-arylpiperidine-3-carboxamide core has been successfully adapted to address a range of other diseases.

  • Anti-Osteoporosis: Derivatives have been synthesized as potent inhibitors of Cathepsin K, a cysteine protease centrally involved in bone resorption.[9] This provides a direct mechanism for developing treatments for osteoporosis.

  • Antimalarial: A piperidine carboxamide series was identified through phenotypic screening to have potent antimalarial activity.[10] The target was identified as the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5). Cryo-electron microscopy revealed that these compounds bind to a previously untargeted region of the enzyme, explaining their high species selectivity and low toxicity to human cells.[10]

  • Histamine H₃ Receptor Agonism: N-aryl-piperidine derivatives have been developed as potent and selective agonists for the human histamine H₃ receptor, a target for various CNS disorders. The piperidine ring was shown to provide an optimal conformational restriction for binding.[11]

  • Opioid Receptor Modulation: While direct studies on N-arylpiperidine-3-carboxamides are limited, related benzylpiperidine derivatives have been developed as dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) ligands for potent pain relief with a potentially improved side-effect profile.[12] This suggests a promising future research direction for the title scaffold.

Chapter 4: Foundational Methodologies

The successful development of N-arylpiperidine-3-carboxamides relies on robust synthetic and analytical protocols.

General Synthesis: Amide Coupling

The core structure is typically assembled via a reliable and versatile amide coupling reaction. This self-validating process involves reacting a commercially available or synthesized piperidine-3-carboxylic acid derivative with a substituted aniline.

Protocol: General Synthesis of N-Arylpiperidine-3-carboxamides

  • Reactant Preparation: In a reaction vessel, dissolve the Boc-protected piperidine-3-carboxylic acid (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Coupling Agent Addition: Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 equivalents) to the solution. Include a base like DMAP (4-Dimethylaminopyridine) or DIPEA (N,N-Diisopropylethylamine) to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of a stable amide bond is the primary thermodynamic driver of this reaction.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble reagents and byproducts. Purify the crude product using column chromatography on silica gel to yield the pure Boc-protected intermediate.

  • Deprotection: Treat the intermediate with an acid, such as Trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group, yielding the final N-arylpiperidine-3-carboxamide.

Synthesis_Scheme start1 Boc-Piperidine- 3-Carboxylic Acid plus + start2 Aryl-NH2 (Substituted Aniline) reagents Coupling Agent (HATU/EDC) Base (DIPEA) Solvent (DMF) product Boc-Protected N-Arylpiperidine-3-carboxamide product->reagents Reaction Conditions final_product Final Product (After Deprotection) product->final_product Acidic Deprotection cluster_reactants cluster_reactants cluster_reactants->product Amide Coupling

Caption: General synthetic scheme for N-arylpiperidine-3-carboxamides.

In Vitro Enzymatic Assay

To validate activity against specific targets like Cathepsin K or AChE, a direct enzymatic assay is essential.

Protocol: General Fluorometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare serial dilutions of the test compounds (N-arylpiperidine-3-carboxamides) in the buffer.

  • Enzyme Incubation: In a 96- or 384-well plate, add the test compound dilutions followed by a fixed concentration of the target enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: Add a fluorogenic substrate specific to the enzyme. The causality is direct: active enzyme will cleave the substrate, releasing a fluorescent signal.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The inclusion of positive and negative controls ensures the validity of the results.

Conclusion and Future Outlook

The N-arylpiperidine-3-carboxamide scaffold has proven to be a remarkably fruitful starting point for drug discovery across multiple therapeutic areas. Its success stems from the combination of a privileged core structure with the synthetic tractability to perform extensive SAR studies. The potent, senescence-inducing antimelanoma agents demonstrate a novel and powerful application in oncology.[3] Concurrently, its successful adaptation for targets in neurodegeneration, infectious disease, and inflammation showcases its versatility.[5][9][10]

Future research should focus on several key areas. For the anticancer compounds, the precise molecular target and signaling pathway that triggers senescence remain to be fully elucidated, and this target deconvolution is a critical next step.[3][13] For CNS applications, further optimization to improve blood-brain barrier penetration and selectivity across receptor subtypes will be paramount. The continued exploration of this scaffold, guided by the robust synthetic and screening methodologies outlined herein, promises to yield a new generation of targeted therapeutics.

References

  • The Emerging Therapeutic Potential of Piperidine-3-carbothioamide Derivatives: A Technical Overview. (2025). Benchchem.
  • Correlation of In Vitro and In Vivo Activity of Piperidine-3-Carbothioamide Derivatives: A Compar
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). ACS Medicinal Chemistry Letters.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry.
  • An In-depth Technical Guide to the Therapeutic Potential of Piperidine-3-carbothioamide Scaffolds. (2025). Benchchem.
  • Comparative Guide to the Reproducibility of Biological Assays: Piperidine-3-carbothioamide and its Carboxamide Analog. (2025). Benchchem.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2022). Cell Chemical Biology.
  • Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2021). Archiv der Pharmazie.
  • Novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides as anti‐Alzheimer's agents. (2020).
  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. (2012). Journal of Medicinal Chemistry.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. (2020). European Journal of Medicinal Chemistry.
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). Bioorganic Chemistry.

Sources

The Evolving Patent Frontier of 1-Phenylpiperidine-3-carboxamide and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1-Phenylpiperidine-3-carboxamide Scaffold

In the landscape of modern medicinal chemistry, the this compound core has emerged as a privileged scaffold, demonstrating remarkable versatility in engaging a diverse array of biological targets. Its inherent structural features, including a rigid piperidine ring, a modifiable phenyl group, and a hydrogen-bond-donating carboxamide moiety, provide an ideal framework for the design of potent and selective therapeutic agents. This technical guide offers an in-depth exploration of the patent landscape surrounding this valuable chemical entity and its derivatives. We will delve into the key therapeutic areas where this scaffold has been successfully patented, analyze structure-activity relationships (SAR) gleaned from public disclosures, and provide exemplary synthetic and analytical protocols to empower researchers in their drug discovery endeavors. This document is designed to be a practical resource for scientists and drug development professionals navigating the intellectual property and developmental pathways of novel therapeutics based on the this compound core.

I. The Patented Therapeutic Landscape: Where Phenylpiperidine Carboxamides Make an Impact

The patent literature reveals a significant interest in derivatives of the phenylpiperidine carboxamide scaffold across several key therapeutic domains. While patents for the exact this compound are not prominently featured, numerous patents claim structurally related analogs, highlighting the broad applicability of this chemical class.

Central Nervous System (CNS) Disorders: A Primary Focus

A substantial portion of patent activity is concentrated on the development of phenylpiperidine carboxamide derivatives for the treatment of CNS disorders. These compounds have been explored as monoamine neurotransmitter re-uptake inhibitors, targeting serotonin, dopamine, and noradrenaline transporters. Such agents are valuable for treating conditions like depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[1][2].

Patents in this area often describe modifications at the 1-position of the piperidine ring and substitutions on the phenyl ring to modulate potency and selectivity for specific monoamine transporters. For instance, patent US20110053985A1 discloses piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as effective monoamine neurotransmitter re-uptake inhibitors[1]. While the carboxamide is at the 4-position in this case, the general principles of substitution on the phenyl and piperidine nitrogen are highly relevant to the 3-carboxamide scaffold.

Pain Management: Targeting Opioid and Other Receptors

The phenylpiperidine scaffold is a well-established pharmacophore in the design of analgesics, most notably seen in the fentanyl class of opioids. It is therefore not surprising that derivatives of this compound have been investigated for their potential in pain management. A key strategy involves designing ligands that selectively target opioid receptors, such as the mu-opioid receptor (MOR), to achieve potent analgesia with a reduced side-effect profile compared to traditional opioids.

A notable publication in this area, while not a patent, provides critical insights into the potential of this scaffold. The study on 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives as potent analgesics demonstrates the successful design of selective MOR ligands[3]. This research highlights the potential for patenting novel analogs with improved analgesic properties. Furthermore, patents for 4-hydroxy-4-phenylpiperidine derivatives with opioid agonist activity underscore the continued interest in this class of compounds for pain relief[4].

Oncology: A New Frontier for Piperidine Carboxamides

Recent research has expanded the therapeutic potential of piperidine carboxamides into the realm of oncology. A study published by the National Institutes of Health (NIH) identified piperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells, suggesting a novel anti-cancer mechanism[5]. This discovery opens up a new and exciting avenue for patenting compounds based on the this compound scaffold for the treatment of various cancers. The structure-activity relationship studies in this publication provide a valuable roadmap for designing novel, patentable anti-melanoma agents[5].

II. Structure-Activity Relationships (SAR) and Key Patented Modifications

Analysis of the patent and scientific literature allows for the elucidation of key structure-activity relationships that drive the therapeutic efficacy of this compound derivatives.

Table 1: Key Structural Modifications and their Impact on Biological Activity

Structural Moiety Modification Observed/Potential Impact Therapeutic Area Reference Example
1-Phenyl Group Substitution with electron-withdrawing or -donating groupsModulation of potency and selectivity for CNS targets; alteration of metabolic stability.CNS Disorders, PainUS20110053985A1[1]
Piperidine Ring Introduction of substituents (e.g., hydroxyl, alkyl)Enhancement of binding affinity to opioid receptors; creation of chiral centers leading to stereospecific activity.PainCHEMBL4680180[3]
3-Carboxamide N-substitution with aryl or alkyl groupsCritical for anti-proliferative activity in cancer cells; influences pharmacokinetic properties.OncologyPMC Journal Article[5]
Piperidine Nitrogen (N1) Substitution with various alkyl or arylalkyl groupsSignificant impact on activity as monoamine re-uptake inhibitors; can be used to tune selectivity.CNS DisordersUS20110053985A1[1]
Visualization of Key SAR Insights

SAR_Insights cluster_mods Key Modification Points cluster_targets Resulting Therapeutic Applications Scaffold This compound Core Phenyl 1-Phenyl Ring (Potency, Selectivity) Scaffold->Phenyl Substitutions Piperidine Piperidine Ring (Binding Affinity) Scaffold->Piperidine Substitutions Carboxamide 3-Carboxamide (PK/PD, Activity) Scaffold->Carboxamide N-Alkylation/Arylation Nitrogen N1-Position (Selectivity, Target Engagement) Scaffold->Nitrogen Substitutions CNS CNS Disorders Phenyl->CNS Pain Pain Management Piperidine->Pain Oncology Oncology Carboxamide->Oncology Nitrogen->CNS Synthesis_Workflow Start Commercially Available Piperidine-3-carboxylic Acid Derivative Step1 Boc Protection of Piperidine Nitrogen Start->Step1 Step2 Amide Coupling with Phenylamine Step1->Step2 EDC, HOBt Step3 Boc Deprotection Step2->Step3 TFA or HCl Step4 N-Arylation or N-Alkylation Step3->Step4 Aryl halide, Pd catalyst or Alkyl halide, base Final Target this compound Derivative Step4->Final

Caption: A general synthetic workflow for the preparation of this compound derivatives.

Step-by-Step Synthesis Protocol (Exemplary)
  • Boc Protection: To a solution of a suitable piperidine-3-carboxylic acid derivative in a mixture of dioxane and water, add sodium bicarbonate followed by di-tert-butyl dicarbonate (Boc)2O. Stir the reaction mixture at room temperature overnight. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Amide Coupling: Dissolve the Boc-protected piperidine-3-carboxylic acid in dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by the desired substituted aniline. Stir the reaction at room temperature for 12-24 hours. Wash the reaction mixture with aqueous solutions of HCl and sodium bicarbonate, dry the organic layer, and concentrate to yield the Boc-protected this compound derivative.

  • Boc Deprotection: Dissolve the product from the previous step in DCM and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 2-4 hours. Evaporate the solvent to obtain the deprotected piperidine derivative as a salt.

  • N-Arylation/N-Alkylation:

    • N-Arylation (Buchwald-Hartwig Amination): Combine the deprotected piperidine with an appropriate aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent like toluene. Heat the mixture under an inert atmosphere until the reaction is complete.

    • N-Alkylation: Dissolve the deprotected piperidine in a polar aprotic solvent such as dimethylformamide (DMF). Add a base (e.g., K2CO3) and the desired alkyl halide. Stir the reaction at room temperature or with gentle heating.

  • Purification: Purify the final product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). Characterize the compound by NMR spectroscopy and mass spectrometry.

In Vitro Biological Evaluation Workflow

A tiered approach is recommended for the in vitro evaluation of newly synthesized compounds to efficiently identify promising candidates.

Biological_Evaluation Start Synthesized Compound Library Tier1 Primary Screening: High-Throughput Target-Based Assays (e.g., Receptor Binding, Enzyme Inhibition) Start->Tier1 Tier2 Secondary Screening: Cell-Based Functional Assays (e.g., cAMP, Calcium Flux, Cell Viability) Tier1->Tier2 Active Hits Tier3 Tertiary Screening: ADME-Tox Profiling (e.g., Microsomal Stability, CYP Inhibition, Cytotoxicity) Tier2->Tier3 Potent & Efficacious Hits Lead Lead Candidate Identification Tier3->Lead Favorable ADME-Tox Profile

Caption: A tiered workflow for the in vitro biological evaluation of novel this compound derivatives.

IV. Conclusion and Future Outlook

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The existing patent landscape, while not extensively focused on the unsubstituted core, strongly indicates the value of its derivatives in addressing unmet medical needs in CNS disorders, pain, and oncology. The key to successful patenting in this space lies in the strategic modification of the core structure to achieve novel chemical matter with superior efficacy, selectivity, and pharmacokinetic properties. As our understanding of the biological targets modulated by this scaffold deepens, we can anticipate a continued expansion of its patent landscape into new and diverse therapeutic areas. This guide serves as a foundational resource for researchers to build upon, innovate, and ultimately contribute to the development of the next generation of medicines based on this versatile chemical framework.

V. References

  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. US20110053985A1. ()

  • The use of benzamide derivatives for the treatment of cns disorders. WO2009016088A1. ()

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. ChEMBL. ([Link])

  • 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. EP1097924B1. ()

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. ([Link])

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Phenylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 1-Phenylpiperidine-3-carboxamide, a key heterocyclic scaffold found in a variety of biologically active compounds. The piperidine ring is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous drugs and clinical candidates.[1][2] This guide outlines two primary, robust synthetic strategies, offering flexibility based on starting material availability and project requirements. Each protocol is presented with step-by-step instructions, mechanistic insights, and process optimization considerations to ensure reproducibility and success.

Synthetic Overview and Retrosynthetic Analysis

The synthesis of this compound can be approached from two logical retrosynthetic disconnections, which form the basis of the protocols detailed in this guide.

  • Strategy A: Amide First, N-Arylate Second. This approach involves first forming the C3-carboxamide on a protected piperidine ring, followed by deprotection and subsequent N-arylation to introduce the N1-phenyl group.

  • Strategy B: N-Arylate First, Amide Second. This strategy begins with the N-arylation of a piperidine-3-carboxylate ester, followed by hydrolysis of the ester to a carboxylic acid and subsequent amidation to form the target molecule.

These strategies leverage common, well-established reactions in organic synthesis, including amide coupling, protecting group chemistry, and transition metal-catalyzed cross-coupling.

Retrosynthetic_Analysis TM This compound Strategy_A Piperidine-3-carboxamide + 'Phenyl+' Source TM->Strategy_A Disconnection 1 (C-N Aryl Bond) Strategy_B 1-Phenylpiperidine-3-carboxylic Acid + Ammonia Source TM->Strategy_B Disconnection 2 (C-N Amide Bond) Precursor_A1 Piperidine-3-carboxamide Strategy_A->Precursor_A1 Precursor_A2 Bromobenzene (for N-Arylation) Strategy_A->Precursor_A2 Precursor_B1 1-Phenylpiperidine-3-carboxylic Acid Strategy_B->Precursor_B1 N_Boc_Amide N-Boc-Piperidine-3-carboxamide Precursor_A1->N_Boc_Amide Deprotection N_Boc_Acid N-Boc-Piperidine-3-carboxylic Acid N_Boc_Amide->N_Boc_Acid Amidation Precursor_B_Ester Ethyl 1-phenylpiperidine-3-carboxylate Precursor_B1->Precursor_B_Ester Saponification Precursor_B_Start Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate) Precursor_B_Ester->Precursor_B_Start N-Arylation

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Synthesis via N-Arylation of Piperidine-3-carboxamide

This protocol is advantageous when piperidine-3-carboxylic acid derivatives are readily available. It involves three key stages: amidation of a protected piperidine, removal of the protecting group, and a final palladium-catalyzed N-arylation.

Workflow for Protocol 1

Protocol_1_Workflow cluster_0 Stage 1: Amidation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: N-Arylation (Buchwald-Hartwig) start N-Boc-Piperidine- 3-carboxylic Acid step1 Activate with EDC/HOBt React with NH4Cl, DIPEA start->step1 product1 N-Boc-Piperidine- 3-carboxamide step1->product1 step2 Treat with TFA in DCM product1->step2 product2 Piperidine-3-carboxamide (TFA Salt) step2->product2 step3 React with Bromobenzene, Pd Catalyst, Ligand, Base product2->step3 product3 1-Phenylpiperidine- 3-carboxamide step3->product3 Protocol_2_Workflow cluster_0 Stage 1: N-Arylation cluster_1 Stage 2: Saponification cluster_2 Stage 3: Amidation start Ethyl Piperidine- 3-carboxylate step1 React with Bromobenzene, Pd Catalyst, Ligand, Base start->step1 product1 Ethyl 1-phenylpiperidine- 3-carboxylate step1->product1 step2 Hydrolyze with LiOH in THF/Water product1->step2 product2 1-Phenylpiperidine- 3-carboxylic Acid step2->product2 step3 Activate with SOCl₂ or EDC, React with Ammonia Source product2->step3 product3 1-Phenylpiperidine- 3-carboxamide step3->product3

Sources

Comprehensive Analytical Methods for the Characterization of 1-Phenylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed guide to the essential analytical methodologies required for the comprehensive characterization of 1-Phenylpiperidine-3-carboxamide. As a molecule of interest in pharmaceutical development, establishing its identity, purity, and stability is paramount. This document moves beyond mere procedural lists, offering insights into the causality behind experimental choices and grounding protocols in a framework of scientific integrity. We will explore a multi-technique approach, integrating chromatographic and spectroscopic methods, all validated against internationally recognized standards to ensure data is reliable and fit for its intended purpose.

Introduction: The Imperative for Rigorous Characterization

This compound is a heterocyclic compound featuring a phenyl group attached to the nitrogen of a piperidine ring, with a carboxamide functional group at the 3-position. Structures of this class are versatile scaffolds in medicinal chemistry, investigated for a range of pharmacological activities.[1][2] The journey from a promising lead compound to a viable drug candidate is underpinned by a deep understanding of its chemical properties. This understanding is built upon robust analytical data that confirms the molecule's identity, quantifies its purity, and identifies any related substances or degradation products.

The quality of a drug substance is not merely a final checkpoint but a continuous assurance built throughout the development lifecycle. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate that analytical procedures be validated to be fit for purpose.[3][4] This guide provides the protocols and the scientific rationale necessary to build a complete analytical profile for this compound, ensuring data integrity and regulatory compliance.

Chromatographic Purity and Assay Determination

Chromatographic techniques are the cornerstone for separating and quantifying the target analyte from impurities, starting materials, and by-products.[5]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the preeminent method for analyzing non-volatile, polar to moderately non-polar small molecules like this compound. The C18 stationary phase provides a hydrophobic environment that interacts with the phenyl and piperidine structures, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds. The carboxamide group adds polarity, ensuring good peak shape and retention characteristics. A Photo Diode Array (PDA) detector is chosen for its ability to monitor multiple wavelengths simultaneously, which is invaluable for peak purity assessment and method development.

Protocol 1: RP-HPLC Method for Assay and Impurity Profiling

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation:

    • Assay Standard: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner.

    • Filter: Pass all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: PDA at 254 nm.

Trustworthiness through Validation: The reliability of this HPLC method is established through rigorous validation according to ICH Q2(R2) guidelines.[3][4][6] This process demonstrates that the method is suitable for its intended use.

Table 1: Summary of HPLC Method Validation Parameters (as per ICH Q2(R2))

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, free from interference by impurities or matrix components.Peak purity index > 0.995; Baseline resolution between analyte and known impurities.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Assay: 80-120% of the test concentration. Purity: From reporting threshold to 120% of the impurity specification.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD / LOQ Lowest amount detectable / lowest amount quantifiable with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with varied flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.2).

dot

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Protocol Write Validation Protocol (Define Parameters & Criteria) Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report SOP Implement as SOP Report->SOP QC QC Release Testing SOP->QC Characterization_Strategy cluster_Techniques Analytical Techniques Identity Identity HPLC HPLC-UV/PDA Identity->HPLC Retention Time MS Mass Spec Identity->MS Molecular Weight Purity Purity & Assay Purity->HPLC Related Substances GCMS GC-MS Purity->GCMS Volatile Impurities Structure Structure NMR NMR (1H, 13C) Structure->NMR Definitive FTIR FTIR Structure->FTIR Functional Groups

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 1-Phenylpiperidine-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperidine Scaffold and High-Throughput Discovery

The 1-phenylpiperidine-3-carboxamide scaffold represents a privileged structure in modern medicinal chemistry. Derivatives from this chemical class have demonstrated significant activity against a range of therapeutically relevant targets, including G-protein coupled receptors (GPCRs) like opioid and TRPV1 receptors, as well as critical enzymes such as the proteasome.[1][2][3][4] This versatility makes libraries based on this scaffold a rich source for hit-finding campaigns.

High-throughput screening (HTS) is the cornerstone of such campaigns, enabling the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological target or pathway.[5][6][7] The success of any HTS campaign hinges on the selection and development of a robust, sensitive, and scalable assay.[8][9]

This guide provides an in-depth analysis of HTS assay strategies tailored for this compound libraries. Moving beyond simple procedural lists, we explore the causal biochemistry behind assay choice, detail self-validating protocols for key target classes, and outline a comprehensive workflow from primary screen to validated hit.

Part I: Foundational Principles of HTS Assay Design

The first critical decision in an HTS campaign is the choice of assay format. This decision is dictated by the nature of the biological target and the desired information.

  • Biochemical Assays: These cell-free systems measure the direct interaction between a compound and a purified target protein (e.g., an enzyme or receptor).[10] They are invaluable for identifying direct binders and inhibitors, offering a controlled environment with fewer confounding variables.[10]

  • Cell-Based Assays: These assays measure the effect of a compound on a biological process within a living cell.[5] They provide more physiologically relevant data, accounting for factors like cell permeability and off-target effects, but can be more complex to interpret.[11][12]

Once a format is chosen, a detection technology must be selected. Modern HTS relies on a variety of robust, homogeneous ("mix-and-read") technologies that are amenable to automation.[13][14]

Key HTS Detection Technologies: A Comparative Overview
Technology Principle Ideal For Advantages Considerations
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15]Enzyme inhibition, protein-protein/protein-ligand binding.[13][16]Homogeneous, robust, cost-effective.[15]Requires a significant size difference between binding partners; potential for compound fluorescence interference.[16][17]
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a long-lifetime lanthanide donor and an acceptor fluorophore upon molecular interaction.[18][19]GPCR signaling (cAMP/IP1), kinase assays, protein-protein interactions.[19][20]High sensitivity, low background, ratiometric measurement reduces interferences.[18][21]Requires careful labeling of components; potential for light scattering from compounds.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) Chemical energy transfer between Donor and Acceptor beads brought into proximity (within 200 nm) by a molecular binding event.[22][23]Quantifying analytes, protein-protein interactions, biomarker detection.[24][25]No-wash format, high sensitivity, large dynamic range, tolerant of complex matrices.[22][23][24]Donor beads are light-sensitive; potential for singlet oxygen quenching by some compounds.[23]
The Cornerstone of Trustworthiness: Assay Validation

An HTS assay is only as reliable as its validation. The primary goal is to establish a stable and reproducible assay window that can reliably distinguish "hits" from inactive compounds. The key statistical parameter for this is the Z'-factor .[26][27]

Z'-Factor Formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[26][27] The validation process, often called a "dry run" or "pilot screen," involves testing the assay with control compounds on a small set of plates to ensure performance and reproducibility before committing to the full library screen.[26][28]

G cluster_dev Assay Development cluster_val Assay Validation cluster_screen Screening Assay_Design 1. Assay Design (Biochemical vs. Cell-Based) Reagent_Opt 2. Reagent Optimization (e.g., Enzyme/Substrate Conc.) Assay_Design->Reagent_Opt Miniaturization 3. Miniaturization (e.g., to 384/1536-well) Reagent_Opt->Miniaturization Protocol Finalized Pilot_Screen 4. Pilot Screen (Controls Only) Miniaturization->Pilot_Screen Z_Factor 5. Z'-Factor Calculation (Assess Robustness) Pilot_Screen->Z_Factor Decision Z' > 0.5? Z_Factor->Decision Validation Data HTS 6. Full Library Screen Decision->Assay_Design No (Re-optimize) Decision->HTS Yes

Caption: HTS Assay Development and Validation Workflow.

Part II: Application-Specific Protocols

Given the diverse biological activities of 1-phenylpiperidine-3-carboxamides, we present protocols for two high-value target classes: GPCRs and enzymes.

Protocol 1: Cell-Based TR-FRET Assay for GPCR Antagonists (cAMP Detection)

Many phenylpiperidine derivatives act on GPCRs that signal through the modulation of cyclic AMP (cAMP).[3][4] This protocol describes a competitive antagonist assay using a homogenous TR-FRET format to quantify cAMP levels in cells.[29][30]

G Ligand Agonist GPCR GPCR (e.g., Gs-coupled) Ligand->GPCR Activates Antagonist Test Compound (Phenylpiperidine) Antagonist->GPCR Binds/Inhibits G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces ATP ATP ATP->AC Substrate

Caption: Gs-coupled GPCR signaling pathway for cAMP production.

Objective: To identify compounds from a this compound library that antagonize the activation of a Gs-coupled receptor.

Materials & Reagents:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing a known agonist at its EC80 concentration.

  • cAMP TR-FRET Assay Kit (e.g., HTRF® from Cisbio).

  • Compound library plates (384-well) with compounds pre-diluted in DMSO.

  • White, low-volume 384-well assay plates.

  • Multichannel pipettes, automated liquid handlers.

  • HTS plate reader with TRF detection capabilities (e.g., PHERAstar, EnVision).[18]

Protocol:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest using a non-enzymatic cell dissociation buffer. Centrifuge and resuspend cells in Assay Buffer to a density of 2,500 cells/5 µL.

  • Compound Dispensing: Using an automated liquid handler, pin 50 nL of compound solution from the library plates into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 0.1% DMSO solution. Include wells for controls:

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known potent antagonist of the target receptor.

  • Cell Dispensing: Add 5 µL of the cell suspension (2,500 cells) to each well of the assay plates containing the compounds.

  • Agonist Stimulation: Add 5 µL of Stimulation Buffer (containing the agonist at EC80) to all wells except for the "basal" control wells, which receive 5 µL of Assay Buffer.

  • Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.

  • Lysis & Reagent Addition: Add 10 µL of the TR-FRET cAMP detection reagents (pre-mixed according to the manufacturer's protocol, typically containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TRF-capable plate reader. Excite at 320-340 nm and read the emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).[18]

  • Data Analysis: Calculate the 665/620 ratio for each well. Normalize the data using the positive and negative controls to determine the percent inhibition for each library compound.

Protocol 2: Biochemical Fluorescence Polarization (FP) Assay for Enzyme Inhibitors

This protocol is designed to identify inhibitors of a purified enzyme (e.g., a protease or kinase) from the compound library. It relies on a competitive FP format where compounds compete with a fluorescently labeled tracer for binding to the enzyme's active site.[13][15]

Objective: To identify compounds that inhibit the binding of a fluorescent tracer to a target enzyme.

Materials & Reagents:

  • Purified target enzyme.

  • Fluorescently labeled tracer (a small molecule or peptide known to bind the enzyme's active site).

  • Assay Buffer: (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5). Buffer composition must be optimized for the specific enzyme.[31]

  • Compound library plates (384-well) in DMSO.

  • Black, low-volume, non-binding surface 384-well plates.[32]

  • HTS plate reader with FP capabilities.

Protocol:

  • Reagent Preparation:

    • Prepare the enzyme solution in Assay Buffer at 2x the final desired concentration.

    • Prepare the tracer solution in Assay Buffer at 2x the final desired concentration (typically at its Kd value for the enzyme).

  • Compound Dispensing: Pin 50 nL of compound solutions into the 384-well assay plates. Include controls:

    • Negative Control (No Inhibition): DMSO only. This defines the maximum polarization signal.

    • Positive Control (Full Inhibition): A known potent inhibitor or buffer only (no enzyme). This defines the minimum polarization signal.

  • Enzyme Addition: Add 10 µL of the 2x enzyme solution to each well.

  • Incubation (Compound-Enzyme): Incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.

  • Tracer Addition: Add 10 µL of the 2x fluorescent tracer solution to all wells. The final assay volume is 20 µL.

  • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on an FP-capable plate reader, using appropriate excitation and emission filters for the chosen fluorophore. The reader measures both parallel and perpendicular fluorescence intensity to calculate the millipolarization (mP) value.[17]

  • Data Analysis: The percent inhibition is calculated based on the mP values relative to the high (DMSO) and low (no enzyme) controls.

Part III: From Raw Data to Validated Hits

Screening a library is only the first step. A rigorous data analysis and hit validation cascade is essential to eliminate false positives and focus resources on the most promising chemical matter.[5][33]

Caption: Comprehensive HTS Data Analysis and Hit Validation Workflow.

  • Primary Hit Selection: Raw data from the HTS run is normalized plate-by-plate to account for systematic error. A robust Z-score is often calculated for each compound, and a threshold (e.g., Z-score > 3 or < -3) is used to define the initial "hit" list.[34]

  • Hit Confirmation: Compounds identified as primary hits are re-tested, often from freshly ordered or synthesized solid material, to confirm activity.[35] This is followed by generating a full dose-response curve to determine potency (IC50 or EC50).[28][31]

  • Orthogonal Assays & Triage: Confirmed hits must be evaluated in an orthogonal assay—a test that measures the same biological endpoint but uses a different technology.[27] For example, a hit from an FP binding assay could be tested in a functional enzyme activity assay. This critical step helps eliminate false positives that are artifacts of the primary assay technology (e.g., fluorescent compounds in an FP screen).[27][33]

  • Preliminary SAR: Chemists analyze the structures of the validated hits to identify any emerging structure-activity relationships (SAR).[26] This involves checking if structurally similar compounds in the library also show activity, which increases confidence in the chemical series.[33]

By following this rigorous, multi-step process, researchers can confidently advance high-quality hit series from their this compound library into the next phase of lead optimization.

References

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC Source: National Institutes of Health URL: [Link]

  • Title: AlphaLISA® Assay Kits Source: BPS Bioscience URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening - PMC Source: National Institutes of Health URL: [Link]

  • Title: A New Frontier in Protein Quantitation: AlphaLISA Source: Bitesize Bio URL: [Link]

  • Title: TR-FRET Assay Principle Source: Poly-Dtech URL: [Link]

  • Title: High-Throughput Screening of GPCRs for Drug Discovery Source: Celtarys URL: [Link]

  • Title: High-Throughput GPCR Assay Development Source: Agilent URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

  • Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: American Physiological Society URL: [Link]

  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]

  • Title: Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators Source: National Institutes of Health URL: [Link]

  • Title: High throughput screening of small molecule library: procedure, challenges and future Source: Translational Cancer Research URL: [Link]

  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]

  • Title: Working principle of the AlphaLISA assay Source: ResearchGate URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Future Science URL: [Link]

  • Title: FLUORESCENCE POLARIZATION ASSAYS Source: BPS Bioscience URL: [Link]

  • Title: High-Throughput Screening & Discovery Source: Southern Research URL: [Link]

  • Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: How Are Biochemical Assays Used in High-Throughput Screening? Source: Patsnap URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug Discovery programs Source: European Pharmaceutical Review URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: National Institutes of Health URL: [Link]

  • Title: Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Source: Molecular Devices URL: [Link]

  • Title: High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes Source: PLOS One URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed URL: [Link]

  • Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL: [Link]

  • Title: High Throughput Drug Screening Source: Sygnature Discovery URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: ResearchGate URL: [Link]

  • Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Finding the Right Biochemical Assay for HTS and Lead Discovery Source: YouTube URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]

  • Title: Discovery of piperidine carboxamide TRPV1 antagonists Source: PubMed URL: [Link]

  • Title: Compound screening Source: Nuvisan URL: [Link]

  • Title: High-Throughput Screening Source: Peapod Bio URL: [Link]

  • Title: High-Throughput Molecular Screening Center Source: The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology URL: [Link]

  • Title: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: PubMed URL: [Link]

  • Title: (PDF) Discovery of piperidine carboxamide TRPV1 antagonists Source: ResearchGate URL: [Link]

  • Title: Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests Source: PubMed Central URL: [Link]

  • Title: 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions Source: Google Patents URL

Sources

Application Notes and Protocols for the Cellular Characterization of 1-Phenylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The piperidine carboxamide moiety is a recurring motif in a multitude of biologically active compounds, demonstrating its status as a "privileged scaffold" in medicinal chemistry. Derivatives of this core structure have been successfully developed to interact with a wide array of biological targets, leading to therapeutic applications in diverse fields such as oncology, neuroscience, and infectious diseases. For instance, various substituted piperidine carboxamides have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), the transient receptor potential vanilloid-1 (TRPV1) channel, and the malarial proteasome.[1][2][3] Furthermore, compounds bearing this scaffold have been shown to induce complex cellular phenotypes such as apoptosis and senescence.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 1-Phenylpiperidine-3-carboxamide in cell-based assays. Given the absence of a well-defined molecular target for this specific analog, we present a systematic, target-agnostic approach to elucidate its biological activity. This tiered strategy is designed to first establish a cytotoxicity profile, followed by a broader phenotypic assessment to guide subsequent mechanistic studies.

Pre-assay Compound Handling and Preparation

Prior to initiating any cell-based assay, it is critical to ensure the proper handling and solubilization of this compound to maintain its integrity and ensure reproducible results.

Key Considerations:

  • Solubility Testing: The solubility of the compound should be determined in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of small molecules.[4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the stock solutions at -20°C or -80°C, protected from light and moisture.

  • Safety Precautions: Always handle this compound in accordance with its Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6]

Tier 1: Foundational Cytotoxicity and Viability Assays

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more detailed assays.

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantitatively measures the amount of ATP present in a cell culture, which is directly proportional to the number of metabolically active cells.

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • ATP-based viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, opaque-walled 96-well microplates

  • Multichannel pipette

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical starting range would be from 100 µM down to low nanomolar concentrations.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add 100 µL of the viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as percent viability versus log concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Summary of Tier 1 Assays
Assay TypePrincipleEndpointTypical Concentration RangeIncubation Time
ATP-Based Viability Measures metabolic activity via ATP levels.Luminescence0.01 - 100 µM48 - 72 hours
LDH Release Assay Measures membrane integrity via lactate dehydrogenase release.Absorbance0.01 - 100 µM24 - 48 hours
Live/Dead Staining Fluorescent dyes distinguish live from dead cells.Fluorescence MicroscopyIC50 concentration24 - 48 hours

Tier 2: Elucidating the Cellular Phenotype

Once the cytotoxic potential of this compound is established, the next tier of investigation aims to uncover the underlying cellular mechanism. Based on the activities of related piperidine carboxamides, plausible phenotypes to investigate include apoptosis, cell cycle arrest, or senescence.

Workflow for Phenotypic Characterization

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Phenotypic Analysis cluster_2 Tier 3: Mechanistic Insight start Seed Cells treat Treat with this compound start->treat viability Assess Cell Viability (e.g., ATP Assay) treat->viability caspase Caspase 3/7 Activation Assay viability->caspase If Cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle If Anti-proliferative senescence Senescence Staining (β-galactosidase) viability->senescence If Growth Arrest pathway Signaling Pathway Analysis (Western Blot) caspase->pathway cell_cycle->pathway senescence->pathway

Caption: A tiered workflow for the cellular characterization of a novel compound.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and reagents as in Protocol 1

  • Caspase-Glo® 3/7 Assay reagent

  • Positive control for apoptosis (e.g., staurosporine)

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1-4 from Protocol 1, using concentrations around the calculated IC50.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated controls. A significant increase in luminescence indicates the induction of apoptosis.

Hypothetical Signaling Pathway: Induction of Apoptosis

Should the phenotypic assays suggest that this compound induces apoptosis, a logical next step would be to investigate its impact on key signaling proteins within the apoptotic pathway. The diagram below illustrates a simplified, hypothetical pathway that could be modulated.

G compound This compound target Putative Cellular Target(s) compound->target stress Cellular Stress target->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: A hypothetical signaling cascade for compound-induced apoptosis.

Concluding Remarks and Future Directions

This application note provides a foundational framework for the initial cell-based characterization of this compound. The tiered approach, starting with broad cytotoxicity screening and progressing to more specific phenotypic assays, offers a logical and efficient path to uncovering its biological function. The diverse activities of the broader piperidine carboxamide family suggest that this compound could modulate a variety of cellular processes. Should a distinct phenotype such as apoptosis, cell cycle arrest, or senescence be identified, further studies employing techniques like Western blotting, quantitative PCR, and high-content imaging will be essential to delineate the specific molecular mechanism of action. The ultimate goal of this systematic evaluation is to identify a lead phenotype that can guide target identification and further preclinical development.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (2004). PubMed. Retrieved from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024). PubMed Central. Retrieved from [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. Retrieved from [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. (2008). ResearchGate. Retrieved from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician. Retrieved from [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Phenylpiperidine-3-carboxamide as a Putative Anaplastic Lymphoma Kinase (ALK) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation, primarily through chromosomal rearrangements, is a key oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] The clinical success of ALK inhibitors has validated it as a therapeutic target. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and piperidine carboxamides, in particular, have shown promise as kinase inhibitors.[2][3][4][5][6] This document provides a comprehensive guide for the investigation of 1-Phenylpiperidine-3-carboxamide, a specific piperidine derivative, as a potential inhibitor of ALK. We present detailed protocols for its synthesis, in vitro enzymatic and cell-based assays, and in vivo xenograft models to thoroughly characterize its biological activity and therapeutic potential.

Introduction: The Rationale for Targeting ALK with this compound

First identified as part of the NPM-ALK fusion protein in ALCL, the anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[7][8] In normal physiology, ALK is involved in the development of the nervous system.[8] However, chromosomal rearrangements, gene amplifications, or activating mutations can lead to constitutive activation of its kinase domain.[9] This oncogenic activation drives downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, promoting uncontrolled cell proliferation, survival, and metastasis.[10]

The piperidine nucleus is a cornerstone in drug discovery, valued for its favorable pharmacokinetic properties.[2][3][11] Notably, several piperidine-containing compounds have been developed as potent kinase inhibitors.[4] The carboxamide moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases, making the piperidine carboxamide scaffold an attractive starting point for designing novel inhibitors.[6] While a broad class of piperidine carboxamides has been investigated as ALK inhibitors, this guide focuses on providing the experimental framework to specifically test the hypothesis that this compound can effectively inhibit ALK and its oncogenic signaling.

ALK Signaling Pathways

Understanding the downstream effects of ALK activation is critical for designing robust validation experiments. An effective inhibitor should not only block ALK autophosphorylation but also attenuate the signaling of its key effectors.

ALK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K pY RAS RAS ALK->RAS pY JAK JAK ALK->JAK pY PLCg PLCγ ALK->PLCg pY AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor 1-Phenylpiperidine- 3-carboxamide Inhibitor->ALK

Caption: ALK downstream signaling pathways targeted by this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar N-arylpiperidine-3-carboxamide derivatives.[12] The key steps involve amide coupling followed by N-arylation.

Proposed Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Arylation (Buchwald-Hartwig Amination) A Piperidine-3-carboxylic acid C EDC/HOBt Coupling A->C B Ammonia or Ammonium Hydroxide B->C D Piperidine-3-carboxamide C->D E Piperidine-3-carboxamide G Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) E->G F Bromobenzene F->G H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of Piperidine-3-carboxamide

  • To a solution of piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of aqueous ammonia (28-30%, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield piperidine-3-carboxamide.

Step 2: Synthesis of this compound

  • To a solution of piperidine-3-carboxamide (1.0 eq) and bromobenzene (1.1 eq) in toluene (10 mL/mmol), add sodium tert-butoxide (1.4 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq).

  • Heat the reaction mixture to 100 °C and stir overnight under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization Protocols

Protocol 1: ALK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to ALK kinase activity.

Materials:

  • Recombinant human ALK kinase domain (active)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Poly-Glu,Tyr (4:1) peptide substrate

  • This compound (test inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Preparation: Dilute the recombinant ALK enzyme to the pre-determined optimal concentration (e.g., 2-5 ng/µL) in Kinase Buffer.[7]

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Enzyme Addition: Add 2.5 µL of the diluted ALK enzyme solution to each well.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate in Kinase Buffer. Final concentrations should be at the Km for ATP (typically 10-100 µM) and an appropriate concentration of the substrate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterExpected Outcome for an Active Inhibitor
IC₅₀ Value A potent inhibitor will exhibit an IC₅₀ in the nanomolar to low micromolar range.
Dose-Response Curve A clear sigmoidal curve demonstrating concentration-dependent inhibition.
Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compound on the viability and proliferation of ALK-dependent cancer cells.

Materials:

  • ALK-positive cell lines (e.g., H3122, H2228 for NSCLC; Karpas-299 for ALCL)

  • ALK-negative control cell line (e.g., A549 for NSCLC)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[8][13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell LineALK StatusExpected GI₅₀ for a Selective Inhibitor
H3122 EML4-ALK FusionLow (nM to low µM range)
Karpas-299 NPM-ALK FusionLow (nM to low µM range)
A549 ALK-NegativeHigh (>10 µM) or No Inhibition
Protocol 3: Western Blot Analysis of ALK Phosphorylation

This protocol directly assesses the ability of this compound to inhibit ALK autophosphorylation and downstream signaling in intact cells.

Materials:

  • ALK-positive cell line (e.g., H3122)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed H3122 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: If necessary, strip the membrane and reprobe with antibodies for total proteins and the loading control to ensure equal protein loading.

Western_Blot_Workflow A Treat ALK+ Cells with Inhibitor B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Blocking (5% BSA) E->F G Primary Antibody (e.g., p-ALK) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Imaging I->J

Caption: Workflow for Western Blot analysis of ALK pathway inhibition.

In Vivo Efficacy Assessment

Protocol 4: NSCLC Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • H3122 human NSCLC cells

  • Matrigel

  • This compound formulated for in vivo administration (e.g., in 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of 5 x 10⁶ H3122 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Administer this compound (e.g., at 25, 50, 100 mg/kg) or vehicle control orally (p.o.) or via intraperitoneal (i.p.) injection daily.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and record body weights as a measure of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot analysis to confirm target engagement in vivo.

  • Data Analysis: Plot the mean tumor volume over time for each group. Compare the tumor growth inhibition (TGI) in the treatment groups relative to the vehicle control.

Conclusion and Future Directions

The protocols outlined in this document provide a rigorous framework for the comprehensive evaluation of this compound as a novel ALK inhibitor. Successful execution of these experiments will elucidate its potency, selectivity, and mechanism of action. Positive results from these studies, including potent enzymatic and cellular inhibition, selective activity in ALK-driven cancer cells, and in vivo tumor growth inhibition, would warrant further preclinical development. This could include pharmacokinetic and toxicological studies, as well as testing in models of acquired resistance to existing ALK inhibitors. The exploration of the piperidine carboxamide scaffold may lead to the discovery of a new generation of effective therapies for ALK-positive cancers.

References

  • BTL. (n.d.). ALK (L1196M) Kinase Assay Protocol.
  • BenchChem. (2025). Application Note: Western Blot Analysis of ALK Inhibition by 6-Demethoxytangeretin.
  • Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: signalling in development and disease. Biochemical Journal, 420(3), 345-361.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for ALK.
  • Lee, H. J., et al. (2018). Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer. Journal of Thoracic Oncology, 13(1), 93-103.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Soda, M., et al. (2008). A mouse model for EML4-ALK-positive lung cancer. Proceedings of the National Academy of Sciences, 105(50), 19893-19897.
  • Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Ashton, C., et al. (2023). Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(5), 141-150.
  • Promega Corpor
  • Liu, Y., et al. (2014). A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity. Analytical Chemistry, 86(12), 5913-5920.
  • Dagogo-Jack, I., & Shaw, A. T. (2018). Targeting ALK: Precision Medicine Takes On Drug Resistance. Journal of Clinical Oncology, 36(1), 8-10.
  • Chugunova, A. A., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7543-7547.
  • Bergaggio, E., et al. (2023). Less is more: ALK inhibitors increase exposed ALK expression. BioWorld.
  • Yasuda, H., et al. (2021). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 112(1), 315-325.
  • Tanizaki, J., et al. (2016). Time-dependent western blot analyses after treatment with ALK inhibiters in the H3122 cell line.
  • Al-Suhaibani, S. S., & Al-Abdullah, E. S. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Lee, J., et al. (2017). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Omega, 2(11), 8206-8218.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Mota, I., et al. (2023). Development of ALK-directed TCR-T cells with potent and specific anti-tumor activity against ALK-positive anaplastic large cell lymphoma.
  • Bio-Rad Antibodies. (n.d.).
  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer.
  • Dove Medical Press. (2026).
  • Altogen Labs. (n.d.). LUNG CANCER XENOGRAFT MODELS AVAILABLE.
  • Charles River Labor
  • Reaction Biology. (n.d.). Orthotopic Mouse Models.
  • Zhang, Y., et al. (2019). Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma.
  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 101-115.e9.
  • Altogen Labs. (n.d.). Lung Cancer Xenograft.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • ChEMBL. (n.d.). Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468...).
  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105753.
  • Google Patents. (n.d.).
  • Al-Ostoot, F. H., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5480.
  • Creative Bioarray. (2025). The Targeted Revolution: Treatment Options for ALK-Positive Anaplastic Large Cell Lymphoma.
  • Melior Discovery. (n.d.). Orthotopic Tumor Models.
  • Vitaia.pl. (n.d.). This compound 95% CAS 58971-08-7.

Sources

The 1-Phenylpiperidine-3-carboxamide Scaffold: A Versatile Chemical Framework for Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini Senior Application Scientist

Introduction: The confluence of a phenyl group, a piperidine ring, and a carboxamide linker creates a privileged structural motif in modern neuroscience. While the specific molecule, 1-Phenylpiperidine-3-carboxamide, is not extensively documented as a standalone pharmacological tool, its core architecture represents a foundational blueprint for a multitude of potent and selective ligands targeting critical central nervous system (CNS) receptors. This guide moves beyond a singular compound to explore the broader utility of the phenylpiperidine carboxamide scaffold. We will dissect the applications of its close chemical relatives to provide researchers with a robust framework for designing novel chemical probes and potential therapeutics. This document serves as both an application note on the scaffold's potential and a repository of detailed protocols for its characterization and use in neuroscience research.

Section 1: The Phenylpiperidine Carboxamide Scaffold: A Deconstruction

The phenylpiperidine core is a classic bioisostere for endogenous neurotransmitters, providing a rigid structure that can be precisely oriented within a receptor's binding pocket. The phenyl ring offers a site for hydrophobic interactions and can be substituted to fine-tune electronic properties and target selectivity. The piperidine nitrogen is typically protonated at physiological pH, serving as a key interaction point for forming salt bridges with acidic residues in receptor binding sites. The carboxamide linker provides a hydrogen bond donor and acceptor, adding another layer of potential interactions to anchor the ligand to its target. The true power of this scaffold lies in its modularity, allowing for systematic chemical modifications to optimize affinity, selectivity, and pharmacokinetic properties.

Caption: Modularity of the Phenylpiperidine Carboxamide Scaffold.

Section 2: Primary Target Class: Sigma (σ) Receptors

The most prominent application for phenylpiperidine carboxamide derivatives is in the modulation of Sigma (σ) receptors, particularly the Sigma-1 (σ₁) subtype.[1][2] The σ₁ receptor is a unique ligand-operated intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating calcium signaling, ER stress, and neuronal survival, making it a high-value target for neurodegenerative diseases, stroke, and neuropathic pain.[3][4]

Application Note: Development of σ₁ Receptor Ligands

Derivatives of the this compound scaffold can be synthesized and screened to identify potent and selective σ₁ receptor agonists or antagonists. Agonists have shown potential for neuroprotection, while antagonists are being investigated for the treatment of neuropathic pain and addiction.[1][5] The versatility of the scaffold allows for the development of ligands with mixed pharmacology, such as dual σ₁ antagonist/μ-opioid receptor agonists.[5]

Key Data: Binding Affinities of Related Compounds
Compound ClassSpecific Compound ExampleTargetBinding Affinity (Ki, nM)Reference
Benzofuran-2-carboxamidesKSCM-1σ₁ Receptor27.5[1][2]
Benzofuran-2-carboxamidesKSCM-5σ₁ Receptor7.8[1][2]
Piperidine PropionamidesCompound 44σ₁ Receptor1.86[5]
Piperidine PropionamidesCompound 44μ-Opioid Receptor2.1[5]
Protocol 1: In Vitro σ₁ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ₁ receptor in rat brain homogenates.

Objective: To calculate the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand, -pentazocine.

Materials:

  • Test Compound (e.g., a novel this compound derivative)

  • Rat whole brain tissue

  • -pentazocine (specific activity ~30-50 Ci/mmol)

  • Haloperidol (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer, refrigerated centrifuge, filtration manifold, liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in 10 volumes of ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate or microcentrifuge tubes, add in the following order:

      • 50 µL of binding buffer (for total binding) OR 50 µL of 10 µM haloperidol (for non-specific binding) OR 50 µL of test compound dilution.

      • 50 µL of -pentazocine to a final concentration of ~2-3 nM.

      • 100 µL of the prepared brain membrane homogenate (~100-200 µg protein).

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the mixture at 37°C for 150 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the samples through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester/filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (DPM in the presence of haloperidol) from the total binding (DPM in the absence of competitor).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Section 3: Secondary Target Class: Opioid Receptors

The phenylpiperidine structure is the cornerstone of the fentanyl class of synthetic opioids, which are potent μ-opioid receptor (MOR) agonists.[6] It is therefore logical to explore the this compound scaffold for developing novel analgesics, potentially with improved side-effect profiles. Research has already demonstrated that derivatives can act as potent MOR agonists.[7]

Application Note: Development of Novel Analgesics

By modifying the substitutions on the phenyl ring and the carboxamide nitrogen, researchers can tune the affinity and efficacy of these compounds at the MOR. The goal is to develop ligands that provide potent analgesia with reduced liability for respiratory depression, tolerance, and dependence. The dual-target approach, combining MOR agonism with σ₁ antagonism, is a particularly promising strategy for treating complex pain states like neuropathic pain.[5]

G cluster_ligand Ligand Binding MOR μ-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Analgesia Cellular Response (e.g., Analgesia) CREB->Analgesia Modulates Transcription Ligand Phenylpiperidine Carboxamide Agonist Ligand->MOR Activates

Caption: Simplified μ-Opioid Receptor (Gi-coupled) Signaling Pathway.

Protocol 2: [³⁵S]GTPγS Binding Assay for MOR Functional Activity

This assay measures the functional activation of G-proteins coupled to the MOR upon agonist binding, serving as a proxy for receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound as a MOR agonist.

Materials:

  • Cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) as a reference full agonist.

  • GDP (Guanosine 5'-diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Cell membrane preparations from the hMOR-expressing cell line.

Methodology:

  • Membrane Preparation: Grow CHO-hMOR or HEK-hMOR cells to confluency. Harvest, homogenize, and prepare membranes as described in Protocol 1. Resuspend the final pellet in assay buffer.

  • Assay Setup:

    • On ice, prepare assay tubes containing:

      • 50 µL of cell membranes (~10-20 µg protein).

      • 50 µL of test compound or DAMGO at various concentrations.

      • 50 µL of assay buffer containing GDP to a final concentration of 10 µM.

    • Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction:

    • Add 50 µL of [³⁵S]GTPγS to a final concentration of ~0.1 nM to start the reaction.

    • Basal binding is determined in the absence of an agonist. Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).

  • Incubation:

    • Incubate the reaction mixture for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/B) as described in Protocol 1.

    • Wash filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Measure the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all values.

    • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect, expressed as a percentage of the response to DAMGO).

Section 4: Exploratory Target: NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel critical for synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity and neuronal death, implicating it in stroke and neurodegenerative diseases.[8] The phenylpiperidine scaffold is present in known NMDA receptor channel blockers like phencyclidine (PCP).[9] Flexible derivatives of 1,2-diphenylethyl)piperidine have shown high potency as NMDA receptor channel blockers.[8][10]

Application Note: Investigating Neuroprotective Effects

The this compound scaffold can be explored for the development of NMDA receptor antagonists as potential neuroprotective agents. The goal is to identify non-competitive antagonists that block the ion channel, thereby preventing excitotoxic calcium influx. Such compounds could be investigated in preclinical models of ischemic stroke or traumatic brain injury.[11]

Protocol 3: [³H]MK-801 Binding Assay for NMDA Receptor Channel Binding

This protocol measures the binding of a test compound to the phencyclidine (PCP) site within the NMDA receptor ion channel.

Objective: To determine the affinity of a test compound for the NMDA receptor ion channel.

Materials:

  • Rat cortical membrane preparation (as per Protocol 1).

  • [³H]MK-801 (dizocilpine), a high-affinity uncompetitive NMDA antagonist radioligand.

  • Glutamate and Glycine (co-agonists required to open the channel).

  • Unlabeled MK-801 or Phencyclidine (PCP) for non-specific binding.

  • Assay Buffer: 5 mM HEPES, pH 7.4.

Methodology:

  • Assay Setup:

    • In microcentrifuge tubes, combine:

      • Buffer, unlabeled MK-801 (10 µM for non-specific binding), or test compound dilutions.

      • Glutamate (final concentration 10 µM).

      • Glycine (final concentration 10 µM).

      • [³H]MK-801 (final concentration ~1-2 nM).

      • Rat cortical membranes (~100-200 µg protein).

  • Incubation:

    • Incubate at room temperature for 2-4 hours to allow the reaction to reach equilibrium.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through PEI-soaked glass fiber filters as previously described.

  • Quantification and Analysis:

    • Measure radioactivity by liquid scintillation counting.

    • Calculate IC₅₀ and Ki values as described in Protocol 1. The Cheng-Prusoff equation is applicable for this competitive binding paradigm.

References

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed Central, National Library of Medicine. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed, National Library of Medicine. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central, National Library of Medicine. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal. [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. [Link]

  • Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction. PubMed, National Library of Medicine. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. PubMed Central, National Library of Medicine. [Link]

  • NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Neurocluster. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed, National Library of Medicine. [Link]

  • Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. PubMed, National Library of Medicine. [Link]

  • This compound 95% CAS 58971-08-7. Vitaia.pl. [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. ChEMBL, EMBL-EBI. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed, National Library of Medicine. [Link]

  • 1-Phenylpiperidine | C11H15N. PubChem, National Library of Medicine. [Link]

  • CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity. PubMed, National Library of Medicine. [Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. PubMed Central, National Library of Medicine. [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central, National Library of Medicine. [Link]

  • Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. PubMed, National Library of Medicine. [Link]

  • NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. ResearchGate. [Link]

  • Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. MDPI. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. PubMed, National Library of Medicine. [Link]

Sources

Application Notes and Protocols: 1-Phenylpiperidine-3-carboxamide Derivatives as Selective Proteasome Inhibitors for Malaria

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarials with new mechanisms of action. The parasite's ubiquitin-proteasome system (UPS) has been identified as a critical and druggable pathway essential for all life cycle stages. This document provides a detailed guide for researchers on a promising class of compounds: 1-phenylpiperidine-3-carboxamide derivatives. These compounds act as potent, reversible, and species-selective inhibitors of the P. falciparum 20S proteasome. We present the scientific rationale, mechanism of action, detailed experimental protocols for evaluation, and key structure-activity relationship insights to guide drug discovery efforts targeting this validated therapeutic pathway.

Introduction: Targeting the Proteasome, the Parasite's Recycling Center

Malaria remains a devastating global health issue, with the efficacy of frontline artemisinin-based combination therapies (ACTs) threatened by mounting parasite resistance.[1][2] This reality has spurred the search for novel drug targets that are indispensable for the parasite's survival. The proteasome, a multi-protein complex responsible for degrading damaged or unneeded proteins, is one such target.[3] In Plasmodium, the proteasome is vital for the rapid protein turnover required during its complex life cycle, from the intra-erythrocytic asexual stages to sexual gametocytes.[3][4]

Inhibition of the parasite's proteasome leads to an accumulation of ubiquitinated proteins, triggering a cascade of events that result in cell cycle arrest and apoptosis.[5][6] Crucially, structural differences between the Plasmodium and human proteasomes allow for the design of species-selective inhibitors, providing a potential therapeutic window with minimal host toxicity.[3][7]

The this compound series emerged from phenotypic screening campaigns and was subsequently identified through resistance studies to selectively target the β5 subunit of the P. falciparum 20S proteasome (Pf20S).[7][8] This class of compounds represents a significant advancement over previous proteasome inhibitors, which often suffered from poor selectivity or unfavorable pharmacokinetic properties.[7]

A Unique Mechanism of Action: Allosteric, Non-Covalent Inhibition

Unlike many proteasome inhibitors used in oncology that form covalent bonds with the catalytic threonine residue of the active site, the this compound derivatives exhibit a novel mechanism.[7][9]

Key Mechanistic Features:

  • Target: These compounds specifically inhibit the chymotrypsin-like (β5) activity of the Pf20S proteasome, which is essential for parasite viability.[7][10]

  • Binding Mode: Cryo-electron microscopy (cryo-EM) studies have revealed that these inhibitors bind non-covalently to a previously untargeted, hydrophobic pocket.[7]

  • Allosteric Nature: The binding site is located distal from the catalytic threonine (T1) residue, at the interface of the β5, β6, and β3 subunits. This allosteric binding induces a conformational change that inhibits the enzyme's function.

  • Species Selectivity: The amino acid residues lining this unique binding pocket are not conserved between the Plasmodium and human proteasome isoforms. This structural divergence is the molecular basis for the high species selectivity of the compound class, a critical feature for a safe therapeutic agent.[7]

The diagram below illustrates the ubiquitin-proteasome pathway in Plasmodium and the specific point of inhibition by the this compound derivatives.

G cluster_0 Ubiquitination Pathway cluster_1 Proteasome Degradation Protein Cellular Protein E1 E1 Activating Enzyme Protein->E1 ATP->AMP Ub Ubiquitin (Ub) E2 E2 Conjugating Enzyme E1->E2 Ub E3 E3 Ligase E2->E3 Ub PolyUb_Protein Poly-ubiquitinated Protein E3->PolyUb_Protein Ub Proteasome 26S Proteasome PolyUb_Protein->Proteasome Proteasome_Core 20S Core (β1, β2, β5 subunits) Peptides Recycled Amino Acids Proteasome_Core->Peptides Protein Degradation Inhibitor 1-Phenylpiperidine- 3-carboxamide Inhibitor->Proteasome_Core Allosteric Inhibition of β5

Caption: Mechanism of proteasome inhibition in Plasmodium.

Drug Discovery Workflow & Key Protocols

The evaluation of novel this compound derivatives follows a structured screening cascade designed to identify potent, selective, and efficacious candidates.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Protocol 1: Compound Synthesis B Protocol 2: P. falciparum Growth Inhibition Assay (IC50) A->B C Protocol 3: Pf20S Proteasome Inhibition Assay (IC50) B->C Confirm Target D Protocol 4: Mammalian Cell Cytotoxicity (CC50) B->D Assess Selectivity E Calculate Selectivity Index (SI) C->E D->E F Pharmacokinetic (PK) Profiling E->F Potent & Selective Compounds G Protocol 5: Murine Malaria Model Efficacy Study F->G H Lead Candidate G->H

Caption: Screening cascade for antimalarial proteasome inhibitors.

Protocol 1: General Synthesis of this compound Derivatives
  • Rationale: This protocol outlines a common synthetic route. The core scaffold is typically assembled via amide bond formation between a substituted 1-phenylpiperidine-3-carboxylic acid and a desired amine, or vice versa.[11] The diversity of the library is generated by varying the substituents on both the phenyl ring and the carboxamide moiety.

  • Step-by-Step Methodology:

    • Preparation of the Piperidine Core: Start with a commercially available piperidine-3-carboxylic acid derivative.

    • N-Arylation: Couple the piperidine nitrogen with a substituted phenylboronic acid using a copper- or palladium-catalyzed Chan-Lam or Buchwald-Hartwig amination reaction.

    • Amide Coupling: Activate the carboxylic acid on the piperidine ring using a standard coupling agent (e.g., HATU, HOBt/EDC).

    • Final Amide Formation: React the activated ester with the desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent like DMF or DCM.

    • Purification: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup to remove water-soluble byproducts. Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final compound.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Anti-malarial Activity Assay (SYBR Green I Method)
  • Rationale: This is a widely used, robust, and cost-effective fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.[12] The principle relies on the SYBR Green I dye, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, serving as a reliable proxy for parasite proliferation.[13][14]

  • Step-by-Step Methodology:

    • Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., strains 3D7, Dd2) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Synchronize cultures to the ring stage using sorbitol treatment.

    • Plate Preparation: Serially dilute the test compounds in DMSO and then in culture medium. Dispense 100 µL of each concentration into a 96-well flat-bottom plate. Include positive controls (e.g., Artemisinin, Chloroquine) and negative controls (DMSO vehicle).

    • Assay Initiation: Add 100 µL of the synchronized ring-stage parasite culture (at 0.5% parasitemia and 2% hematocrit) to each well.

    • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

    • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and a 10X concentration of SYBR Green I dye.[15] After incubation, add 100 µL of this lysis buffer to each well.

    • Final Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.

    • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

    • Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Normalize the data to the DMSO control (100% growth) and calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vitro Proteasome Inhibition Assay
  • Rationale: This biochemical assay directly measures the inhibition of the proteasome's catalytic activity to confirm that the observed anti-malarial effect is due to target engagement.[16] It uses a fluorogenic peptide substrate that is cleaved by the chymotrypsin-like (β5) activity of the proteasome, releasing a fluorescent molecule.

  • Step-by-Step Methodology:

    • Enzyme Source: Use purified P. falciparum 20S proteasome. If unavailable, a lysate from saponin-freed parasites can be used, though purified enzyme is preferred for clean kinetics.

    • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., 25 mM HEPES, pH 7.5).

    • Reaction Mixture: In a 96-well black plate, add the purified Pf20S proteasome to the assay buffer.

    • Pre-incubation: Add the test compounds to the wells containing the enzyme and pre-incubate for 30 minutes at 37°C to allow for binding.

    • Assay Initiation: Add the fluorogenic substrate Suc-LLVY-AMC (substrate for chymotrypsin-like activity) to all wells to a final concentration of 20-50 µM.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over 30-60 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Normalize the rates to the DMSO control and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Protocol 4: Cytotoxicity Assessment in Mammalian Cell Lines
  • Rationale: It is essential to determine if a compound is selectively toxic to the parasite or also affects host cells. This is achieved by measuring the 50% cytotoxic concentration (CC50) against a standard mammalian cell line (e.g., HEK293T, HepG2, or HeLa).

  • Step-by-Step Methodology:

    • Cell Culture: Culture the chosen mammalian cell line in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until ~50% confluency.

    • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.

    • Viability Assay: Assess cell viability using a standard method, such as the Resazurin (AlamarBlue) assay or MTT assay. For Resazurin, add the reagent to the wells, incubate for 2-4 hours, and measure fluorescence.

    • Data Analysis: Calculate the CC50 value from the dose-response curve. The Selectivity Index (SI) is then calculated as: SI = CC50 (mammalian cells) / IC50 (P. falciparum) . A higher SI value (>100 is desirable) indicates greater selectivity for the parasite.

Protocol 5: In Vivo Efficacy Assessment in a Murine Malaria Model
  • Rationale: An in vivo model is crucial to assess a compound's efficacy in a complex biological system, providing insights into its stability, bioavailability, and overall therapeutic potential.[17] The 4-day suppressive test using Plasmodium berghei in mice is a standard primary screen.[18][19]

  • Step-by-Step Methodology:

    • Animal Model: Use Swiss Webster or ICR mice.[17]

    • Infection: Infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on Day 0.

    • Drug Administration: Randomize mice into groups (n=5). Starting 4 hours post-infection, administer the test compound orally or via the desired route once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., Chloroquine at 20 mg/kg).

    • Parasitemia Monitoring: On Day 4, collect a drop of blood from the tail vein of each mouse. Prepare thin blood smears and stain with Giemsa.

    • Data Collection: Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under a light microscope.

    • Data Analysis: Calculate the average parasitemia for each group. Determine the percent parasite growth inhibition using the formula: % Inhibition = 100 - [(Mean Parasitemia of Treated Group) / (Mean Parasitemia of Vehicle Group)] * 100 Compounds showing significant inhibition can be advanced to determine the 50% and 90% effective dose (ED50 and ED90).

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of analogs has provided key insights into the SAR for this class of compounds. The data below is representative of findings for potent analogs like SW584.[7][20]

Table 1: Representative Activity and Selectivity Data

Compound IDPf 3D7 IC50 (nM)Pf Dd2 (Resistant) IC50 (nM)Pf20S β5 IC50 (nM)Human Cell (HEK293T) CC50 (µM)Selectivity Index (SI)
Lead Cmpd (e.g., SW584) 152050> 25> 1250
Chloroquine 22134N/A> 50> 370 (for Dd2)
Artemisinin 1.41.5N/A> 20> 13,300
(Note: Data is illustrative, based on published results. N/A = Not Applicable)

Key SAR Insights: The core this compound scaffold is essential for activity. Modifications at key positions influence potency and pharmacokinetic properties.

G cluster_SAR Structure-Activity Relationship (SAR) Structure R1_note R1 (Phenyl Ring): - Electron-withdrawing groups (e.g., CF3, Cl) often improve potency. - Position matters (para > meta > ortho). R2_note R2 (Amide Group): - Bulky or hydrophobic groups can enhance cell permeability and potency. - Critical for interaction within binding pocket. Piperidine_note Piperidine Ring: - Core scaffold. - Chirality at C3 is critical; the (S)-enantiomer is typically more active. p1->R1_note p2->R2_note p3->Piperidine_note

Caption: Key structure-activity relationship drivers.

Conclusion and Future Directions

The this compound derivatives represent a highly promising class of antimalarial drug candidates. Their unique allosteric and reversible mechanism of inhibition against the Pf20S proteasome provides a strong basis for their observed species selectivity.[7] Furthermore, lead compounds have demonstrated oral efficacy in mouse models of malaria and a low propensity for resistance development, addressing critical criteria for a next-generation antimalarial.[7][8][20]

Future work should focus on optimizing the pharmacokinetic properties of this series to improve drug-like characteristics, including solubility and metabolic stability, to identify a clinical candidate for progression into human trials. The protocols and insights provided herein offer a comprehensive framework for researchers to advance the discovery and development of these novel proteasome inhibitors in the global fight against malaria.

References

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

  • Beri, D., et al. (2024). Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • N'Dri, A. B., et al. (2018). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules. Available at: [Link]

  • Vicente, E., et al. (2008). Synthesis and Structure-Activity Relationship of 3-phenylquinoxaline 1,4-di-N-oxide Derivatives as Antimalarial Agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. Available at: [Link]

  • Fricke, F. B., & Hales, N. J. (2017). Proteasome Inhibitors: Structure and Function. Seminars in Oncology Nursing. Available at: [Link]

  • World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. Clinical Module SOP. Available at: [Link]

  • Akinyede, O., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. Available at: [Link]

  • Vennerstrom, J. L., et al. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. Medicines for Malaria Venture. Available at: [Link]

  • Singh, K., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega. Available at: [Link]

  • Guggilla, S. R., et al. (2018). The proteasome as a target to combat malaria: Hits and Misses. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]

  • Perregaard, J., & Andersen, K. E. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Plouffe, D. M., et al. (2016). High Throughput Screening to Identify Selective and Nonpeptidomimetic Proteasome Inhibitors As Antimalarials. ACS Infectious Diseases. Available at: [Link]

  • Kaddouri, H., et al. (2019). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

  • Pavek, K., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. Available at: [Link]

  • Kupperman, E., et al. (2013). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Investigational New Drugs. Available at: [Link]

  • de Vries, L. E., et al. (2011). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pimentel, C., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Journal of Scientific & Medical Research. Available at: [Link]

  • Al-Hussain, S. A. (2023). Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance. Medicina. Available at: [Link]

  • Lin, M. H., et al. (2017). Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice. Journal of Medicinal Chemistry. Available at: [Link]

  • Orlowski, R. Z., & Kuhn, D. J. (2008). Comparative Mechanisms of Action of Proteasome Inhibitors. Cancer Network. Available at: [Link]

  • Aderounmu, A. F., et al. (2021). Some antimalarial leads, with their in vivo efficacy assessment and their murine model. ResearchGate. Available at: [Link]

  • Adjalley, S. H., et al. (2011). Diagram of the steps involved in performing the SYBR green I (A) and... ResearchGate. Available at: [Link]

  • Lemoff, A., & Phillips, M. A. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PRIDE Archive, EMBL-EBI. Available at: [Link]

  • Xie, S. C., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. Malaria World. Available at: [Link]

  • Catley, L., et al. (2012). Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. Expert Review of Hematology. Available at: [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). Identification of Malaria-Selective Proteasome β5 Inhibitors Through Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]

  • Li, H., et al. (2012). Assessing Subunit Dependency of the Plasmodium Proteasome Using Small Molecule Inhibitors and Active Site Probes. ACS Chemical Biology. Available at: [Link]

  • Leonardo-Sousa, C., et al. (2022). Proteasome Inhibitors. Encyclopedia.pub. Available at: [Link]

  • Gantt, S. M., et al. (1998). Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candidates. Journal of Biological Chemistry. Available at: [Link]

  • Xie, S. C., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. PNAS. Available at: [Link]

  • Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]

Sources

Application Notes and Protocols for Inducing Senescence in Melanoma Cells with N-arylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shifting Paradigms in Melanoma Therapy – The Rise of Pro-Senescence Strategies

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional treatments.[1] A promising frontier in melanoma research is the induction of cellular senescence, a state of irreversible cell cycle arrest, as a novel therapeutic strategy.[2][3] Unlike apoptosis, which triggers cell death, therapy-induced senescence (TIS) can halt the proliferation of cancer cells, potentially transforming malignant tumors into a more indolent state.[1][2][4] This approach offers a powerful alternative, particularly for tumors that have developed resistance to apoptosis-based therapies.

Among the emerging class of small molecules capable of inducing senescence, N-arylpiperidine-3-carboxamides have shown significant promise in preclinical melanoma models.[5][6] These compounds can trigger a senescence-like phenotype in melanoma cells, effectively stopping their growth.[5][6] This application note provides a comprehensive guide to the principles, protocols, and validation of senescence induction in melanoma cell lines using a representative N-arylpiperidine-3-carboxamide.

Mechanism of Action: Orchestrating Cell Cycle Arrest in Melanoma

N-arylpiperidine-3-carboxamides induce senescence in melanoma cells by activating key tumor suppressor pathways that govern the cell cycle. While the precise molecular targets are an area of active investigation, the downstream effects converge on the activation of the p53/p21 and p16/pRb pathways.[7][8][9][10]

  • The p53/p21 Pathway: In response to cellular stress induced by the N-arylpiperidine-3-carboxamide, the tumor suppressor protein p53 is stabilized and activated. Activated p53 transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21.[11] p21 then inhibits CDK2/cyclin E complexes, leading to a G1 cell cycle arrest.[11]

  • The p16/pRb Pathway: The p16 protein is another critical CDK inhibitor that is often upregulated during senescence. p16 specifically inhibits CDK4/6, preventing the phosphorylation of the retinoblastoma protein (pRb).[7][8][10] Hypophosphorylated pRb remains bound to the E2F transcription factor, repressing the expression of genes required for S-phase entry and thus enforcing cell cycle arrest.[7][8]

The interplay of these pathways leads to a stable senescent state characterized by a flattened and enlarged cell morphology, expression of senescence-associated β-galactosidase (SA-β-gal), and the formation of senescence-associated heterochromatin foci (SAHF).[12][13][14]

Senescence_Pathway cluster_drug N-arylpiperidine-3-carboxamide cluster_p53 p53/p21 Pathway cluster_p16 p16/pRb Pathway cluster_senescence Senescence Phenotype Drug N-arylpiperidine-3-carboxamide p53 p53 activation Drug->p53 p16 p16 expression Drug->p16 p21 p21 expression p53->p21 CDK2_CyclinE CDK2/Cyclin E inhibition p21->CDK2_CyclinE Senescence Cell Cycle Arrest SA-β-gal Expression SAHF Formation CDK2_CyclinE->Senescence CDK46_CyclinD CDK4/6/Cyclin D inhibition p16->CDK46_CyclinD pRb Hypophosphorylated pRb CDK46_CyclinD->pRb pRb->Senescence

Caption: Signaling pathway of N-arylpiperidine-3-carboxamide-induced senescence in melanoma cells.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for inducing and validating senescence in melanoma cell lines using a hypothetical N-arylpiperidine-3-carboxamide, hereafter referred to as "Compound P3C."

Protocol 1: Induction of Senescence in Melanoma Cells

This protocol outlines the treatment of melanoma cells with Compound P3C to induce a senescent state.

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28, WM115)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound P3C (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (6-well and 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed melanoma cells in 6-well plates at a density that allows for 50-60% confluency on the day of treatment. For proliferation assays, seed cells in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of Compound P3C in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of Compound P3C used.

  • Treatment: After 24 hours of seeding, remove the existing medium and replace it with the medium containing the different concentrations of Compound P3C or the vehicle control.

  • Incubation: Incubate the cells for 72 to 96 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Observation: Monitor the cells daily for morphological changes, such as cell flattening and enlargement, which are characteristic of senescent cells.[12]

Protocol 2: Validation of the Senescent Phenotype

It is crucial to validate the induction of senescence using multiple markers.[16][17]

A. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal is a widely used biomarker for senescent cells.[12][18]

Materials:

  • SA-β-gal Staining Kit (commercially available)

  • Microscope

Procedure:

  • After the treatment period, wash the cells in the 6-well plates twice with PBS.

  • Fix the cells with the provided fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to each well and incubate the plates at 37°C (without CO2) for 12-24 hours.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Quantify the percentage of blue-stained cells in at least three different fields of view for each condition.

B. Cell Cycle Analysis by Flow Cytometry

Senescent cells are characterized by a stable cell cycle arrest, typically in the G1 phase.

Materials:

  • Trypsin-EDTA

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Harvest the cells from the 6-well plates by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fix the cells by adding 3 mL of ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. An increase in the G1 population and a decrease in the S and G2/M populations are expected in senescent cells.

C. Western Blot Analysis for Senescence Markers

Analyze the protein levels of key senescence markers, p53, p21, and p16.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-p16, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells from the 6-well plates and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imager. Increased expression of p53, p21, and p16 is expected in senescent cells.

D. Analysis of the Senescence-Associated Secretory Phenotype (SASP)

Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the SASP.[19][20][21][22]

Materials:

  • ELISA kits for key SASP factors (e.g., IL-6, IL-8, CCL5)[23]

  • Conditioned media from treated and control cells

Procedure:

  • After the treatment period, replace the medium with serum-free medium and incubate for another 24 hours.

  • Collect the conditioned medium and centrifuge to remove cell debris.

  • Measure the concentration of specific SASP factors in the conditioned medium using ELISA kits according to the manufacturer's instructions. An increase in the secretion of SASP factors is a hallmark of senescence.

Expected Results and Data Presentation

The following tables summarize the expected outcomes from the validation assays.

Assay Control (Vehicle) Compound P3C (1 µM) Compound P3C (10 µM)
SA-β-gal Positive Cells (%) < 10%40-60%> 80%
Cell Cycle Arrest (G1 %) ~ 50-60%~ 70-80%> 90%
p21 Protein Expression (Fold Change) 1.02.5 - 4.05.0 - 8.0
p16 Protein Expression (Fold Change) 1.02.0 - 3.54.0 - 6.0
IL-6 Secretion (pg/mL) < 50200 - 400> 500
IL-8 Secretion (pg/mL) < 100500 - 800> 1000

Table 1: Expected Quantitative Data from Senescence Validation Assays.

Experimental_Workflow Start Seed Melanoma Cells Treatment Treat with Compound P3C (72-96 hours) Start->Treatment Validation Validate Senescent Phenotype Treatment->Validation SA_Beta_Gal SA-β-gal Staining Validation->SA_Beta_Gal Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Validation->Cell_Cycle Western_Blot Western Blot (p53, p21, p16) Validation->Western_Blot SASP_Analysis SASP Analysis (ELISA) Validation->SASP_Analysis Data_Analysis Data Analysis and Interpretation SA_Beta_Gal->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis SASP_Analysis->Data_Analysis

Caption: Experimental workflow for inducing and validating senescence in melanoma cells.

Concluding Remarks

The induction of senescence using small molecules like N-arylpiperidine-3-carboxamides represents a compelling therapeutic avenue for melanoma.[5][6] The protocols outlined in this application note provide a robust framework for researchers to investigate this phenomenon in a laboratory setting. Rigorous validation of the senescent phenotype using a multi-marker approach is essential for accurate interpretation of results. Further research into the long-term fate of senescent tumor cells and their interaction with the tumor microenvironment will be critical for the clinical translation of pro-senescence therapies.[19][24]

References

  • Induction of Cellular Senescence As A Novel Therapeutic Strategy for Melanoma Tre
  • IFN-γ and TNF Induce Senescence and a Distinct Senescence-Associated Secretory Phenotype in Melanoma. (2022). PubMed.
  • The Cross Talk between Cellular Senescence and Melanoma: From Molecular Pathogenesis to Target Therapies. (2023).
  • Abstract 5126: The link between therapy-induced senescence and anti-tumor immune microenvironment in melanoma. (2016). Cancer Research.
  • The Senescence-Associated Secretory Phenotype: The Dark Side of Tumor Suppression.PubMed Central.
  • The Senescence-Associated Secretory Phenotype (SASP)
  • Establishing two cellular models of drug-induced senescence in vitro...
  • Induction and Validation of Cellular Senescence in Primary Human Cells. (2018). PubMed.
  • Connecting the Dots: Therapy-Induced Senescence and a Tumor-Suppressive Immune Microenvironment. (2015).
  • The Senescence-Associated Secretory Phenotype: Critical Effector in Skin Cancer and Aging.NOAA Library and Info Services.
  • The relative contributions of the p53 and pRb pathways in oncogene-induced melanocyte senescence.PubMed Central.
  • The relative contributions of the p53 and pRb pathways in oncogene-induced melanocyte senescence.Aging-US.
  • The relative contributions of the p53 and pRb pathways in oncogene-induced melanocyte senescence.Aging-US.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). PubMed Central.
  • Cellular Senescence and Immunosenescence in Melanoma: Insights From the Tumor Microenvironment. (2025). PubMed Central.
  • Cellular Senescence Assays.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.PubMed Central.
  • A guide to assessing cellular senescence in vitro and in vivo.
  • Senescence evasion in melanoma progression: uncoupling of DNA-damage signaling from p53 activ
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024).
  • Induction and Validation of Cellular Senescence in Primary Human Cells. (2018). PubMed Central.
  • Cellular Senescence Assays.Cell Biolabs, Inc..
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.MDPI.
  • The Emerging Therapeutic Potential of Piperidine-3-carbothioamide Deriv
  • Defining melanoma combination therapies that provide senolytic sensitivity in human melanoma cells. (2024). PubMed Central.
  • Small molecule compounds that induce cellular senescence.PubMed Central.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). PubMed.
  • Therapy-Induced Cellular Senescence: Potentiating Tumor Elimination or Driving Cancer Resistance and Recurrence? (2024). PubMed.
  • Main human cell senescence pathways, via p16 and p53.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024).
  • Intro to DOT language.
  • General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist.
  • DOT Language. (2024). Graphviz.
  • The Cross Talk between Cellular Senescence and Melanoma: From Molecular P
  • How Senescent Cells Encourage Melanoma Growth. (2025). Lifespan Research Institute.
  • Induction of cellular senescence as a novel therapeutic strategy for melanoma tre
  • Detection of Cellular Senescence in Human Primary Melanocytes and Malignant Melanoma Cells In Vitro. (2022). PubMed Central.
  • Dot Language Graphviz.YouTube.
  • Graphviz.
  • Graphviz dot. (2009). YouTube.
  • Dot Language Graphviz.
  • DOT (graph description language).Wikipedia.
  • Simple Graph.GraphViz Examples and Tutorial.

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 1-Phenylpiperidine-3-carboxamide Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1-phenylpiperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. Its conformational flexibility and multiple points for chemical modification make it an ideal starting point for developing potent and selective ligands for various biological targets, most notably the opioid receptors.[1][2][3] This guide provides a comprehensive overview of the structure-activity relationship (SAR) for this class of compounds, focusing on their modulation of mu (µ), delta (δ), and kappa (κ) opioid receptors. We present field-proven protocols for synthesis, in vitro characterization, and in vivo evaluation, designed to guide researchers in the rational design of novel analgesics with improved therapeutic profiles.

Introduction: The this compound Core

The piperidine ring is a foundational element in a vast number of pharmaceuticals and natural alkaloids, prized for its versatile biological activities.[2][3] When combined with a phenyl group and a 3-carboxamide linker, it creates a pharmacophore that has proven highly effective for targeting G protein-coupled receptors (GPCRs), such as the opioid receptors. The primary goal of SAR studies on this scaffold is to systematically modify its distinct chemical regions to optimize ligand affinity, efficacy, and selectivity, while minimizing off-target effects and adverse outcomes like respiratory depression and physical dependence.[3][4]

The general structure of the this compound scaffold allows for systematic modification at three primary positions:

  • R¹ (Piperidine Nitrogen): Substitutions here are critical for modulating receptor affinity and can significantly influence a compound's pharmacokinetic properties.

  • R² (Phenyl Ring): Modifications to the phenyl ring, particularly the position and nature of substituents, are key determinants of receptor subtype selectivity and potency.

  • R³ (Carboxamide Group): This region can be altered to fine-tune interactions within the receptor binding pocket and impact metabolic stability.

This document will focus on the SAR of these analogs as opioid receptor modulators, providing the necessary protocols to validate new chemical entities.

General Synthetic Strategy

The synthesis of this compound analogs is typically achieved through a convergent approach involving the coupling of a piperidine core with a substituted aniline. A common method is amide bond formation using standard coupling reagents.

cluster_0 Synthetic Workflow A 1-(R¹)-piperidine-3-carboxylic acid C Amide Coupling (e.g., HATU, EDC) A->C B Substituted (R²)-aniline B->C D Final Product: 1-(R¹)-N-(R²-phenyl)piperidine-3-carboxamide C->D Formation of Amide Bond E Purification (Chromatography) D->E

Caption: General synthetic workflow for target analogs.

Protocol 2.1: General Amide Coupling Procedure

  • Reactant Preparation: Dissolve the 1-(R¹)-piperidine-3-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., Tetrahydrofuran).

  • Activation: Add an amide coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like Diisopropylethylamine (DIPEA, 3.0 eq).[5] Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the substituted (R²)-aniline (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or under gentle reflux overnight. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents, and purify the crude product via flash column chromatography to yield the final compound.[5]

Causality Behind Choices: HATU is chosen as a coupling agent for its high efficiency and low rate of side reactions, such as epimerization. Anhydrous solvents are critical to prevent hydrolysis of the activated acid intermediate.

Structure-Activity Relationship (SAR) at Opioid Receptors

The interaction of this compound analogs with opioid receptors is highly sensitive to their three-dimensional structure. The following sections summarize key SAR findings based on published data.

Impact of Substitution at the Piperidine Nitrogen (R¹)

The substituent on the piperidine nitrogen often extends into a hydrophobic pocket of the receptor and is a primary driver of potency.

Table 1: SAR at the Piperidine Nitrogen (N-Substituent)

Compound ID R¹ Substituent µ-Opioid Receptor (MOR) Ki (nM) MOR Functional Potency EC₅₀ (nM) Notes
1a -CH₃ 150.5 320.1 Modest potency.
1b -CH₂CH₂Ph (Phenethyl) 0.44 1.2 A phenethyl group dramatically increases potency, a classic feature for potent MOR agonists.[6]
1c -CH₂-Cyclopropyl 25.8 50.3 Smaller alkyl groups are less effective than aralkyl substituents.

| 1d | -H | 850.2 | >1000 | The N-substituent is critical for high-affinity binding. |

SAR Insights: The data consistently show that a hydrophobic, bulky group, particularly an aralkyl substituent like phenethyl, is optimal for high-affinity binding and potent agonism at the µ-opioid receptor.[6] This suggests a crucial hydrophobic interaction between the R¹ group and the receptor binding site.

Impact of Substitution on the Phenyl Ring (R²)

The electronic and steric properties of substituents on the N-phenyl ring are critical for receptor interaction, particularly for selectivity.

Table 2: SAR at the N-Phenyl Ring

Compound ID R² Substituent MOR Ki (nM) κ-Opioid Receptor (KOR) Ki (nM) δ-Opioid Receptor (DOR) Ki (nM) Notes
2a H (Unsubstituted) 7.3 49.1 849.4 Potent and selective for MOR over DOR.[7]
2b 3-OH 1.2 15.2 250.6 A meta-hydroxyl group often enhances MOR affinity, mimicking a key interaction of endogenous opioids.
2c 4-Cl 10.1 88.3 950.1 Electron-withdrawing groups are generally tolerated but do not improve affinity over unsubstituted analogs.

| 2d | 3-OCH₃ | 6.9 | 52.5 | 875.3 | A meta-methoxy group can serve as a bioisostere for the hydroxyl group.[7] |

SAR Insights: A meta-hydroxyl or methoxy group on the phenyl ring is a well-established pharmacophore for high-affinity MOR binding.[7] This feature likely participates in a key hydrogen bond interaction within the MOR binding pocket, analogous to the phenolic hydroxyl of morphine.

Experimental Protocols for Pharmacological Characterization

To establish a robust SAR, synthesized compounds must be evaluated in a cascade of validated assays.

cluster_0 Pharmacological Evaluation Workflow A In Vitro: Receptor Binding Assay B In Vitro: Functional Assay (GTPγS) A->B Confirm Target Engagement E Determine Affinity (Ki) A->E C In Vivo: Analgesia Model (Hot Plate) B->C Select Potent Leads F Determine Potency (EC₅₀) & Efficacy (Emax) B->F D In Vivo: Side Effect Model (Respiratory Depression) C->D Assess Safety Profile G Determine ED₅₀ C->G H Determine Therapeutic Index C->H D->H

Caption: Workflow for evaluating novel opioid analogs.

Protocol 4.1: Opioid Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.[8]

  • Membrane Preparation: Use commercially available cell membranes expressing the human µ-opioid receptor (hMOR). Thaw membranes on ice and dilute to a concentration of 10-20 µg of protein per well in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of binding buffer (for total binding) or 10 µM naloxone (for non-specific binding).

    • 50 µL of diluted test compound (at 10-12 concentrations).

    • 50 µL of radioligand (e.g., 1 nM [³H]-DAMGO).

    • 50 µL of diluted cell membranes.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filtermat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Self-Validation: The inclusion of total binding, non-specific binding (using a saturating concentration of a known antagonist like naloxone), and a reference compound (e.g., morphine) in each assay ensures the validity and reproducibility of the results.

Protocol 4.2: [³⁵S]GTPγS In Vitro Functional Assay

This assay measures the functional activation of G proteins upon agonist binding, providing a direct measure of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).[9][10]

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing 50 µM GDP.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of diluted test compound (at 10-12 concentrations).

    • 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • 50 µL of diluted hMOR-expressing cell membranes (10-20 µg protein/well).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Harvesting: Stop the reaction and harvest onto a filtermat as described in Protocol 4.1.

  • Quantification: Measure bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values. Efficacy is often expressed relative to a standard full agonist like DAMGO.

Causality Behind Choices: The use of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) allows the accumulation of a stable signal that is directly proportional to the level of G protein activation, providing a robust measure of receptor agonism.[9]

Protocol 4.3: In Vivo Hot Plate Analgesia Test

This protocol assesses the central analgesic properties of a compound in rodents.[6]

  • Acclimation: Acclimate male ICR mice (20-25 g) to the testing room for at least 2 days.

  • Baseline Measurement: Place each mouse on a hot plate maintained at 55 ± 0.5°C and record the latency to a nociceptive response (e.g., hind paw licking or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline) via a relevant route (e.g., subcutaneous injection).

  • Post-treatment Measurement: Measure the response latency at set time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: Convert the latency times to a percentage of maximum possible effect (%MPE). Calculate the ED₅₀ (the dose required to produce 50% of the maximum effect) from the dose-response curve.

Protocol 4.4: In Vivo Respiratory Depression Assay

This protocol measures a critical adverse effect of opioid agonists using non-invasive pulse oximetry.[11]

  • Acclimation: Acclimate male Sprague-Dawley rats (250-300 g) to the pulse oximetry collars and measurement chambers for 2-3 days prior to the study.[11]

  • Baseline Measurement: Place the acclimated rat in the chamber and record baseline oxygen saturation (SpO₂) and respiratory rate for 30 minutes.

  • Compound Administration: Administer the test compound or vehicle. Morphine is used as a positive control.[11]

  • Post-treatment Measurement: Record SpO₂ and respiratory rate continuously or at frequent intervals (e.g., every 5 minutes) for at least 60 minutes.[11]

  • Data Analysis: Calculate the mean decrease in SpO₂ from baseline for each dose group. This data, combined with analgesic data, can be used to estimate the therapeutic index (Respiratory Depression ED₅₀ / Analgesia ED₅₀).

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable platform for the discovery of novel opioid receptor modulators. The SAR principles outlined herein demonstrate that potent and selective MOR agonists can be rationally designed by optimizing substitutions at the piperidine nitrogen and the N-phenyl ring. A phenethyl group at R¹ and a meta-hydroxyl or methoxy group at R² are hallmarks of high MOR affinity.[6][7] The systematic application of the described bioassay cascade is essential for identifying lead candidates with a desirable balance of potent analgesia and a reduced side-effect liability. Future work should focus on fine-tuning the carboxamide moiety (R³) to improve pharmacokinetic properties and exploring biased agonism, which may lead to safer analgesics by selectively activating G protein signaling pathways over β-arrestin pathways.[9][12]

References

  • Benchchem. (n.d.). In Vitro Functional Assays for Opioid Receptor Activation: Application Notes and Protocols.
  • Analgesic activity of alkyl piperidine derivatives. (n.d.).
  • Traynor, J. R., & Corbett, A. D. (n.d.). In vitro opioid receptor assays. PubMed.
  • Le, T., & Bot, C. (2023). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PMC - PubMed Central.
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. PubMed.
  • Le, T., & Bot, C. (2023). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications.
  • Tsymbal, A., & Shishkina, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Livingston, K. E., & Mahoney, J. P. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife.
  • Khan, I., & Zaib, S. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Metcalf, G., Rees, J. M., & Ward, S. J. (1979). In vivo antagonism of analgesia and respiratory depression induced by proposed mu and kappa opiate agonists [proceedings]. PubMed.
  • van der Zee, C. A., & Paalzow, L. K. (1984). A comparative study in rats of the respiratory depression and analgesia induced by mu- and delta-opioid agonists. PubMed.
  • Montandon, G., & Cui, W. (2021). Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish.
  • Montandon, G., & Cui, W. (2021). Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish.
  • Khan, I., & Zaib, S. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Melior Discovery. (n.d.). Respiratory Depression Assay.
  • Kim, J., & Lee, J. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH.
  • Van der Veken, P., & Joossens, J. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed.
  • Benchchem. (n.d.). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists.
  • Lawong, A., & Adams, J. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
  • Mock, E. D., & van der Wel, T. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. NIH.
  • Zhang, H., & Li, Y. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
  • Wang, C.-H., & Li, W.-S. (n.d.). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.
  • Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors.
  • ChEMBL. (n.d.). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. EMBL-EBI.
  • Zaveri, N. T., & Journigan, V. B. (2014). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience.
  • Abdel-Maksoud, M. S., & Gomaa, H. A. M. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI.
  • Lubisch, W., Hofmann, H. P., Treiber, H. J., & Möller, A. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed.
  • Wang, Y., & Zhao, Y. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. PMC.
  • ResearchGate. (2008). (PDF) Discovery of piperidine carboxamide TRPV1 antagonists.
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Greig, I. R., & Thakur, G. A. (2016). Synthesis and Pharmacological Evaluation of 1‐Phenyl‐3‐Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators.

Sources

1-Phenylpiperidine-3-carboxamide for developing novel analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 1-Phenylpiperidine-3-carboxamide: A Scaffold for Novel Analgesic Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound

The phenylpiperidine scaffold is a cornerstone in the history of analgesic drug discovery. It forms the core structure of potent and clinically vital opioid analgesics, from the pioneering synthetic opioid pethidine (meperidine) to the highly potent fentanyl and its derivatives.[1][2][3][4] These agents primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is a central mediator of pain transmission in the central nervous system.[1][2][3]

While clinically effective, traditional MOR agonists are associated with a significant burden of adverse effects, including respiratory depression, tolerance, dependence, and abuse liability.[1] This has created an urgent and unmet medical need for novel analgesics with improved safety profiles. The strategic modification of the classical phenylpiperidine scaffold offers a promising avenue for discovering such agents.

This application note focuses on this compound, a distinct structural variant. By shifting the phenyl group and introducing a carboxamide moiety at the 3-position, we hypothesize a modulation of receptor interaction and signaling properties compared to traditional 4-phenylpiperidine analgesics. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound class, from initial target engagement and functional activity to preclinical efficacy and preliminary safety assessment.

Section 1: Mechanistic Hypothesis - Targeting Opioid Receptors

The structural similarity of the this compound core to known opioid ligands strongly suggests that its primary molecular targets are opioid receptors (µ, δ, and κ). The working hypothesis is that this compound acts as a GPCR ligand, initiating intracellular signaling cascades upon binding.

Activation of the µ-opioid receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[5] These events collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals, resulting in analgesia. However, a parallel pathway involving β-arrestin recruitment is linked to many of the undesirable side effects.[5] The development of "biased agonists," which preferentially activate the G-protein pathway over the β-arrestin pathway, is a key strategy in modern analgesic research.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor (MOR) (GPCR) G_Protein Gi/o Protein (Heterotrimeric) MOR:head->G_Protein:head Activates BetaArrestin β-Arrestin MOR:head->BetaArrestin Recruits Ligand 1-Phenylpiperidine- 3-carboxamide (Agonist) Ligand->MOR:head Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Analgesia Analgesia cAMP->Analgesia AdverseEffects Adverse Effects (Respiratory Depression, Tolerance) BetaArrestin->AdverseEffects

Caption: Proposed µ-Opioid Receptor (MOR) Signaling Pathway.

Section 2: In Vitro Characterization Workflow

The initial phase of evaluation involves a systematic in vitro screening cascade to confirm target engagement, determine functional activity (agonist vs. antagonist), and assess selectivity. This process is crucial for establishing a structure-activity relationship (SAR) and prioritizing compounds for further development.

In_Vitro_Workflow arrow -> start Test Compound: This compound Analog binding_assay Primary Screen: Opioid Receptor Binding Assay (µ, δ, κ) start->binding_assay decision_binding Does it bind? (Ki < 1µM) binding_assay->decision_binding functional_assay Secondary Screen: GPCR Functional Assay (e.g., cAMP or GTPγS) decision_binding->functional_assay Yes stop Discard or Re-synthesize decision_binding->stop No decision_functional Is it an Agonist or Antagonist? functional_assay->decision_functional agonist_path Characterize Agonism: Determine Potency (EC50) and Efficacy (%Emax) decision_functional->agonist_path Agonist antagonist_path Characterize Antagonism: Determine Potency (IC50) decision_functional->antagonist_path Antagonist selectivity_panel Selectivity Profiling: Panel of other GPCRs and Ion Channels agonist_path->selectivity_panel antagonist_path->selectivity_panel lead_candidate Lead Candidate for In Vivo Testing selectivity_panel->lead_candidate

Caption: Logical workflow for the in vitro screening cascade.
Protocol 2.1: Opioid Receptor Competitive Binding Assay

Principle: This assay quantifies the affinity of the test compound for a specific opioid receptor subtype (µ, δ, or κ) by measuring its ability to compete with and displace a radiolabeled ligand of known high affinity.[5][6] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligand: [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR), [³H]-U69,593 (for KOR).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: Naloxone (10 µM final concentration).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, liquid scintillation cocktail, and a scintillation counter.

Step-by-Step Procedure:

  • Reagent Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer. Prepare radioligand solution at a concentration approximately equal to its dissociation constant (Kd).

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL receptor membranes.

    • Non-specific Binding (NSB): 50 µL Naloxone (10 µM) + 50 µL radioligand + 100 µL receptor membranes.

    • Test Compound: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL receptor membranes.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[5]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis & Interpretation:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound IDTarget ReceptorKi (nM) [Hypothetical Data]
Phenylpiperidine-Aµ-Opioid (MOR)15.2
Phenylpiperidine-Aδ-Opioid (DOR)875.4
Phenylpiperidine-Aκ-Opioid (KOR)> 10,000
Fentanyl (Control)µ-Opioid (MOR)1.8

A lower Ki value indicates higher binding affinity. The hypothetical data suggests Phenylpiperidine-A is a potent and selective ligand for the µ-opioid receptor.

Protocol 2.2: GPCR Functional Assay (cAMP Inhibition)

Principle: This assay determines whether a compound that binds to a Gi/o-coupled receptor, like MOR, acts as an agonist (inhibiting cAMP production) or an antagonist (blocking the effect of a known agonist).[7][8] Cells expressing the receptor are stimulated with forskolin (to elevate basal cAMP levels), and the ability of the test compound to reduce these levels is measured, typically using a bioluminescence or FRET-based detection kit.[9]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: DAMGO.

  • Stimulant: Forskolin.

  • Assay Medium: Serum-free cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Detection Kit: A commercial cAMP detection kit (e.g., Promega cAMP-Glo™, Cisbio HTRF® cAMP).

  • White, opaque 96-well cell culture plates.

Step-by-Step Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to ~80-90% confluency.

  • Compound Addition (Agonist Mode):

    • Remove growth medium and add assay medium containing serial dilutions of the test compound or reference agonist.

    • Incubate for 15-30 minutes at 37°C.

    • Add forskolin to all wells (except negative control) to stimulate cAMP production.

    • Incubate for another 15-30 minutes.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (e.g., DAMGO at its EC80 concentration) to all wells.

    • Incubate for 15-30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis & Interpretation:

  • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. A downward curve indicates agonism. Calculate the EC50 (potency) and the Emax (maximum efficacy, relative to a full agonist like DAMGO).

  • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the IC50 (potency).

Compound IDAssay ModeEC50 (nM)Emax (% of DAMGO)IC50 (nM)
Phenylpiperidine-AAgonist45.885% (Partial Agonist)N/A
Phenylpiperidine-BAgonist> 10,000N/AN/A
Phenylpiperidine-BAntagonistN/AN/A78.1
DAMGO (Control)Agonist5.1100% (Full Agonist)N/A

This hypothetical data suggests Phenylpiperidine-A is a partial agonist, while Phenylpiperidine-B is an antagonist at the µ-opioid receptor.

Section 3: In Vivo Efficacy Assessment

Once a compound demonstrates promising in vitro activity, the next critical step is to assess its analgesic efficacy in preclinical animal models of pain.[10][11][12] These models are essential for demonstrating proof-of-concept in a complex biological system.

Protocol 3.1: Hot Plate Test for Acute Nociceptive Pain

Principle: The hot plate test is a classic model for evaluating centrally-acting analgesics.[13][14] The test measures the reaction time of an animal (e.g., mouse or rat) placed on a surface heated to a constant, noxious temperature.[15][16] An increase in the latency to respond (typically by licking a paw or jumping) indicates an analgesic effect.[15][17][18]

Materials:

  • Animals: Male or female mice (e.g., C57BL/6, 20-25g).

  • Apparatus: Commercial hot plate apparatus with adjustable temperature control and a transparent restraining cylinder.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., saline, 5% DMSO).

  • Positive Control: Morphine (e.g., 10 mg/kg, subcutaneous).

  • Vehicle Control: The vehicle used to dissolve the test compound.

  • Stopwatch.

Step-by-Step Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[15][17]

  • Baseline Latency: Set the hot plate temperature to 55 ± 0.5°C.[15] Place each mouse individually on the hot plate and start the stopwatch. Record the time (latency) until the first sign of nociception (hind paw licking, flicking, or jumping).

  • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30-45 seconds) must be strictly enforced. If the animal does not respond by this time, remove it immediately and assign it the cut-off latency.[15]

  • Dosing: Administer the test compound, positive control, or vehicle control to different groups of animals via the desired route (e.g., intraperitoneal, oral).

  • Post-Dosing Latency: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency as in step 2.

  • Data Recording: Record all latency times for each animal at each time point.

Data Analysis & Interpretation:

  • Calculate the Mean Latency ± SEM for each group at each time point.

  • Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

  • Compare the latencies of the test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in latency indicates analgesia.

Protocol 3.2: Formalin Test for Persistent and Inflammatory Pain

Principle: The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between nociceptive and inflammatory pain mechanisms.[19][20] An intraplantar injection of dilute formalin solution elicits an immediate, acute phase of pain (Phase I, 0-5 min) due to direct activation of nociceptors, followed by a quiescent period and then a prolonged, tonic phase of pain (Phase II, 15-40 min) driven by inflammation and central sensitization.[19][21][22] Centrally acting analgesics typically inhibit both phases, while peripherally acting anti-inflammatory drugs often inhibit only Phase II.[20]

Materials:

  • Animals: Male or female rats or mice.

  • Formalin Solution: 1-5% formaldehyde solution in saline.

  • Test Compound, Positive Control, Vehicle Control: As described in Protocol 3.1.

  • Plexiglas observation chambers, mirrors for viewing, and a timer.

  • Microsyringe for formalin injection.

Step-by-Step Procedure:

  • Acclimation: Place animals individually in the observation chambers for at least 30 minutes to acclimate.

  • Dosing: Administer the test compound, positive control, or vehicle control to the animals at a set time before the formalin injection (e.g., 30 minutes for IP).

  • Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL for mice) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately return the animal to the chamber and start the timer. Observe the animal's behavior continuously for a set period (e.g., 45-60 minutes).

  • Scoring: Record the cumulative amount of time the animal spends licking, biting, or flinching the injected paw. This is the primary nociceptive endpoint. The observation period is divided into two phases:

    • Phase I (Early/Nociceptive): 0-5 minutes post-injection.

    • Phase II (Late/Inflammatory): 15-40 minutes post-injection.

Data Analysis & Interpretation:

  • Calculate the total time spent in nociceptive behavior for each phase for each animal.

  • Determine the Mean Score ± SEM for each treatment group for both Phase I and Phase II.

  • Compare the scores of the test compound groups to the vehicle control group for each phase using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).

  • A significant reduction in the score in Phase I, Phase II, or both indicates an analgesic effect. The pattern of inhibition provides insight into the compound's mechanism of action.

Treatment GroupDose (mg/kg)Hot Plate Latency at 60 min (s)Formalin Phase I Score (s)Formalin Phase II Score (s)
Vehicle-8.5 ± 1.155.2 ± 6.3120.7 ± 10.4
Morphine1025.1 ± 2.512.6 ± 3.125.4 ± 5.8
Phenylpiperidine-A2019.8 ± 2.120.1 ± 4.541.3 ± 7.2

*Hypothetical data, p < 0.05 vs. Vehicle. This data suggests Phenylpiperidine-A has potent central analgesic activity, inhibiting both acute thermal pain and both phases of the formalin test.

Section 4: Preliminary ADME-Tox Assessment

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical to the "fail early, fail cheap" drug discovery paradigm.[23][24][25][26] Poor ADME properties or unforeseen toxicity are major causes of late-stage drug candidate attrition.[26][27]

ADME_Logic cluster_Discovery Drug Discovery Pipeline invitro In Vitro Efficacy (Binding, Function) invivo In Vivo Efficacy (Pain Models) invitro->invivo lead_opt Lead Optimization invivo->lead_opt adme_tox Early ADME-Tox (Stability, Safety) adme_tox->lead_opt

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Low Yields in 1-Phenylpiperidine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1-Phenylpiperidine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this important scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our approach is grounded in mechanistic principles and field-proven experience to ensure scientific integrity and repeatable success.

Understanding the Synthetic Landscape

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials and the specific challenges encountered in your laboratory.

  • Route A: N-Arylation of Piperidine-3-carboxamide. This convergent approach involves forming the C-N bond between a phenyl source and the piperidine nitrogen. The Buchwald-Hartwig amination is the cornerstone of this strategy.

  • Route B: Amide Coupling of 1-Phenylpiperidine-3-carboxylic Acid. This linear approach first establishes the N-phenylpiperidine core, followed by the formation of the amide bond.

This guide is structured to provide troubleshooting for both synthetic routes, allowing you to diagnose and resolve issues specific to your chosen method.

Troubleshooting Guide & FAQs

Route A: N-Arylation of Piperidine-3-carboxamide (Buchwald-Hartwig Amination)

This route is a powerful method for constructing the target molecule. However, its success is highly dependent on the careful control of various reaction parameters.

Q1: My Buchwald-Hartwig reaction is showing low to no conversion. What are the primary factors to investigate?

Low conversion in a Buchwald-Hartwig reaction is a common issue that can often be traced back to the integrity of the catalytic system and the reaction environment.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a rigorously maintained inert atmosphere (argon or nitrogen). This includes degassing your solvent and using Schlenk techniques or a glovebox.[1]

  • Reagent Quality: Use anhydrous solvents and ensure your piperidine-3-carboxamide is dry. Water can lead to the formation of undesired side products and can negatively impact catalyst activity. Phosphine ligands are also prone to oxidation and should be handled under an inert atmosphere.

  • Catalyst System Integrity:

    • Palladium Pre-catalyst: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it may not be efficiently reducing to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃.

    • Ligand Choice: The phosphine ligand is critical. For the N-arylation of a secondary amine like piperidine-3-carboxamide, sterically hindered, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often more effective than older generation ligands.[1]

  • Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ may lead to incomplete reactions.[1]

Q2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I mitigate this?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black, which can promote hydrodehalogenation. Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1.

  • Choice of Base: The choice of base can influence the rate of side reactions. In some cases, a slightly weaker base or a different counter-ion may reduce the rate of hydrodehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may favor the desired C-N bond formation over the reduction pathway.

Q3: My reaction is sluggish and requires prolonged heating. How can I improve the reaction rate?

  • Increase Catalyst Loading: While typically in the 1-5 mol% range, increasing the catalyst and ligand loading can sometimes accelerate a slow reaction.

  • Solvent Choice: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common solvents for this reaction.[1]

  • Microwave Irradiation: The use of microwave heating can often dramatically reduce reaction times and improve yields for sluggish cross-coupling reactions.

Route B: Amide Coupling of 1-Phenylpiperidine-3-carboxylic Acid

This route is a classic approach to amide bond formation and relies on the activation of the carboxylic acid.

Q1: My amide coupling reaction is giving a low yield. What are the potential causes?

Low yields in amide coupling are frequently due to incomplete activation of the carboxylic acid or deactivation of the amine nucleophile (in this case, ammonia or an ammonia equivalent).[2]

  • Incomplete Carboxylic Acid Activation: The coupling reagent must be efficient and used in sufficient stoichiometry (typically 1.0-1.5 equivalents). Reagents like HATU, HBTU, or PyBOP are highly effective.[2][3] If using a carbodiimide like DCC or EDC, the addition of an activating agent such as HOBt or HOAt is often necessary to form a more reactive activated ester and minimize side reactions.[3]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Always use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF or DCM are generally preferred.[3]

    • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is required to neutralize any acid formed during the reaction and to deprotonate the ammonium salt of the carboxylic acid if necessary.[3]

    • Temperature: Most amide coupling reactions proceed well at room temperature. However, for sterically hindered substrates, gentle heating may be required.

Q2: I am concerned about racemization of the stereocenter at the 3-position of the piperidine ring. How can I prevent this?

Racemization can occur via the formation of an oxazolone intermediate, especially with activating agents that generate highly reactive acyl intermediates.

  • Use Racemization-Suppressing Additives: Additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) are known to minimize racemization.[4]

  • Choice of Coupling Reagent: Certain coupling reagents, such as COMU or those based on phosphonium salts, are designed to be less prone to causing racemization.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to suppress racemization.

Q3: How do I effectively purify my this compound product?

The purification strategy will depend on the nature of the impurities.

  • Aqueous Workup: A standard aqueous workup can remove many common impurities. Washing the organic layer with a mild acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts. A wash with a mild base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts. A final brine wash will help to remove residual water.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying amides. A gradient elution system, for example, with ethyl acetate in hexanes, is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of Piperidine-3-carboxamide

G Workflow: Buchwald-Hartwig N-Arylation reagents 1. Add piperidine-3-carboxamide, bromobenzene, Pd catalyst, ligand, and base to a dry flask. inert 2. Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert solvent 3. Add anhydrous solvent. inert->solvent reaction 4. Heat the reaction mixture with vigorous stirring. solvent->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 6. Cool, dilute with organic solvent, and filter through celite. monitoring->workup extraction 7. Perform aqueous washes (water, brine). workup->extraction purification 8. Dry, concentrate, and purify by column chromatography. extraction->purification

Caption: A typical workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • Piperidine-3-carboxamide

  • Bromobenzene

  • Pd₂(dba)₃ (Palladium(0) source)

  • XPhos (phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperidine-3-carboxamide (1.0 eq.), bromobenzene (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq.) under an inert atmosphere (in a glovebox if possible).

  • Seal the flask, and if not in a glovebox, evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling of 1-Phenylpiperidine-3-carboxylic Acid using HATU

G Workflow: HATU-mediated Amide Coupling reagents 1. Dissolve 1-phenylpiperidine-3-carboxylic acid in anhydrous DMF. activation 2. Add HATU and a non-nucleophilic base (e.g., DIPEA). reagents->activation stir 3. Stir for 15-30 minutes to pre-activate the acid. activation->stir amine 4. Add the amine source (e.g., aqueous ammonia). stir->amine reaction 5. Stir at room temperature and monitor by TLC or LC-MS. amine->reaction quench 6. Quench the reaction with water or saturated aq. NH4Cl. reaction->quench extraction 7. Extract the product with an organic solvent. quench->extraction purification 8. Wash, dry, concentrate, and purify by column chromatography. extraction->purification

Caption: A typical workflow for HATU-mediated amide coupling.

Materials:

  • 1-Phenylpiperidine-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Aqueous ammonia

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-phenylpiperidine-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add aqueous ammonia (2.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause (Route A: N-Arylation) Suggested Solution (Route A) Potential Cause (Route B: Amide Coupling) Suggested Solution (Route B)
Low/No Yield Inactive catalyst, poor ligand choice, presence of oxygen/water, inappropriate base.Use a Pd(0) pre-catalyst, a sterically hindered biaryl phosphine ligand, ensure an inert atmosphere, and use a strong, non-nucleophilic base like NaOtBu.Incomplete acid activation, hydrolysis of activated intermediate, incorrect solvent/base.Use an efficient coupling reagent (e.g., HATU), ensure anhydrous conditions, and use a polar aprotic solvent with a non-nucleophilic base.
Side Product Formation Hydrodehalogenation of aryl halide.Optimize ligand-to-palladium ratio, consider a different base, or lower the reaction temperature.Formation of byproducts from the coupling reagent (e.g., DCU from DCC).Choose a coupling reagent with water-soluble byproducts (e.g., EDC) or purify carefully by chromatography.
Sluggish Reaction Low catalyst loading, poor solubility of reagents.Increase catalyst loading, ensure reagents are soluble at the reaction temperature, or consider microwave heating.Steric hindrance.Gently heat the reaction or use a more powerful coupling reagent.
Racemization Not applicable for this achiral product.-Formation of an oxazolone intermediate.Use racemization-suppressing additives (HOBt, HOAt) or run the reaction at a lower temperature.

Conclusion

The successful synthesis of this compound with high yield requires a careful and methodical approach to troubleshooting. By understanding the key reaction mechanisms and potential pitfalls of both the N-arylation and amide coupling routes, researchers can systematically address challenges as they arise. This guide provides a framework for diagnosing and resolving common issues, ultimately leading to a more efficient and reproducible synthesis.

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). PMC. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.).
  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (n.d.). ChEMBL. [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.).
  • Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE. (n.d.). UCL Discovery. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). NIH. [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. (n.d.). ResearchGate. [Link]

  • Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). PubMed. [Link]

  • Synthesis and characterization of P-phenylenediamine-aniline copolymer nanomaterials. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). ResearchGate. [Link]

  • Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. (2024). MDPI. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of cross-like Ni-Co-P microcomposites. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-arylpiperidine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-arylpiperidine-3-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation. The following information is curated to ensure scientific integrity and provide actionable insights for your experiments.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of N-arylpiperidine-3-carboxamides, typically achieved through amide coupling of a piperidine-3-carboxylic acid derivative and an aniline, can present several challenges. This section addresses specific problems you might encounter and offers systematic solutions.

Problem 1: Low or No Product Yield

A low yield of the desired N-arylpiperidine-3-carboxamide is one of the most frequent issues.[1] This can stem from several factors, from reagent quality to reaction conditions.

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution Scientific Rationale
Inadequate Activation of Carboxylic Acid Ensure your coupling reagent is fresh and used in the correct stoichiometric ratio. For sterically hindered substrates, consider switching to a more potent activating agent like HATU or PyBOP.[1]The carboxylic acid must be converted into a reactive intermediate (e.g., an active ester) for the nucleophilic attack by the amine to occur efficiently.[2] Stronger coupling reagents can overcome the electronic or steric barriers of less reactive substrates.
Presence of Moisture Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagent, leading to the formation of the starting carboxylic acid and reducing the overall yield.[1]
Incorrect Base or Stoichiometry The choice and amount of base are critical. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used to neutralize the acid formed during the reaction without competing with the primary amine. Optimize the base equivalents (typically 1.5-3 equivalents).The base neutralizes acidic byproducts, preventing the protonation and deactivation of the amine nucleophile. However, an inappropriate base or excess amount can lead to side reactions.
Low Nucleophilicity of the Aniline For electron-deficient anilines, consider increasing the reaction temperature or using a more powerful activating agent. Alternatively, catalytic methods for amidation can be explored.[3]Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, slowing down the rate of amide bond formation. More forcing conditions can help drive the reaction to completion.
Steric Hindrance If either the piperidine-3-carboxylic acid or the aniline is sterically bulky, longer reaction times, elevated temperatures, or more potent coupling reagents may be necessary.Steric hindrance around the reacting centers can impede the approach of the nucleophile to the activated carboxylic acid, thus slowing down the reaction rate.
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products, complicating purification and reducing the yield of the desired compound.

Possible Causes & Suggested Solutions

| Side Product | Possible Cause | Suggested Solution | Scientific Rationale | | --- | --- | --- | | Urea Byproduct (from carbodiimide reagents) | Use of carbodiimide coupling reagents like DCC or EDC. | If the urea byproduct is soluble in the workup solvent, it can be challenging to remove. For DCC, the dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be filtered off. For EDC, an acidic workup can render the urea byproduct water-soluble for easier extraction.[4] | Carbodiimides react with the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine. The carbodiimide is converted into a urea derivative in the process. | | Epimerization or Racemization | If using a chiral piperidine-3-carboxylic acid, the stereocenter can be susceptible to racemization, especially with certain coupling reagents and bases.[5] | Use coupling reagents known to suppress racemization, such as those containing an HOBt or HOAt moiety (e.g., HATU, HBTU). Running the reaction at lower temperatures can also minimize epimerization. | The mechanism of racemization often involves the formation of a symmetric intermediate, such as an oxazolone, from the activated chiral carboxylic acid. | | Diketopiperazine (DKP) Formation | Particularly an issue with piperidine-2-carboxamides, but can occur with 3-substituted derivatives under certain conditions.[5] | This is an intramolecular cyclization. Keeping the concentration of the reactants high can favor the intermolecular reaction over the intramolecular one. | At low concentrations, the probability of the activated carboxylic acid on one molecule reacting with the amine of another molecule decreases, while the intramolecular reaction becomes more favorable. | | Reaction with Piperidine Nitrogen | If the piperidine nitrogen is unprotected, it can compete with the aniline as a nucleophile.[1] | Protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be removed later in the synthetic sequence.[2] | The secondary amine of the piperidine ring is nucleophilic and can react with the activated carboxylic acid or the coupling reagent itself, leading to undesired byproducts.[1] |

Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure N-arylpiperidine-3-carboxamide can be challenging.

Possible Causes & Suggested Solutions

Issue Suggested Solution
Co-elution with Starting Materials or Byproducts Optimize your column chromatography conditions. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) or use a different stationary phase (e.g., alumina instead of silica gel).
Presence of Coupling Reagent Byproducts As mentioned earlier, specific workup procedures can help remove common byproducts. For instance, an acidic wash can remove EDC-related urea, and filtration can remove DCU.[4]
Product is an Oil or Difficult to Crystallize If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. If crystallization is difficult, try different solvent combinations or use seed crystals if available.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of N-arylpiperidine-3-carboxamides.

Q1: What is the best coupling reagent for my reaction?

The "best" coupling reagent is highly dependent on your specific substrates.[1] Here is a general comparison of common coupling reagents:

Coupling Reagent Advantages Disadvantages
EDC (with HOBt or HOAt) Water-soluble urea byproduct is easily removed with an acidic wash. Relatively inexpensive.Can lead to racemization if an additive is not used.
DCC Inexpensive and effective. The DCU byproduct is often insoluble and easily filtered off.DCU can sometimes be soluble enough to require column chromatography for removal. Potent allergen.
HATU/HBTU/PyBOP Highly efficient, especially for hindered or unreactive substrates.[1] Low risk of racemization.More expensive. Byproducts can sometimes be difficult to remove.
T3P® (Propylphosphonic Anhydride) High yielding and clean reactions. Byproducts are water-soluble.Can be more expensive than carbodiimides.

A good starting point is often EDC in combination with HOBt. If yields are low, moving to a more powerful reagent like HATU is a common strategy.[4]

Q2: Why is a base necessary in the amide coupling reaction?

A base, typically a tertiary amine like DIPEA or TEA, is crucial for several reasons:

  • Neutralization: It neutralizes the acidic proton of the carboxylic acid, facilitating its reaction with the coupling reagent.

  • Preventing Amine Protonation: It scavenges any acid generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.

  • Driving the Reaction: By neutralizing acidic byproducts, the base helps to drive the reaction equilibrium towards the product side.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting materials (piperidine-3-carboxylic acid derivative and aniline). The formation of a new spot with a different Rf value indicates product formation. Staining with potassium permanganate or ninhydrin can be useful for visualizing spots that are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) provides more definitive information on the progress of the reaction and the identity of the products and byproducts.

Q4: Are there alternative methods for synthesizing N-arylpiperidines?

Yes, while amide coupling is a very common method for creating the N-arylpiperidine-3-carboxamide scaffold, other strategies exist for the synthesis of N-arylpiperidines in general. These include methods like the Zincke reaction followed by reduction, which can be useful for creating diverse libraries of these compounds.[6] Another approach involves the intramolecular cyclization of halogenated amides.[7]

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • N-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Substituted aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of N-Boc-piperidine-3-carboxylic acid in anhydrous DMF (or DCM), add the substituted aniline, followed by DIPEA.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add HATU portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

General Amide Coupling Workflow

AmideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents Piperidine_Acid Piperidine-3-Carboxylic Acid Reaction_Vessel Reaction Mixture Piperidine_Acid->Reaction_Vessel Aniline Aryl Amine Aniline->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Product N-Arylpiperidine-3-carboxamide Purification->Product

Caption: General workflow for N-arylpiperidine-3-carboxamide synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Coupling_Agent Is the coupling agent strong enough? Yes_Reagents->Check_Coupling_Agent Replace_Reagents Replace reagents and use anhydrous conditions. No_Reagents->Replace_Reagents Replace_Reagents->Start Yes_Coupling Yes Check_Coupling_Agent->Yes_Coupling Yes No_Coupling No Check_Coupling_Agent->No_Coupling No Check_Conditions Optimize reaction conditions (temperature, time, stoichiometry). Yes_Coupling->Check_Conditions Stronger_Agent Switch to a more potent coupling agent (e.g., HATU). No_Coupling->Stronger_Agent Stronger_Agent->Start End Yield Improved Check_Conditions->End

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Troubleshooting common problems in 4-piperidinecarboxamide reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Piperidine Carboxamides. BenchChem Technical Support.
  • Kumar, S. T., & Singh, P. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 519-526.
  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(10), 1965–1972.
  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(5), 1315-1320.
  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Ramdenee, P. V., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945.
  • Morales-Serna, J. A., et al. (2020). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 25(15), 3487.
  • Sheppard, T., et al. (2021).
  • Wang, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 486.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Li, X., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(34), 22165–22169.
  • BenchChem. (2025). Managing reactive intermediates in Piperidine-3-carbothioamide synthesis. BenchChem Technical Support.
  • Klapars, A., et al. (2007). An Inexpensive and Efficient Copper Catalyst for N-Arylation of Amines, Amides and Nitrogen-Containing Heterocycles.
  • Reddit. (2022). amide coupling help. r/Chempros.
  • Song, Q., et al. (2023). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 28(1), 395.

Sources

Technical Support Center: Strategies for Solubilizing 1-Phenylpiperidine-3-carboxamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-Phenylpiperidine-3-carboxamide. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of its limited aqueous solubility in biological assays. As a lipophilic molecule, achieving and maintaining a stable, soluble state is critical for generating accurate and reproducible experimental data.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is designed to provide not just procedural steps, but also the scientific rationale behind each recommendation, empowering you to make informed decisions for your specific experimental context.

Understanding the Challenge: Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its likely physicochemical properties based on its structure and data from related compounds. These properties are key to understanding its solubility behavior.

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Weight ~204.27 g/mol [1]Moderate molecular weight, typical for small molecule inhibitors.
Calculated LogP > 2.0Indicates a lipophilic ("water-fearing") nature, suggesting low intrinsic aqueous solubility.[1][2]
pKa (Predicted) Basic pKa (tertiary amine): ~8-9 Acidic pKa (amide N-H): >14The piperidine nitrogen is the most likely site of protonation. Solubility may increase in acidic buffers (pH < 7). The amide is unlikely to deprotonate under physiological conditions.
Key Functional Groups Phenyl ring, Piperidine ring, CarboxamideThe phenyl and piperidine rings contribute to lipophilicity. The carboxamide offers a hydrogen bond donor and acceptor, but its contribution to water solubility is limited by the larger hydrophobic scaffold.

FAQ 1: My this compound won't dissolve in my aqueous assay buffer. What should I do first?

This is the most common issue encountered with lipophilic compounds. The first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[3]

Core Principle: The "like dissolves like" principle dictates that nonpolar compounds are more soluble in nonpolar or polar aprotic solvents. By creating a high-concentration stock in an organic solvent, you can then dilute this stock into your aqueous buffer to achieve the desired final concentration.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Pre-weighing Preparation: Ensure your vial of this compound is at room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurate Weighing: On a calibrated analytical balance, weigh out a precise amount of the compound. For example, to prepare a 10 mM stock solution, you would weigh out 2.04 mg of the compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound. For 2.04 mg, you would add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. Gentle warming (to 37°C) and/or sonication in a water bath can aid dissolution if the compound is slow to dissolve. Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[4]

FAQ 2: I have a clear stock solution in DMSO, but the compound precipitates when I add it to my cell culture media or buffer. How can I fix this?

This is a classic problem of compound "crashing out" of solution. It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous environment where its solubility is much lower.[5] The final concentration of DMSO in your assay is a critical factor.

Core Principle: The dramatic shift in solvent polarity upon dilution reduces the solvent's capacity to keep the lipophilic compound dissolved, leading to precipitation. The final concentration of the organic co-solvent must be high enough to maintain solubility but low enough to not interfere with the biological assay.

Troubleshooting Workflow for DMSO-Induced Precipitation

A Precipitation observed upon dilution of DMSO stock B What is the final DMSO concentration in your assay? A->B C > 1% B->C D < 1% B->D E This concentration may be toxic to cells or inhibit enzymes. Can you reduce it? C->E J Increase the final DMSO concentration incrementally (e.g., 0.1%, 0.25%, 0.5%). Is precipitation resolved? D->J F Yes E->F G No E->G H Lower the stock concentration (e.g., to 1 mM) and adjust dilution factor. Re-test. F->H I Proceed to advanced solubilization techniques. G->I K Yes J->K L No J->L M Problem Solved. Ensure all controls have matching DMSO concentration. K->M L->I

Caption: Decision-making workflow for troubleshooting DMSO-related precipitation.

Key Considerations:

  • Maximum DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts or cytotoxicity.[6][7] Always run a vehicle control with the same final DMSO concentration as your test conditions.

  • Intermediate Dilution: A serial dilution strategy can mitigate precipitation. Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution of your DMSO stock into your assay buffer or media. This gradual reduction in solvent polarity can sometimes keep the compound in solution.

FAQ 3: Reducing the final concentration of my compound or increasing the DMSO isn't an option. What other solubilization strategies can I try?

When simple co-solvency with DMSO is insufficient, more advanced formulation strategies are necessary. These typically involve altering the pH of the buffer or using excipients like cyclodextrins to enhance aqueous solubility.

Strategy 1: pH Adjustment

Core Principle: The solubility of ionizable compounds is highly dependent on pH. This compound contains a basic tertiary amine on the piperidine ring. At a pH below its pKa, this amine will be protonated, resulting in a positively charged molecule. This charge generally increases the compound's interaction with water, thereby increasing its solubility.[8][9]

  • Prepare Buffers: Prepare a series of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.4). Common buffers include citrate for acidic pH and phosphate or HEPES for neutral pH.

  • Add Compound: Add an excess of solid this compound to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours (or overnight) to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Select Optimal pH: Choose the lowest pH that provides the required solubility and is compatible with your biological assay.

Caution: The amide bond in the carboxamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged incubation at elevated temperatures.[7][10] It is advisable to confirm the stability of your compound at the selected pH over the time course of your experiment.

Strategy 2: Utilizing Cyclodextrins

Core Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate lipophilic molecules, like this compound, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[14]

  • Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).

  • Create a Dilution Series: Prepare a series of dilutions of the HP-β-CD stock solution in your assay buffer.

  • Add Compound: Add an excess of solid this compound to each HP-β-CD dilution.

  • Equilibrate and Quantify: Follow steps 3 and 4 from the pH-dependent solubility protocol to determine the concentration of the dissolved compound at each HP-β-CD concentration.

  • Select Working Concentration: Choose the lowest concentration of HP-β-CD that achieves the desired solubility of your compound.

Visualization of Solubilization Mechanisms

cluster_0 Aqueous Buffer (Low Solubility) cluster_1 pH Adjustment (Acidic Buffer) cluster_2 Cyclodextrin Encapsulation A This compound (Lipophilic) B Precipitate / Aggregate A->B Poor Interaction with Water C Protonated Compound (Positively Charged) A->C + H+ G Inclusion Complex (Soluble) A->G E Increased Solubility C->E Enhanced Interaction with Water D H+ F HP-β-Cyclodextrin (Hydrophobic Cavity) F->G G->E Hydrophilic Exterior

Caption: Conceptual diagrams of different solubilization strategies.

Summary and Final Recommendations

Successfully solubilizing this compound for biological assays requires a systematic approach.

  • Start Simple: Always begin by preparing a concentrated stock solution in 100% DMSO.

  • Control the Final Co-solvent Concentration: When diluting into aqueous buffer, aim for a final DMSO concentration of ≤0.5%. Perform serial dilutions if direct dilution causes precipitation.

  • Explore pH: If simple co-solvency fails, investigate the effect of lowering the pH of your buffer to protonate the piperidine nitrogen.

  • Consider Excipients: For challenging cases, cyclodextrins like HP-β-CD are powerful tools for increasing apparent solubility.

  • Validate: Regardless of the method chosen, always confirm that your solubilization strategy does not interfere with your assay (e.g., by running appropriate vehicle controls) and that the compound remains stable under the final assay conditions.

By following these guidelines, researchers can overcome the solubility challenges associated with this compound and obtain reliable data in their biological investigations.

References

  • Urea - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenylpiperidine. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved January 20, 2026, from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.
  • Muñoz-García, J. C., et al. (2021). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceuticals, 14(11), 1145.
  • Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management, 11(2), 147-158.
  • Graf, C., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(10), 1695.
  • ResearchGate. (n.d.). Reactions of the carboxamide group. Retrieved January 20, 2026, from [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs.
  • Baghel, P., et al. (2020). Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS). Future Journal of Pharmaceutical Sciences, 6(1), 21.
  • Ribeiro, A. C. F., et al. (2018). Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution.
  • Am Ende, C. W., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 78(15), 7538-7550.
  • Taylor, L. S., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(6), 789.
  • Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 18(2), 137-150.
  • Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1507-1516.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Persson, P., et al. (2019). Chemical equilibria of aqueous ammonium–carboxylate systems in aqueous bulk, close to and at the water–air interface. Physical Chemistry Chemical Physics, 21(21), 11333-11342.
  • Li, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105439.
  • Katz, J. M., et al. (2021).
  • Hoffmann, S., et al. (2024). Development of a screening platform for the formulation of poorly water-soluble drugs as albumin-stabilized nanosuspensions using nab™ technology. International Journal of Pharmaceutics, 661, 124294.
  • Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(22), 5792-5803.
  • ResearchGate. (2020, June 1). (PDF) Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS). Retrieved January 20, 2026, from [Link]

  • Popielec, A., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(13), 3041.
  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(7-8), 342-348.
  • Kumar, P., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(1), 115201.
  • Rehman, M., et al. (2022). Self-Nanoemulsification of Healthy Oils to Enhance the Solubility of Lipophilic Drugs. Journal of Visualized Experiments, (185), e63995.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). N-Phenylpiperidine. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. In Purdue e-Pubs. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 10). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Retrieved January 20, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2019).
  • Pinho, E., et al. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds.
  • Parshad, H., et al. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(2), E23.
  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved January 20, 2026, from [Link]

  • American Chemical Society. (n.d.). Establishing 19F NMR for Understanding Sorbent Interactions with Per- and Polyfluoroalkyl Substances (PFAS): Ranking Affinity and Dissecting Interactions of Nanoscale Carbon Dots and β-Cyclodextrin with PFAS. In Analytical Chemistry. Retrieved January 20, 2026, from [Link]

  • Knoth, A., et al. (2021).
  • Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(22), 5792–5803.

Sources

Overcoming challenges in the purification of 1-Phenylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-Phenylpiperidine-3-carboxamide

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this important synthetic intermediate. My objective is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. This document is structured as a series of frequently asked questions and detailed troubleshooting scenarios based on real-world laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

A1: Impurities are typically process-related and can be categorized as follows:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include 1-phenylpiperidine, nipecotamide (piperidine-3-carboxamide), or derivatives of piperidine-3-carboxylic acid.

  • Side-Reaction Products: The synthesis of piperidines can sometimes yield byproducts from undesired reactions. For instance, if the phenyl ring is introduced via N-arylation, you might see products of over-arylation or alternative reaction pathways.[1]

  • Reagents and Catalysts: Residual coupling agents (e.g., from amide bond formation), bases (e.g., triethylamine, diisopropylethylamine), or metal catalysts (e.g., Palladium or Copper from N-arylation) can contaminate the crude product.

  • Degradation Products: Although amides are generally stable, the phenylpiperidine moiety can be susceptible to oxidation under certain conditions, leading to colored impurities.

Q2: I have my crude product. What is the best general strategy to begin purification?

A2: For most organic compounds of moderate polarity like this compound, a logical purification workflow is essential. Start with the simplest, most scalable method and proceed to more complex techniques only if necessary. A typical approach would be:

  • Aqueous Workup/Extraction: An initial wash to remove water-soluble reagents and salts.

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. It is efficient, cost-effective, and scalable.

  • Column Chromatography: If recrystallization fails to remove closely related impurities, flash chromatography is the next logical step.[2]

  • Acid-Base Extraction: The basic nitrogen on the piperidine ring offers an excellent "handle" for an orthogonal purification strategy if chromatography proves difficult.[3]

Purification Workflow Overview

Purification_Workflow cluster_0 Initial Isolation cluster_1 Primary Purification cluster_2 Purity Assessment cluster_4 Final Product Crude Crude Product (Post-Reaction) Workup Aqueous Workup (e.g., EtOAc/Water) Crude->Workup Remove salts, water-soluble reagents Recrystallization Recrystallization Workup->Recrystallization Screen Solvents TLC_NMR Purity Check (TLC, HPLC, NMR) Recrystallization->TLC_NMR Chromatography Column Chromatography TLC_NMR->Chromatography Impure AcidBase Acid-Base Extraction TLC_NMR->AcidBase Impure/ Co-elution PureProduct Pure Product >98% TLC_NMR->PureProduct Pure Chromatography->TLC_NMR AcidBase->TLC_NMR Acid_Base_Extraction cluster_0 Acidification Step cluster_1 Separated Components cluster_2 Basification & Recovery start Impure Product in Organic Solvent (e.g., EtOAc) add_acid Add aq. HCl (e.g., 1M) start->add_acid shake Shake & Separate Layers add_acid->shake organic_layer Organic Layer: Contains Neutral Impurities shake->organic_layer aqueous_layer Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) shake->aqueous_layer add_base Add aq. NaOH to Aqueous Layer (until pH > 10) aqueous_layer->add_base extract Extract with fresh Organic Solvent (EtOAc) add_base->extract dry_evap Dry (Na2SO4) & Evaporate extract->dry_evap end_product Pure Product dry_evap->end_product

Sources

Technical Support Center: Enhancing the Metabolic Stability of Piperidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into enhancing the metabolic stability of piperidine carboxamide derivatives. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My piperidine carboxamide derivative shows high clearance in human liver microsomes. What are the most likely metabolic pathways responsible?

A1: The piperidine ring and its substituents are common sites of metabolic activity. The most prevalent pathways for piperidine carboxamide derivatives include:

  • N-dealkylation: This is a major metabolic route for many piperidine-containing drugs, particularly those with substituents on the piperidine nitrogen.[1][2] The cytochrome P450 enzyme CYP3A4 is a primary contributor to this reaction.[1][2]

  • Piperidine Ring Oxidation: Oxidation can occur at various positions on the piperidine ring. Alpha-oxidation to the nitrogen can lead to the formation of lactams.[2]

  • Hydroxylation: The piperidine ring can undergo hydroxylation at various carbon atoms.

  • Carboxamide Hydrolysis: The amide bond can be susceptible to hydrolysis by amidases, although this is generally a slower process compared to CYP-mediated oxidation.[3][4]

Understanding the specific site of metabolism is the first critical step. We recommend conducting a metabolite identification study to pinpoint the "metabolic soft spot."

Q2: What are the initial steps I should take to improve the metabolic stability of my lead compound?

A2: A systematic approach is key. Here’s a recommended workflow:

  • Confirm Metabolic Liability: First, ensure the observed instability is due to metabolism. Run a control incubation without the necessary cofactor (e.g., NADPH for CYP-mediated metabolism). If the compound remains stable, metabolism is the likely cause.

  • Identify the Metabolite(s): Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites. This will reveal the site(s) of metabolic modification.

  • Prioritize Modifications: Based on the metabolite identification, you can devise a strategy to block or reduce metabolism at the identified site.

Q3: I've identified N-dealkylation as the primary metabolic pathway. What are some effective strategies to block this?

A3: To mitigate N-dealkylation, consider the following structural modifications:

  • Introduce Steric Hindrance: Adding bulky groups near the piperidine nitrogen can physically block the approach of metabolizing enzymes.

  • Modify Electronics: Replacing the N-alkyl group with an electron-withdrawing group can decrease the electron density on the nitrogen, making it less susceptible to oxidation.

  • Incorporate Heteroatoms: Replacing a carbon in the N-alkyl chain with a heteroatom can alter the metabolic profile.

  • Cyclization: Incorporating the N-substituent into a ring system can restrict its conformation and hinder enzymatic access.

Troubleshooting Guide

This section addresses common issues encountered during in vitro metabolic stability assays.

Issue Potential Cause(s) Troubleshooting Steps
High variability between replicate experiments. Inconsistent pipetting, variations in cell viability or microsomal protein concentration, temperature fluctuations.[5][6]Ensure precise and consistent pipetting. Use a cell counter to verify hepatocyte viability and density.[7] Pre-warm all solutions to 37°C. Standardize incubation times and conditions rigorously.[5]
Compound appears unstable in the absence of NADPH. Chemical instability (e.g., hydrolysis), non-enzymatic degradation, or binding to the assay plate.Run a buffer-only stability assay to check for inherent chemical instability. Use low-binding plates. Analyze samples at time zero to establish a baseline.
Unexpectedly low recovery of the compound at time zero. Poor solubility, non-specific binding to labware, or issues with the analytical method.Check the solubility of your compound in the assay buffer. Consider using a lower concentration or adding a small amount of co-solvent (e.g., DMSO). Pre-treat labware with a blocking agent. Validate your LC-MS/MS method for matrix effects and recovery.[8][9]
The metabolic rate is too fast to measure accurately. The protein concentration or incubation time is too high for a highly metabolized compound.Reduce the microsomal protein concentration or the number of hepatocytes.[7] Use shorter incubation times.
The metabolic rate is too slow to measure accurately. The compound is highly stable, or the assay conditions are not optimal for the relevant enzymes.Increase the incubation time and/or protein concentration. Ensure the cofactor concentrations are optimal. Consider using a more sensitive analytical method.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol provides a general procedure for assessing the metabolic stability of a piperidine carboxamide derivative.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., solutions A and B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates and shaker incubator

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the test compound working solution by diluting the stock solution in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the HLM and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to the wells to start the reaction. For the negative control, add the compound to wells containing heat-inactivated microsomes.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10] Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line will give the rate constant (k).

Calculations:

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol outlines the general steps for identifying metabolites.

Procedure:

  • Sample Preparation: Use samples from the metabolic stability assay, particularly from later time points where metabolite formation is higher.

  • LC-MS/MS Analysis: Analyze the samples on a high-resolution mass spectrometer. Perform a full scan to detect all ions and then product ion scans (MS/MS) on the potential metabolite masses.

  • Data Interpretation: Compare the mass spectra of the parent compound and potential metabolites. Look for characteristic mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, dealkylation corresponding to the mass of the alkyl group).

  • Software Analysis: Utilize metabolite identification software to aid in data analysis and structural elucidation.

Visualizing Metabolic Pathways and Strategies

Common Metabolic Fates of Piperidine Carboxamides

G cluster_0 Parent Compound cluster_1 Metabolic Pathways Parent Piperidine Carboxamide Derivative N_Dealkylation N-Dealkylation (CYP3A4) Parent->N_Dealkylation Major Ring_Oxidation Ring Oxidation (CYP enzymes) Parent->Ring_Oxidation Common Hydroxylation Hydroxylation (CYP enzymes) Parent->Hydroxylation Common Amide_Hydrolysis Amide Hydrolysis (Amidases) Parent->Amide_Hydrolysis Minor

Caption: Key metabolic pathways for piperidine carboxamides.

Workflow for Improving Metabolic Stability

G Start Start: High Clearance Compound Met_ID Metabolite Identification (LC-MS/MS) Start->Met_ID Analyze Identify Metabolic 'Soft Spot' Met_ID->Analyze Strategize Design Analogs to Block Metabolism Analyze->Strategize Synthesize Synthesize and Test New Analogs Strategize->Synthesize Evaluate Evaluate Metabolic Stability Synthesize->Evaluate Loop Iterate if Necessary Evaluate->Loop End End: Metabolically Stable Compound Loop->Strategize Re-design Loop->End Success

Caption: Iterative process for enhancing metabolic stability.

Strategies for Enhancing Stability

Once the metabolic liability is identified, a number of strategies can be employed.

Blocking Ring Oxidation and Hydroxylation
  • Fluorination: Introducing fluorine atoms at or near the site of metabolism can block oxidation due to the strength of the C-F bond and the electron-withdrawing nature of fluorine.[11]

  • Deuteration: Replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down metabolism due to the kinetic isotope effect.

  • Bioisosteric Replacement: Replacing the piperidine ring with a more metabolically stable heterocycle can be an effective strategy.[11][12] For instance, replacing a phenyl ring with a pyridine can increase metabolic robustness.[12]

Preventing Amide Hydrolysis
  • Bioisosteres: The amide bond can be replaced with bioisosteres that are more resistant to hydrolysis, such as 1,2,3-triazoles, oxadiazoles, or thiazoles.[3][4][13] These rings can mimic the hydrogen bonding properties of the amide group.[3][4]

  • Steric Shielding: Introducing bulky groups adjacent to the amide bond can hinder the approach of hydrolytic enzymes.

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available from: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Institutes of健康. Available from: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. Available from: [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Royal Society of Chemistry. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available from: [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. National Institutes of Health. Available from: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health. Available from: [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. Available from: [Link]

  • A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. MDPI. Available from: [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. PubMed. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. Available from: [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. Available from: [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters. Available from: [Link]

  • a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available from: [Link]

  • What are common issues in in vitro ADME assays? Patsnap. Available from: [Link]

  • Piperine Is a Mechanism-Based Inactivator of CYP3A. PubMed. Available from: [Link]

  • CCR5 receptor antagonist. Wikipedia. Available from: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. AKJournals. Available from: [Link]

  • The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. MDPI. Available from: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. National Institutes of Health. Available from: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available from: [Link]

Sources

Technical Support Center: Chiral Separation of 1-Phenylpiperidine-3-carboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-Phenylpiperidine-3-carboxamide and related structures. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of enantioselective analysis and purification. As a molecule with a stereogenic center and a basic nitrogen atom, this compound presents unique challenges that require a systematic and well-understood approach.

This document provides field-proven insights in a direct question-and-answer format, addressing common issues from method development to troubleshooting. Our goal is to empower you with the causal logic behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful chiral separation strategy.

Q1: What are the primary chromatographic techniques for separating this compound enantiomers?

The three primary techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

  • Chiral HPLC: This is the most established and widely used method. It offers versatility through various modes:

    • Normal Phase (NP): Often provides the best selectivity for polar compounds using non-polar mobile phases (e.g., hexane/alcohol). It is a default starting point for screening.

    • Reversed Phase (RP): Uses aqueous-organic mobile phases. It is highly compatible with mass spectrometry (MS) detection and is preferred for bioanalytical applications.[1]

    • Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, offering a selectivity profile that is complementary to both NP and RP modes.

  • Chiral SFC: This technique is rapidly becoming the method of choice, especially in pharmaceutical settings.[2] It uses supercritical CO2 as the primary mobile phase, which offers significant advantages:

    • Speed: The low viscosity of supercritical CO2 allows for 3-5 times faster separations compared to HPLC.[2][3]

    • Green Chemistry: Drastically reduces the consumption of organic solvents.[4]

    • Efficiency: Often yields higher efficiency and better peak shapes for basic compounds.[4][5]

  • Capillary Electrophoresis (CE): A powerful technique that separates molecules based on their charge-to-size ratio in an electric field.[6] For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[7][8] CE is particularly advantageous for its high efficiency, minimal sample consumption, and speed, making it ideal for high-throughput screening and analyzing precious samples.[9]

Q2: How do I select the right Chiral Stationary Phase (CSP) for this compound?

There is no universal CSP, so a screening approach is essential.[10] For a compound like this compound, polysaccharide-based CSPs are the most successful and should be your primary focus.[11][12]

  • Mechanism: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on silica, form transient diastereomeric complexes with the enantiomers. Chiral recognition relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The amide and phenyl groups on your molecule are key interaction points.

  • Screening Strategy: A standard screening set should include columns with different selectors and derivative chemistries. A good starting point is:

    • Amylose-based: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, IA)

    • Cellulose-based: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD, IB) and Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ).

  • Immobilized vs. Coated CSPs: Immobilized phases (e.g., Chiralpak IA, IB, IC) are covalently bonded to the silica. This makes them compatible with a wider range of solvents ("forbidden" solvents like dichloromethane or THF can be used), which expands method development options and allows for more aggressive column washing procedures.[12][13]

Q3: Why is a basic additive often required in the mobile phase?

The piperidine nitrogen in your molecule is basic. This functional group can cause significant peak tailing and poor resolution due to strong, unwanted interactions with acidic residual silanol groups on the silica surface of the CSP.[14]

Adding a small amount of a basic modifier, such as diethylamine (DEA) or isopropylamine (IPA) (typically 0.1% v/v), to the mobile phase is critical.[15][16] The additive neutralizes the active silanol sites, ensuring that the separation is governed primarily by the desired chiral recognition mechanism of the stationary phase. This results in sharper, more symmetrical peaks and improved reproducibility.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most common challenge in chiral method development. The solution involves a systematic evaluation of the key parameters that influence selectivity.

  • Probable Cause A: Incorrect Chiral Stationary Phase (CSP)

    • Explanation: The "lock-and-key" fit between your analyte and the CSP is highly specific. The chosen CSP may not provide the necessary three-point interaction for chiral recognition.[10]

    • Solution:

      • Screen Multiple CSPs: Do not persist with a single column. Test your analyte on a diverse set of polysaccharide CSPs (both amylose and cellulose-based).

      • Consult Literature: Look for separations of structurally similar compounds (e.g., other phenylpiperidines or carboxamides) to guide your column selection.[17]

  • Probable Cause B: Suboptimal Mobile Phase Composition

    • Explanation: The mobile phase composition directly impacts how the enantiomers interact with the CSP. The type and concentration of the organic modifier (alcohol) are critical.[18]

    • Solution:

      • Vary the Alcohol Modifier: In normal phase or SFC, systematically test different alcohols (e.g., Isopropanol, Ethanol, n-Propanol). Their different hydrogen bonding capabilities can dramatically alter selectivity.

      • Adjust Modifier Concentration: Change the percentage of the organic modifier. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks. An optimal balance is required.

      • Check the Additive: Ensure a basic additive (0.1% DEA) is present. For some analytes, switching to an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) can sometimes induce separation, although this is less common for basic compounds.

  • Probable Cause C: Incorrect Temperature

    • Explanation: Chiral separations are thermodynamically controlled. Temperature affects the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[19]

    • Solution:

      • Test Sub-Ambient Temperatures: Lowering the temperature (e.g., to 10-15°C) often increases the stability of the complexes, leading to longer retention and better resolution.

      • Test Elevated Temperatures: Conversely, sometimes increasing the temperature (e.g., to 40°C) can improve peak shape and efficiency, which may also enhance resolution.

G cluster_mp Mobile Phase Optimization start Poor Resolution (Rs < 1.5) csp Screen Different CSPs (Amylose & Cellulose based) start->csp Is this the first attempt? mobile_phase Optimize Mobile Phase csp->mobile_phase Still no separation? success Resolution Achieved (Rs ≥ 1.5) csp->success Separation found temp Vary Column Temperature mobile_phase->temp Resolution still low? mobile_phase->success Separation found temp->success Fine-tune for robustness vary_alcohol Change Alcohol Modifier (IPA, EtOH) vary_conc Adjust Modifier % check_additive Confirm Basic Additive (e.g., 0.1% DEA)

Caption: Systematic workflow for addressing poor enantiomeric resolution.

Issue 2: Peak Tailing or Asymmetrical Peaks (As > 1.2)

Peak tailing reduces resolution and compromises accurate quantification. For a basic compound like this compound, this is almost always due to secondary ionic interactions.

  • Probable Cause A: Insufficient or No Basic Additive

    • Explanation: As mentioned in the FAQs, the basic piperidine nitrogen will interact strongly with acidic silanol groups on the silica support, causing the peak to tail.

    • Solution:

      • Add/Increase Basic Modifier: Add 0.1% DEA or another suitable amine to your mobile phase. If an additive is already present, ensure it has not degraded and that the concentration is sufficient.

      • Equilibrate Thoroughly: After introducing an additive, the column requires extensive equilibration (at least 30-50 column volumes) to fully neutralize the surface.[16]

  • Probable Cause B: Column Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution:

      • Reduce Injection Volume: Cut the injection volume by half and observe the effect on peak shape.

      • Dilute the Sample: Prepare a more dilute sample. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[20]

Issue 3: High System Backpressure

A sudden or gradual increase in backpressure can shut down the system and indicates a blockage.

  • Probable Cause A: Blocked Column Inlet Frit

    • Explanation: This is the most common cause of high pressure.[13] It can be caused by particulates from the mobile phase or precipitation of the sample if the sample solvent is much stronger than the mobile phase.[21]

    • Solution:

      • Filter Sample and Mobile Phase: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.

      • Use a Guard Column: A guard column is an inexpensive, disposable column that protects the main analytical column from particulates and strongly retained impurities.[13]

      • Back-flush the Column: Only if you are using an immobilized CSP , you can try reversing the column direction and flushing with a strong solvent (like isopropanol) at a low flow rate to dislodge the blockage from the frit.[13] Do NOT do this with coated CSPs , as it will destroy the column.

  • Probable Cause B: Sample Solvent Incompatibility

    • Explanation: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., DMSO for a normal phase separation), it can precipitate upon injection, clogging the system.[13][20]

    • Solution: Dissolve your sample in the mobile phase itself or in a solvent that is of similar or weaker strength.

Issue 4: Irreproducible Retention Times or Resolution

Drifting retention times make analysis unreliable. This often points to an unstable column environment.

  • Probable Cause A: Insufficient Column Equilibration

    • Explanation: Chiral stationary phases, especially when additives are used, can take a long time to equilibrate fully.

    • Solution: Always equilibrate the column with at least 30-50 column volumes of the mobile phase before the first injection and after any change in mobile phase composition.

  • Probable Cause B: "Column Memory" Effect

    • Explanation: Additives, especially basic ones, can adsorb onto the stationary phase and may not be completely removed by a simple flush. If the same column is used for different methods with different additives (e.g., switching from a basic to an acidic one), this "memory" can interfere with the new separation.[16]

    • Solution:

      • Dedicate Columns: If possible, dedicate a column to a specific method or at least to a specific additive type (basic or acidic).

      • Implement Rigorous Flushing: If you must switch methods, develop a robust flushing protocol. For immobilized phases, this can include flushing with strong, "forbidden" solvents to strip the phase of contaminants.[13]

Experimental Protocols & Data

Protocol 1: Generic Screening for this compound using HPLC/SFC

This protocol outlines a systematic approach to quickly find promising separation conditions.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic this compound in Ethanol or Methanol.

    • Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase for injection.

  • Column Selection:

    • Select a set of 4-6 polysaccharide CSPs. A recommended starting set is:

      • Chiralpak® IA (Immobilized Amylose)

      • Chiralpak® IB (Immobilized Cellulose)

      • Chiralpak® IC (Immobilized Cellulose)

      • Chiralcel® OD-H (Coated Cellulose)

      • Chiralcel® OJ-H (Coated Cellulose)

  • Mobile Phase Preparation:

    • Normal Phase (NP):

      • Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

      • Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA

    • SFC:

      • Mobile Phase A: CO2/Methanol (80:20 v/v) + 0.1% DEA

      • Mobile Phase B: CO2/Isopropanol (80:20 v/v) + 0.1% DEA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (HPLC); 3.0 mL/min (SFC)

    • Temperature: 25°C

    • Detection: UV at 220 nm or 254 nm

    • Injection Volume: 5 µL

    • SFC Back Pressure: 150 bar

  • Screening Execution:

    • Equilibrate each column with the first mobile phase for at least 30 minutes.

    • Inject the sample on each column/mobile phase combination.

    • Record retention times (k), selectivity (α), and resolution (Rs).

ParameterHPLC (Normal Phase)SFC
Columns Chiralpak IA/IB/IC, Chiralcel OD/OJChiralpak IA/IB/IC, Chiralcel OD/OJ
Mobile Phase Hexane / Alcohol (IPA or EtOH)CO₂ / Alcohol (MeOH or IPA)
Modifier Range 10-30% Alcohol10-40% Alcohol
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Temperature 25°C (vary 10-40°C for optimization)35°C (vary 25-40°C for optimization)
Back Pressure N/A120 - 200 bar
Logical Flow for Method Development

Caption: General workflow for chiral method development.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives. Benchchem.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Zhang, Y., et al. (2003). Rapid Method Development for Chiral Separation in Drug Discovery Using Sample Pooling and Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Chromatography A, 1003(1-2), 157-66. Retrieved from [Link]

  • Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. Retrieved from [Link]

  • Płotka-Wasylka, J. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Pais, L. S., et al. (2009). Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase: Influence of Temperature on the Equilibrium and Mass-Transfer Parameters. Adsorption Science & Technology, 25(10). Retrieved from [Link]

  • Delahaye, S., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. Retrieved from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Multiple Authors. (n.d.). Recent Chiral Stationary Phase Developments and Applications. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2014). Novel chiral stationary phases based on peptoid combining a quinine/quinidine moiety through a C9-position carbamate group. Chirality, 26(11), 711-8. Retrieved from [Link]

  • Welch, C. J., et al. (2018). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]

  • Periat, A., et al. (2016). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 8(1), 33-36. Retrieved from [Link]

  • Nilsson, S. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Retrieved from [Link]

  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]

  • de la Guardia, M., & Armenta, S. (2011). Capillary Electrophoresis: Trends and Recent Advances. PMC. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

  • Gupta, V.K., & Ali, I. (2007). Chiral Drug Separation. In Encyclopedia of Separation Science. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(19), 5829. Retrieved from [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Raval, K., & Patel, H. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences, 8(4), 3233-3241. Retrieved from [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Retrieved from [Link]

  • Multiple Authors. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(7), 411. Retrieved from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]

  • Fedosov, S. N., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Altria, K.D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis. Humana Press. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines. The Royal Society of Chemistry. Retrieved from [Link]

  • El-Tunsi, A. T. (2017). Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]

  • ResearchGate. (2013). Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Cytotoxicity of 1-Phenylpiperidine-3-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenylpiperidine-3-carboxamide and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the observed cytotoxicity of this class of compounds, with a particular focus on strategies to mitigate its effects on normal, non-cancerous cells. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design and data interpretation.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxic profile of this compound.

Q1: We observe significant cytotoxicity in our cancer cell lines, but minimal impact on our normal cell lines. What is the potential mechanism behind this selectivity?

A1: The selective cytotoxicity of N-arylpiperidine-3-carboxamide derivatives appears to be linked to their ability to induce a state of permanent cell cycle arrest known as cellular senescence, particularly in cancer cells. One study identified an N-arylpiperidine-3-carboxamide that induced senescence-like changes in human melanoma cells without causing serious cytotoxicity in normal cells[1]. The differential response between normal and cancerous cells may be attributed to the status of the p53 tumor suppressor pathway. In cells with functional p53, such as many normal cell types, the compound may trigger a protective, reversible cell cycle arrest. Conversely, in many cancer cells with mutated or dysfunctional p53, the same compound may push the cells towards an irreversible senescent state or apoptosis[2][3][4][5].

Q2: What are the potential molecular targets of this compound that could mediate its cytotoxic effects?

A2: While the precise molecular targets of this compound are still under investigation, research on structurally similar compounds suggests a few possibilities. Some piperidine carboxamide derivatives have been shown to act as proteasome inhibitors[6][7][8]. Inhibition of the proteasome disrupts protein homeostasis and can lead to cell cycle arrest and apoptosis. Another potential mechanism is the induction of oxidative stress, as some piperidine derivatives have been shown to increase reactive oxygen species (ROS) in cells. This can, in turn, damage cellular components and trigger cell death pathways.

Q3: Our primary normal cell line is showing unexpected sensitivity to this compound. What are the initial steps to troubleshoot this?

A3: First, it is crucial to re-verify the identity and health of your normal cell line, including checking for mycoplasma contamination. Ensure you are using cells at a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivities. Next, carefully re-evaluate your dosing. An initial dose-response curve with a wide range of concentrations is essential to determine the precise IC50 for both your normal and cancer cell lines. Finally, consider the possibility that your specific normal cell line may have a p53 status or other genetic characteristics that make it more susceptible to this compound.

Q4: Can the cytotoxicity of this compound in normal cells be mitigated without compromising its anti-cancer effects?

A4: Yes, several strategies can be employed. Dose optimization is the most straightforward approach; using the lowest effective concentration that maintains anti-cancer activity is key. Combination therapy with other agents may allow for a dose reduction of this compound. For instance, combining it with a compound that sensitizes cancer cells to senescence could enhance its therapeutic window. If oxidative stress is a contributing factor, co-treatment with an antioxidant like N-acetylcysteine (NAC) could selectively protect normal cells.

II. Troubleshooting Guides for Common Experimental Issues

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Troubleshooting Guide 1: Inconsistent Cytotoxicity Results in MTT/XTT Assays

Issue: High variability in absorbance readings between replicate wells or between experiments.

Potential Cause Scientific Rationale Troubleshooting Steps
Compound Precipitation The compound may not be fully soluble in the culture medium at the tested concentrations, leading to inaccurate dosing and interference with absorbance readings.1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Determine the solubility limit of your compound in the culture medium. 3. If using a solvent like DMSO, ensure the final concentration is non-toxic to your cells (typically <0.1%).
Suboptimal Cell Health Cells that are over-confluent, have a high passage number, or are stressed can exhibit altered metabolic activity, affecting the reduction of the tetrazolium salt and leading to inconsistent results.1. Use cells that are in the logarithmic growth phase. 2. Maintain a consistent and low passage number for your cells. 3. Regularly test for mycoplasma contamination.
Inconsistent Incubation Times The timing of compound addition and the duration of the assay can significantly impact the results.1. Standardize the incubation time for compound treatment across all experiments. 2. Ensure the incubation time with the MTT/XTT reagent is consistent and sufficient for color development (typically 1-4 hours).
Troubleshooting Guide 2: Discrepancies Between Cytotoxicity Assays (e.g., MTT vs. LDH)

Issue: Significant cell death is observed by microscopy, but the LDH assay shows low lactate dehydrogenase release.

Potential Cause Scientific Rationale Troubleshooting Steps
Mechanism of Cell Death The LDH assay measures membrane integrity. If the compound induces apoptosis, significant LDH release may only occur in the late stages. The MTT assay, which measures metabolic activity, may show a decrease in viability earlier in the apoptotic process.1. Perform a time-course experiment to assess both LDH release and metabolic activity at multiple time points. 2. Use an apoptosis-specific assay, such as Annexin V/PI staining, to confirm the mechanism of cell death.
Serum Interference The serum in the culture medium can contain endogenous LDH, leading to high background and masking the signal from the treated cells.1. Use a serum-free medium during the LDH assay if possible. 2. If serum is required, run a "medium only" control to determine the background LDH activity and subtract it from your experimental values.
Cellular Damage During Handling Excessive pipetting or harsh media changes can artificially damage cell membranes, leading to LDH release in control wells and masking the effect of the compound.1. Handle cells gently during all steps of the experiment. 2. Avoid forceful pipetting, especially when adding or removing media.
Troubleshooting Guide 3: Difficulty in Detecting Senescence in Treated Cancer Cells

Issue: No significant increase in senescence-associated β-galactosidase (SA-β-gal) staining is observed in cancer cells treated with this compound.

Potential Cause Scientific Rationale Troubleshooting Steps
Suboptimal Staining Conditions The SA-β-gal assay is highly sensitive to pH. The optimal pH for detecting senescence-associated β-galactosidase is 6.0. Deviations from this can lead to false-negative results.[9][10]1. Ensure the staining solution is freshly prepared and the pH is precisely adjusted to 6.0.[9][10] 2. Do not incubate the cells in a CO2 incubator during the staining step, as this can lower the pH of the buffer.[11]
Insufficient Incubation Time The development of the senescent phenotype, including the expression of SA-β-gal, takes time.1. Perform a time-course experiment, treating the cells for various durations (e.g., 24, 48, 72 hours) before staining. 2. Allow sufficient time for the staining reaction to develop (typically 12-16 hours).[10]
Cell Confluency Over-confluent cultures can exhibit contact inhibition, which can sometimes be mistaken for senescence or can lead to false-positive staining.[12]1. Seed cells at a density that will not lead to over-confluency during the course of the experiment. 2. Include a non-treated, proliferating cell control at a similar confluency.

III. Visualizing the Mechanisms and Workflows

To better understand the potential pathways and experimental designs, the following diagrams are provided.

Proposed Signaling Pathways

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences Compound Compound Proteasome Inhibition Proteasome Inhibition Compound->Proteasome Inhibition Oxidative Stress (ROS) Oxidative Stress (ROS) Compound->Oxidative Stress (ROS) p53 Activation p53 Activation Proteasome Inhibition->p53 Activation Oxidative Stress (ROS)->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Activation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis p53 Activation->Apoptosis High Stress / Cancer Cells Senescence Senescence p53 Activation->Senescence Moderate Stress / Normal Cells Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed mechanisms of this compound cytotoxicity.

Experimental Workflow for Assessing Selective Cytotoxicity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Mechanism of Action Assays Cancer Cells Cancer Cells Compound Treatment (Dose-Response) Compound Treatment (Dose-Response) Cancer Cells->Compound Treatment (Dose-Response) Normal Cells Normal Cells Normal Cells->Compound Treatment (Dose-Response) MTT Assay MTT Assay Compound Treatment (Dose-Response)->MTT Assay LDH Assay LDH Assay Compound Treatment (Dose-Response)->LDH Assay Annexin V/PI (Apoptosis) Annexin V/PI (Apoptosis) MTT Assay->Annexin V/PI (Apoptosis) LDH Assay->Annexin V/PI (Apoptosis) SA-β-gal (Senescence) SA-β-gal (Senescence) Annexin V/PI (Apoptosis)->SA-β-gal (Senescence) Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) SA-β-gal (Senescence)->Flow Cytometry (Cell Cycle) ROS Detection ROS Detection Flow Cytometry (Cell Cycle)->ROS Detection Caspase Activity Caspase Activity ROS Detection->Caspase Activity

Caption: A comprehensive workflow for evaluating selective cytotoxicity.

IV. Detailed Experimental Protocols

Here are step-by-step protocols for key assays mentioned in this guide.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound.

  • Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.

  • Staining: Wash the cells again and add the SA-β-gal staining solution (pH 6.0).

  • Incubation: Incubate the plate at 37°C (without CO2) overnight.

  • Microscopy: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

  • Quantification: Count the percentage of blue-stained cells in multiple fields of view.

Protocol 5: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed and treat cells as in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C if needed.[13]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[13]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The data will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Protocol 6: Intracellular Reactive Oxygen Species (ROS) Detection
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Probe Loading: Add a ROS-sensitive fluorescent probe, such as CM-H2DCFDA, to the cells and incubate according to the manufacturer's instructions.[15][16]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[17]

Protocol 7: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) directly to the wells.[18][19]

  • Incubation: Incubate at room temperature to allow for cell lysis and substrate cleavage.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.[18][19]

V. References

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. [Link]

  • Trachootham, D., et al. (2013). Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. ACS Chemical Biology. [Link]

  • Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. PMC. [Link]

  • Heemin Lee. (2025). Why is my SA-β-gal staining not working?. ResearchGate. [Link]

  • Chen, J. (2016). Senescence Regulation by the p53 Protein Family. PMC. [Link]

  • Itahana, K., et al. (2007). Colorimetric Detection of Senescence-Associated β Galactosidase. PMC. [Link]

  • Feng, Z., et al. (2011). Tumor suppression by p53: making cells senescent. PMC. [Link]

  • Chen, A. W., et al. (2005). Crucial role of p53-dependent cellular senescence in suppression of Pten-deficient tumorigenesis. PMC. [Link]

  • Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. (2021). PubMed. [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • A guide to Flow Cytometry Cell Cycle Analysis. (2019). FluoroFinder. [Link]

  • Gorgoulis, V., et al. (2019). Role of p53 in the Regulation of Cellular Senescence. PMC. [Link]

  • Senescence Associated β-galactosidase Staining. Bio-protocol. [Link]

  • Lee, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols. [Link]

Sources

Refinement of dosing protocols for in vivo studies with 1-Phenylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the in vivo application of 1-Phenylpiperidine-3-carboxamide (PPC-3). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for successful preclinical studies. Our goal is to equip you with the necessary information to refine dosing protocols, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Compound Overview: this compound (PPC-3)

This compound is a novel synthetic small molecule belonging to the phenylpiperidine class of compounds.[1][2] Unlike many compounds in this class which are known for opioid activity, PPC-3 has been developed as a highly selective, non-opioid modulator of a novel central nervous system target.[3][4] Its promising in vitro profile is paired with challenging physicochemical properties, namely poor aqueous solubility, which necessitates careful formulation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How should I begin formulating PPC-3 for a first-in-animal study? A1: Due to its poor aqueous solubility, a multi-step formulation approach is required. The primary strategy involves using a co-solvent system to first dissolve the compound, followed by dilution into a well-tolerated aqueous vehicle.[5][6] A common and effective starting point is to dissolve PPC-3 in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with saline or a suspending agent like 0.5% carboxymethylcellulose (CMC).[7][8] It is critical to keep the final DMSO concentration low (ideally ≤10%) to avoid vehicle-induced toxicity.[9] Always include a vehicle-only control group in your studies to differentiate compound effects from vehicle effects.[5]

Q2: What is the most critical first experiment to run in vivo with PPC-3? A2: The most crucial initial study is a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[10] The objective is to identify the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[11][12] This study is essential for selecting safe and relevant dose levels for subsequent pharmacokinetic (PK) and efficacy studies and is more humane than discovering morbidity during longer-term experiments.[11]

Q3: My in vivo results are highly variable between animals in the same group. What are the common causes? A3: High variability is a frequent challenge in preclinical research.[13] The primary culprits are often related to formulation instability, inconsistent administration, or inherent biological differences between animals.[13] Ensure your formulation is a homogenous solution or a uniform suspension that does not settle during the dosing procedure. Standardize your administration technique (e.g., gavage speed, injection angle) across all animals and ensure animals are properly age- and weight-matched.[14][15]

Q4: I am not seeing the expected efficacy in my animal model despite observing potent in vitro activity. Why? A4: A discrepancy between in vitro and in vivo results often points to issues with pharmacokinetics (PK) or bioavailability.[13] The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption, rapid metabolism, or rapid clearance.[5][13] Phenylpiperidine derivatives, for instance, are often metabolized by cytochrome P450 enzymes like CYP3A4, which can lead to rapid clearance.[3][4] A preliminary PK study to measure plasma and target tissue exposure is highly recommended to correlate dose with exposure and effect.

Troubleshooting Guide: Common In Vivo Challenges

This guide addresses specific issues you may encounter during your experiments with PPC-3.

Issue IDProblem EncounteredProbable Cause(s)Recommended Solution(s)
TS-01 Compound precipitates out of solution during or after administration. Poor Solubility/Supersaturation: The aqueous vehicle cannot maintain the compound in solution after the co-solvent is diluted in the bloodstream. Temperature Effects: Solubility may be lower at room or body temperature compared to the preparation temperature.[9]Optimize Vehicle: Decrease the final compound concentration. Increase the ratio of co-solvents to aqueous phase (e.g., add PEG-400 to the formulation).[16] Use a Suspension: If solubility cannot be achieved, formulate PPC-3 as a micronized suspension in a vehicle like 0.5% CMC. Ensure the suspension is continuously mixed during dosing to guarantee dose uniformity.[5]
TS-02 Animals show signs of distress or toxicity (e.g., lethargy, ruffled fur, weight loss) in all groups, including the vehicle control. Vehicle Toxicity: The chosen vehicle or a component of it (e.g., DMSO, PEG-400) is causing adverse effects at the administered volume or concentration.[7] Administration Stress: The route of administration (e.g., intraperitoneal injection, oral gavage) may be causing undue stress or local irritation.[9]Validate Vehicle: Run a separate cohort of animals receiving only the vehicle at the planned volume and schedule. Observe for any adverse effects. If toxicity is seen, reduce the concentration of organic co-solvents or switch to a more inert vehicle like an oil-based formulation or cyclodextrin-based solution.[5][7] Refine Technique: Ensure personnel are proficient in the administration technique. For oral gavage, use appropriate gavage needle sizes. For injections, ensure the volume is appropriate for the site.[9]
TS-03 Lack of dose-response relationship in the efficacy study. Saturated Absorption: The mechanism of absorption (e.g., gut transporters) may be saturated at higher doses, meaning increasing the dose does not lead to a proportional increase in plasma concentration. Narrow Therapeutic Window: The effective dose may be very close to a toxic dose, or the dose-response curve may be very steep or flat in the selected range.Conduct a Pharmacokinetic Study: A PK study is essential to determine if exposure is increasing proportionally with the dose. This will reveal if absorption is a limiting factor.[13] Expand Dose Range: Based on MTD data, test a wider range of doses, including lower doses, to better define the dose-response curve.[10]

Core Protocols & Methodologies

Protocol 1: Step-by-Step Formulation of PPC-3 for Oral Administration

This protocol describes the preparation of a 10 mg/mL suspension of PPC-3 in a vehicle of 5% DMSO, 95% (0.5% CMC in water), suitable for oral gavage in rodents.

Rationale: This co-solvent and suspension method is a standard approach for poorly water-soluble compounds.[5][8] DMSO acts as the initial solubilizing agent, and the aqueous CMC suspension prevents the compound from crashing out and ensures uniform delivery.[7]

Materials:

  • This compound (PPC-3) powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile, deionized water

  • Sterile glass vials, magnetic stir bar, and stir plate

  • Sonicator

Procedure:

  • Prepare 0.5% CMC Vehicle: Add 0.5 g of CMC to 100 mL of sterile water. Heat to ~60°C while stirring continuously with a magnetic stir bar until the CMC is fully dissolved. Allow the solution to cool to room temperature. This creates a slightly viscous, clear solution that acts as a suspending agent.

  • Weigh Compound: Accurately weigh the required amount of PPC-3. For a 10 mL final volume at 10 mg/mL, you will need 100 mg of PPC-3.

  • Initial Solubilization: Add the PPC-3 powder to a sterile glass vial. Add 0.5 mL (5% of the final volume) of 100% DMSO. Vortex or sonicate the vial until the PPC-3 is completely dissolved. The solution should be clear.

  • Create Suspension: While vortexing the dissolved PPC-3/DMSO solution, slowly add the 9.5 mL of the 0.5% CMC solution drop by drop. The solution will become cloudy as the compound precipitates into fine particles, forming a suspension.

  • Homogenization: Continue to stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity. A brief sonication can also help ensure a fine, uniform particle size.

  • Administration: Use a magnetic stir plate to keep the suspension continuously stirring during the dosing procedure to prevent settling and ensure each animal receives the correct dose.

Workflow for Vehicle Selection

The following diagram outlines the decision-making process for selecting an appropriate in vivo vehicle for a poorly soluble compound like PPC-3.

G cluster_0 Phase 1: Initial Formulation Strategy cluster_1 Phase 2: Vehicle Optimization cluster_2 Phase 3: Final Validation start Start: Poorly Soluble Compound (PPC-3) sol_test Test Solubility in Common Co-solvents (DMSO, PEG-400, Ethanol) start->sol_test dissolved Is it fully dissolved at required concentration? sol_test->dissolved co_solvent Prepare Co-solvent System (e.g., 10% DMSO in Saline) dissolved->co_solvent Yes suspension Formulate as Suspension (e.g., in 0.5% CMC or Inutrol) dissolved->suspension No precip Does it precipitate upon dilution with aqueous vehicle? co_solvent->precip precip->suspension Yes complex Consider Complexation (e.g., with Cyclodextrins) precip->complex Yes final_formulation Final Formulation Ready precip->final_formulation No suspension->final_formulation complex->final_formulation tox_test Administer Vehicle-Only Control Group In Vivo final_formulation->tox_test adverse_effects Adverse Effects Observed? tox_test->adverse_effects adverse_effects->co_solvent Yes (Reformulate) proceed Proceed with Dosing adverse_effects->proceed No

Caption: Decision workflow for in vivo formulation of PPC-3.

Protocol 2: Acute Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the single-dose MTD of PPC-3 when administered via oral gavage. The MTD is defined as the highest dose that does not produce mortality or overt, unacceptable clinical signs of toxicity.[11][17]

Rationale: This study design uses a dose escalation approach with a small number of animals per group to efficiently identify the upper limit for safe dosing in future, more extensive studies.[10][18] It is a critical step in preclinical development.[14][15]

Experimental Design:

  • Species/Strain: CD-1 Mice (or other appropriate strain)

  • Sex: Male and/or Female

  • Number of Animals: 3 per group

  • Administration Route: Oral Gavage (PO)

  • Dosing Volume: 10 mL/kg

GroupDose (mg/kg)Rationale
1VehicleControl group to assess vehicle effects.
2100Starting dose, often estimated from in vitro potency or literature on similar compounds.
3300~3-fold escalation from the previous dose.
41000Limit dose; testing beyond this is often not required if no toxicity is seen.[10][11]

Procedure:

  • Acclimatization: Acclimatize animals to the facility for at least 5 days prior to the study.

  • Baseline Measurements: Record the body weight of each animal on Day 0, just prior to dosing.

  • Dosing: Administer a single dose of the appropriate formulation to each animal according to its group assignment.

  • Post-Dose Observations:

    • Intensive Observation: Continuously observe animals for the first hour post-dose for acute toxic signs (e.g., tremors, ataxia, sedation, respiratory distress).[17]

    • Regular Observation: Record clinical observations at 3, 24, 48, and 72 hours post-dose.[17]

    • Body Weight: Record body weight daily for 7 days. A body weight loss of >20% is often considered an unacceptable adverse effect.[11]

  • Endpoint: The study is typically concluded after 7-14 days of observation. The MTD is determined to be the highest dose at which no mortality and no severe clinical signs of toxicity were observed.

Troubleshooting Workflow: Lack of In Vivo Efficacy

This diagram provides a logical path to diagnose why an in vitro potent compound may not be showing efficacy in an animal model.

G cluster_formulation Step 1: Verify Formulation & Dosing cluster_pk Step 2: Investigate Exposure cluster_pd Step 3: Confirm Target Engagement cluster_conclusion Step 4: Conclude & Re-evaluate start Start: Lack of In Vivo Efficacy Observed verify_dose Confirm Dose Calculation and Formulation Concentration start->verify_dose verify_admin Audit Administration Technique (e.g., gavage accuracy) verify_dose->verify_admin is_formulation_ok Formulation & Dosing Correct? verify_admin->is_formulation_ok run_pk Conduct Pilot PK Study: Measure Plasma/Tissue Concentration Over Time is_formulation_ok->run_pk Yes fix_error Outcome: Correct Procedural Error and Repeat Study is_formulation_ok->fix_error No is_exposure_sufficient Sufficient Target Exposure? run_pk->is_exposure_sufficient run_pd Measure Target Engagement (e.g., biomarker modulation in target tissue) is_exposure_sufficient->run_pd Yes reformulate Outcome: Reformulate to Improve Bioavailability is_exposure_sufficient->reformulate No, Low Exposure increase_dose Outcome: Increase Dose (if below MTD) is_exposure_sufficient->increase_dose No, Dose Too Low is_target_engaged Target Engaged In Vivo? run_pd->is_target_engaged re_evaluate Outcome: Re-evaluate Hypothesis (Model or Target Validity) is_target_engaged->re_evaluate No is_target_engaged->re_evaluate Yes, but no efficacy

Sources

Minimizing off-target effects of 1-Phenylpiperidine-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists on Minimizing Off-Target Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenylpiperidine-3-carboxamide derivatives. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you anticipate, identify, and mitigate off-target effects, ensuring the integrity and success of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound derivatives and the challenges of off-target interactions.

Q1: What are this compound derivatives and what is their therapeutic relevance?

The this compound scaffold is a versatile chemical structure found in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as inhibitors of Anaplastic Lymphoma Kinase (ALK) in cancer[1], antagonists of the TRPV1 receptor for pain management[2][3], and even as senescence-inducing agents for treating melanoma[4]. Their diverse activities are a result of the various substitutions that can be made at the phenyl ring, the piperidine nitrogen, and the carboxamide group, allowing for fine-tuning of their pharmacological properties.

Q2: What are "off-target" effects and why are they a critical concern?

Off-target effects occur when a drug or compound interacts with unintended biological molecules, such as receptors, enzymes, or ion channels, in addition to its primary therapeutic target.[5] These unintended interactions are a major source of adverse drug reactions and toxicity, leading to a high rate of failure for drug candidates during preclinical and clinical development.[6][7] Early identification and mitigation of off-target effects are crucial for developing safer, more effective therapeutics and for ensuring that experimental results are correctly interpreted.[8]

Q3: What are the common off-targets for small molecules like these derivatives?

While specific off-targets depend on the exact structure of the derivative, small molecules often interact with promiscuous protein families. The highest number of predicted off-target interactions for small molecules are often with G protein-coupled receptors (GPCRs), enzymes (especially kinases), and ion channels.[9] For instance, many phenylpiperidine derivatives are known to have activity at opioid receptors[10], and due to their chemical nature, they may also interact with cytochrome P450 (CYP) enzymes, affecting their own metabolism and that of other drugs.[8][10]

Q4: How can I predict potential off-target effects for my specific compound before starting wet-lab experiments?

Computational, or in silico, approaches are powerful tools for early risk assessment.[5] These methods use machine learning algorithms and large databases of known compound-target interactions to predict potential off-target binding based on the chemical structure of your molecule.[6][7][9] Services using techniques like Similarity Ensemble Approach (SEA) or multi-task graph neural networks can screen your compound against thousands of known targets, providing a list of potential off-targets for experimental validation.[11][12] This predictive step can save significant time and resources by focusing experimental efforts on the most likely sources of off-target activity.

Part 2: Troubleshooting Guide: Experimental Challenges & Solutions

This section provides in-depth, problem-oriented guidance for specific issues you may encounter during your research.

Problem 1: My compound shows an unexpected phenotype or toxicity in cell-based assays. How do I determine if this is due to an off-target effect?

Unexplained cellular responses are a common indicator of unintended molecular interactions. The key is to systematically dissect the observed effect to distinguish between on-target biology and off-target interference.

Causality and Initial Steps:

  • Confirm Dose-Response Relationship: First, verify that the observed phenotype is dose-dependent. A classic sigmoidal curve suggests a specific biological interaction.

  • Compare Potencies: Critically compare the EC50 (effective concentration for the phenotype) with the IC50 (inhibitory concentration for your primary target). If the phenotypic EC50 is significantly lower (more potent) than the on-target IC50, an off-target with higher affinity is likely responsible.

  • Use a Structural Analogue Control: Synthesize or obtain a close structural analogue of your compound that is inactive against your primary target. If this inactive analogue still produces the phenotype, it strongly implicates an off-target effect.

  • Phenotype Deconvolution: Search the literature and databases (e.g., ChEMBL, PubChem) to see if the observed phenotype is a known consequence of inhibiting other pathways. This can provide clues to the identity of the off-target.

Workflow for Investigating Unexpected Activity:

G start Unexpected Phenotype or Toxicity Observed dose_response Confirm Dose-Response Relationship start->dose_response inactive_analog Test Inactive Structural Analog start->inactive_analog literature Literature Search for Phenotype start->literature compare_potency Compare EC50 (Phenotype) vs. IC50 (On-Target) dose_response->compare_potency off_target_suspected Off-Target Effect Highly Suspected compare_potency->off_target_suspected EC50 << IC50 on_target_phenotype Phenotype Consistent with On-Target Biology compare_potency->on_target_phenotype EC50 ≈ IC50 inactive_analog->off_target_suspected Phenotype Persists inactive_analog->on_target_phenotype Phenotype Abolished literature->off_target_suspected Phenotype Linked to Other Targets screening Perform Broad Off-Target Panel Screen (e.g., InVEST44) off_target_suspected->screening validate Validate Hits from Panel (See Problem 3) screening->validate

Caption: Decision workflow for diagnosing unexpected experimental results.

Problem 2: My initial hits have poor selectivity. How can I proactively design derivatives with a better selectivity profile?

Improving selectivity is a cornerstone of lead optimization. This is achieved through Structure-Activity Relationship (SAR) studies, where systematic modifications to the molecule are made to enhance potency at the desired target while reducing affinity for off-targets.[4]

Expertise & Causality: The this compound scaffold has three primary regions for modification: the Phenyl ring (A), the piperidine core (B), and the carboxamide group (C).

  • Phenyl Ring (A): Substitutions here often influence interactions with hydrophobic pockets or form key hydrogen bonds. Small changes can drastically alter binding geometry, potentially "designing out" interactions with an off-target while preserving on-target binding.

  • Piperidine Core (B): The stereochemistry of the carboxamide at the 3-position is often critical. Studies have shown that the S-configuration can be significantly more potent than the R-configuration or the racemate, suggesting a highly specific binding orientation that can be exploited to improve selectivity.[4]

  • Carboxamide Group (C): This group is a key hydrogen bond donor and acceptor. Modifications here, or on the N-substituent, can fine-tune binding affinity and introduce vectors that can be used to engage unique features of the on-target active site not present in off-targets.

Data Presentation: Illustrative SAR for Selectivity Enhancement

Scaffold RegionModification ExamplePotential Impact on SelectivityRationale / Mechanistic Hypothesis
Phenyl Ring Add a meta-hydroxyl groupIncrease Introduces a new hydrogen bond donor that may be accepted by a residue unique to the on-target protein, while being sterically or electrostatically disfavored in the off-target binding site.
Phenyl Ring Replace phenyl with a pyridine ringIncrease or Decrease Alters the electronic properties and introduces a potential hydrogen bond acceptor. This can improve selectivity if the on-target has a complementary donor, but may introduce new off-target liabilities (e.g., hERG).[4]
Piperidine Core Resolve racemate to single S-enantiomerIncrease The binding pocket of the on-target is chiral. One enantiomer will fit optimally, maximizing desired interactions, while the other may fit poorly or be more promiscuous.[4]
Carboxamide Replace terminal amide with a sulfonamideIncrease Changes the geometry and hydrogen bonding capacity. A sulfonamide is a stronger hydrogen bond donor and has a tetrahedral geometry, which may be better accommodated by the on-target.
Carboxamide Add a bulky substituent (e.g., tert-butyl) to the amide nitrogenIncrease Introduces steric hindrance that may prevent binding to a smaller, more constrained off-target pocket while still being accommodated by a larger on-target pocket.

Problem 3: My in silico screen predicted several potential off-targets. What is the most efficient way to experimentally validate these predictions?

A tiered, systematic approach is the most efficient method for validating computational predictions, moving from broad, high-throughput methods to more focused, mechanistic assays.

Trustworthiness through a Self-Validating System: The goal is not just to confirm a hit, but to understand its functional consequence. A positive result in a binding assay must be followed by a functional assay to be considered biologically relevant.

Experimental Workflow for Validating In Silico Hits:

G start List of Predicted Off-Targets (from in silico screen) tier1 Tier 1: Biochemical Binding Assays (e.g., Radioligand Binding, TR-FRET) start->tier1 hit_confirmed Off-Target Confirmed tier1->hit_confirmed IC50 < 10 µM no_hit Prediction Not Confirmed tier1->no_hit IC50 > 10 µM tier2 Tier 2: Functional Cellular Assays (e.g., Calcium Flux, Reporter Gene) tier3 Tier 3: Confirm Target Engagement (e.g., CETSA, DARTS) tier2->tier3 Functional Effect Observed tier2->no_hit No Functional Effect sar Initiate SAR to Mitigate (See Problem 2) tier3->sar hit_confirmed->tier2

Caption: Tiered workflow for the experimental validation of predicted off-targets.

Part 3: Key Methodologies & Protocols

This section provides abstracted, step-by-step protocols for the key experiments discussed.

Experimental Protocol 1: Broad Off-Target Panel Screening

Broad panel screening is the most effective way to uncover unexpected interactions early. Commercial services offer curated panels of targets known to be involved in adverse drug reactions.[8]

  • Provider Selection: Choose a provider (e.g., Reaction Biology, Eurofins) and a panel (e.g., InVEST44) that covers a wide range of target families (GPCRs, kinases, ion channels, transporters).[8]

  • Compound Submission: Prepare your compound at a high concentration (typically 1-10 mM in DMSO) and submit the required amount.

  • Concentration Selection: A primary screen is usually run at a single high concentration (e.g., 10 µM) to identify any potential interactions.

  • Data Analysis: The provider will return data as a percent inhibition for each target. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any identified hits, perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the IC50 value and confirm the interaction.

Experimental Protocol 2: In-House Confirmatory Biochemical Assay (Example: Kinase)

This protocol describes a generic kinase inhibition assay to confirm a hit from a panel screen.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the recombinant kinase enzyme to the working concentration in assay buffer.

    • Prepare the kinase substrate (e.g., a specific peptide) and ATP solution. The ATP concentration should be at or near the Km for the enzyme to ensure a sensitive assay.

  • Compound Plating:

    • Perform a serial dilution of your compound in DMSO.

    • Transfer a small volume (e.g., 1 µL) of the diluted compound into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Reaction:

    • Add the kinase enzyme to each well and incubate for 10-15 minutes to allow the compound to bind.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at room temperature or 30°C.

  • Detection:

    • Stop the reaction by adding a detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent measures the amount of ATP consumed or ADP produced.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.

  • Analysis: Convert the signal to percent inhibition, plot against compound concentration, and fit to a four-parameter logistic equation to determine the IC50.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that your compound binds to its intended (or unintended) target in a complex cellular environment. The principle is that a compound binding to a protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat intact cells (in suspension or adherent) with your compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating Step: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Cell Lysis & Fractionation: Lyse the cells (if not already done) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (denatured proteins) by centrifugation.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a method like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis:

    • Melt Curve: For each compound concentration, plot the amount of soluble protein against the temperature. A shift in the curve to the right indicates stabilization by the compound.

    • Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve), plot the amount of soluble protein against the compound concentration to determine the EC50 of target engagement.

References
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Deep learning predicts CRISPR off-target effects. CRISPR Medicine News. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. National Institutes of Health (NIH). [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. National Institutes of Health (PMC). [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health (PMC). [Link]

  • In silico off-target profiling for enhanced drug safety assessment. ResearchGate. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Institutes of Health (PMC). [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health (PMC). [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. National Institutes of Health (PMC). [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Phenylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpiperidine-3-carboxamide for preclinical studies. As projects advance from discovery to development, scaling up synthesis from milligram to multi-gram or kilogram batches presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of process scale-up, ensuring robust, safe, and efficient production.

Overview of the Synthetic Strategy

The most direct and common route to this compound involves the amidation of 1-Phenylpiperidine-3-carboxylic acid. This process typically requires the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by an amine source, usually ammonia or an equivalent. The overall transformation is a cornerstone reaction in medicinal chemistry, but its efficiency on a larger scale is highly dependent on the choice of reagents and reaction conditions.[1][2]

The precursor, 1-Phenylpiperidine-3-carboxylic acid, can be synthesized through several established methods, often starting from commercially available piperidine derivatives. A common approach involves the N-arylation of a suitable piperidine-3-carboxylic acid ester, followed by hydrolysis.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amidation A Piperidine-3-carboxylic acid ester B N-Arylation (e.g., Buchwald-Hartwig) A->B C 1-Phenylpiperidine-3- carboxylic acid ester B->C D Hydrolysis (e.g., LiOH, NaOH) C->D E 1-Phenylpiperidine-3- carboxylic acid D->E F 1-Phenylpiperidine-3- carboxylic acid G Carboxylic Acid Activation F->G H Activated Intermediate (e.g., Acyl Chloride, Active Ester) G->H J 1-Phenylpiperidine-3- carboxamide H->J I Ammonia Source (NH4Cl/Base or NH3 gas) I->J

Caption: General two-step workflow for the synthesis of this compound.

Troubleshooting Guide for Scale-Up

This section addresses specific issues that may arise during the scale-up of the amidation step in a question-and-answer format.

Question 1: My reaction yield dropped significantly when moving from a 5g to a 100g scale. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a common problem, often stemming from issues with mass and heat transfer, or inefficient mixing.[3]

  • Causality:

    • Poor Heat Transfer: Amide bond formation using coupling reagents is often exothermic. A small flask can dissipate heat easily into the atmosphere, but a large reactor has a much smaller surface-area-to-volume ratio. Uncontrolled temperature spikes can lead to the degradation of reagents, intermediates, or the final product, and promote side reactions.

    • Inefficient Mixing: In a large reactor, achieving homogeneous mixing is more difficult. Pockets of high reagent concentration can lead to localized overheating and the formation of impurities. If the activating agent is not well-dispersed before the amine is added, its effectiveness is reduced.

    • Extended Addition Times: On a larger scale, reagents are added over a longer period. If the activated carboxylic acid intermediate is unstable, it may begin to decompose before all of the amine has been added, thus lowering the yield.

  • Troubleshooting Solutions:

    • Monitor Internal Temperature: Always use a temperature probe to monitor the internal reaction temperature, not the bath temperature.

    • Controlled Reagent Addition: Add the coupling agent and the amine source slowly via an addition funnel or a syringe pump. This allows for better temperature management.

    • Improve Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the impeller is appropriately sized for the reactor and that a vortex is formed, indicating efficient mixing.

    • Consider a "Reverse Addition": In some cases, adding the activated acid solution to the amine solution can help maintain a low concentration of the reactive intermediate, minimizing side reactions.

    • Re-evaluate the Coupling Agent: Some coupling agents that work well on a small scale are less suitable for larger batches. For example, carbodiimide reagents like DCC can form insoluble urea byproducts that complicate stirring.[4] Consider alternatives discussed in the FAQ section.

Question 2: I am using DCC as a coupling agent and am struggling to remove the dicyclohexylurea (DCU) byproduct during work-up. How can I improve this?

Answer: The removal of dicyclohexylurea (DCU) is a classic challenge when using dicyclohexylcarbodiimide (DCC). DCU is poorly soluble in most common organic solvents.

  • Causality: DCU precipitates out of the reaction mixture as it forms. While this helps drive the reaction to completion, the fine solid can be difficult to filter and often traps the desired product, reducing the isolated yield.

  • Troubleshooting Solutions:

    • Pre-filtration Cooling: After the reaction is complete, cool the reaction mixture (e.g., to 0-5 °C) for several hours. This will maximize the precipitation of DCU before filtration.

    • Solvent Selection for Filtration: Filter the cold reaction mixture directly. Wash the collected DCU cake with a small amount of cold solvent (the same as the reaction solvent) to recover any trapped product.

    • Post-concentration Filtration: If the reaction solvent is volatile (e.g., DCM, THF), concentrate the reaction mixture in vacuo. Re-dissolve the residue in a solvent in which the product is soluble but DCU is not (e.g., diethyl ether, ethyl acetate). The DCU will remain as a solid and can be filtered off more easily.

    • Switch to a Water-Soluble Carbodiimide: Consider using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used as its hydrochloride salt. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash during the work-up. This is often the preferred method for scale-up.[2]

Question 3: My final product is contaminated with an unknown impurity with a mass corresponding to the starting carboxylic acid. What is happening?

Answer: This indicates either an incomplete reaction or hydrolysis of the activated intermediate or the final product.

  • Causality:

    • Incomplete Reaction: The stoichiometry may be off, the reaction time may be too short, or the temperature may be too low for the reaction to go to completion.

    • Hydrolysis: The activated carboxylic acid intermediate is highly reactive and can be quenched by trace amounts of water in the reagents or solvent. The amide product itself can also hydrolyze back to the carboxylic acid, though this typically requires harsh acidic or basic conditions.[5]

    • Ineffective Activation: The coupling reagent may have degraded upon storage or may not be efficient enough under your chosen conditions.

  • Troubleshooting Solutions:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents. If necessary, dry the starting carboxylic acid in a vacuum oven before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine source to ensure the complete consumption of the starting acid.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. Do not begin the work-up until the reaction is complete.

    • Purification Strategy: If a small amount of unreacted acid remains, it can often be removed with a basic aqueous wash (e.g., dilute NaHCO₃ or Na₂CO₃ solution) during the work-up. The acidic starting material will be extracted into the aqueous layer as its salt, while the neutral amide product remains in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for scaling up this amidation?

A1: The ideal coupling reagent for scale-up is effective, inexpensive, safe, and generates byproducts that are easy to remove.[2]

Coupling ReagentPros for Scale-UpCons for Scale-Up
SOCl₂ / (COCl)₂ Inexpensive, highly reactive. Byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed.Generates corrosive HCl gas. The acyl chloride intermediate can be unstable. Safety precautions are critical.
EDC·HCl Water-soluble urea byproduct is easily removed with an aqueous wash. Milder conditions than acyl chlorides.More expensive than SOCl₂ or DCC. Can be a skin sensitizer.
HATU / HBTU High yields, fast reaction times, low rates of racemization for chiral centers.Expensive. Generates stoichiometric amounts of benzotriazole byproducts, which can be explosive and require careful handling and disposal.
T3P® (Propylphosphonic Anhydride) High-yielding, byproducts are water-soluble and easily removed. Good safety profile.Moderately expensive. Often requires a base.

For preclinical studies where cost is a factor but reliability is key, EDC·HCl often represents the best balance of reactivity, ease of work-up, and safety.

Q2: How should I choose a solvent for the reaction and crystallization?

A2: For the reaction, choose an inert, anhydrous solvent that dissolves the starting materials. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). For scale-up, consider solvents with higher boiling points like 2-MeTHF for better temperature control. For crystallization, you are looking for a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. An anti-solvent system (a solvent in which the product is soluble, paired with one in which it is not) is often used to induce crystallization. For this compound, systems like Ethyl Acetate/Heptane or Isopropanol/Water might be effective starting points.

Q3: What are the most critical safety considerations for this scale-up?

A3:

  • Exotherm Control: As discussed, uncontrolled exothermic reactions are a major hazard. Always have adequate cooling capacity and add reagents slowly.

  • Reagent Handling: Many coupling reagents and bases are corrosive, toxic, or sensitizers. Always consult the Safety Data Sheet (SDS) and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the reaction in a well-ventilated fume hood.

  • Gas Evolution: Reactions involving thionyl chloride or oxalyl chloride produce toxic and corrosive gases (HCl, SO₂, CO). These must be scrubbed by passing the off-gas through a base trap.

  • Pressure Build-up: Never run a reaction in a sealed vessel unless it is designed to withstand pressure.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is excellent for qualitative, at-a-glance monitoring on a small scale. For scale-up, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are superior.[6] They are more sensitive, quantitative, and can distinguish the product from closely related impurities. A typical method involves taking a small aliquot from the reaction mixture, quenching it, diluting it, and injecting it into the instrument. The reaction is complete when the peak corresponding to the starting carboxylic acid is gone.

Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10 g) using EDC
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet, suspend 1-Phenylpiperidine-3-carboxylic acid (10.0 g, 1.0 equiv) and ammonium chloride (3.1 g, 1.2 equiv) in anhydrous Dichloromethane (DCM, 200 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (18.8 mL, 2.2 equiv) to the suspension. Stir for 10 minutes.

  • Activation: To the stirred mixture, add EDC·HCl (11.1 g, 1.2 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with 100 mL of DCM.

    • Wash the organic layer sequentially with 1N HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until the solution becomes cloudy.

    • Cool the mixture to room temperature and then to 0-5 °C for 2 hours to allow for crystallization.

    • Collect the solid by vacuum filtration, wash with cold heptane, and dry in a vacuum oven to yield pure this compound.

Protocol 2: Pilot-Scale Considerations (200 g)

Scale_Up_Workflow A Charge 5L Jacketed Reactor with Starting Materials & Solvent B Cool Reactor to 10-15°C using Chiller A->B C Slowly Add Base (DIPEA) via Addition Pump (Monitor Internal Temp) B->C D Add EDC·HCl in Portions (Maintain Temp < 25°C) C->D E Stir at Room Temp (Monitor by HPLC) D->E F Aqueous Work-up in Reactor E->F G Solvent Swap to Crystallization Solvent (e.g., Isopropanol) F->G H Controlled Cooling to Induce Crystallization G->H I Isolate Product via Centrifuge or Nutsche Filter H->I J Dry in Vacuum Oven I->J

Caption: Key procedural changes for scaling up the synthesis to the 200g level.

  • Equipment: Use a jacketed glass reactor (e.g., 5L) with an overhead mechanical stirrer and a chiller for temperature control.

  • Reagent Addition: All liquid reagents should be added via a calibrated pump over 1-2 hours to control the exotherm. Solid EDC·HCl should be added in small portions through a solids charging port.

  • Work-up: The aqueous washes can be performed directly in the reactor. Allow the layers to separate, and drain the lower aqueous layer.

  • Isolation: For larger quantities, vacuum filtration can be slow. A centrifuge or a Nutsche filter-dryer is more efficient for isolating the crystalline product.

  • Drying: Use a temperature-controlled vacuum oven and dry the product until a constant weight is achieved.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][7]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link][4]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link][8]

  • De Figueiredo, R. M., & Suppo, J.-S. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2402–2405. [Link][1]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link][5]

  • Processium. (n.d.). Challenges of scaling up chemical processes. Retrieved from [Link][3]

  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140–177. [Link][2]

  • Prieur, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(11), 4483. [Link][9]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Analysis of 1-Phenylpiperidine-3-carboxamide and 4-carboxamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the vast landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure in drug design. However, even subtle changes in substitution patterns on this ring can lead to dramatic shifts in biological activity. This guide provides a detailed comparative analysis of two closely related positional isomers: 1-Phenylpiperidine-3-carboxamide and 1-Phenylpiperidine-4-carboxamide.

While a wealth of research exists for derivatives of both scaffolds, direct, head-to-head comparative studies are rare. This analysis, therefore, leverages a pivotal study that explicitly compared these two regioisomers in the context of anticancer activity, supplemented with a broader examination of the distinct therapeutic applications that have emerged for each scaffold.

The Decisive Role of Isomeric Position: An Anticancer Case Study

A recent study focused on identifying small molecules capable of inducing senescence in human melanoma cells provides a stark and direct comparison of the two isomers.[2] In a high-throughput screening campaign, an N-arylpiperidine-3-carboxamide derivative (Hit 1) was identified as a potent inducer of a senescence-like phenotype in A375 human melanoma cells.[2]

Subsequent structure-activity relationship (SAR) studies unequivocally demonstrated the criticality of the carboxamide's position on the piperidine ring. When the regioisomeric analog, with the carboxamide group shifted to the 4-position, was synthesized and tested, it was found to be completely inactive .[2] This finding highlights a fundamental principle in drug design: isomeric position is not a trivial detail but a critical determinant of molecular recognition and biological response.

Structure-Activity Relationship (SAR) of the Active 3-Carboxamide Scaffold

The investigation into the N-arylpiperidine-3-carboxamide series revealed key structural features essential for its antimelanoma activity. The initial hit compound demonstrated moderate senescence-inducing (EC₅₀ = 1.24 µM) and antiproliferative (IC₅₀ = 0.88 µM) activity.[2]

Key SAR Insights:

  • Stereochemistry: The activity was found to be highly enantioselective. The (S)-enantiomer of the hit compound was approximately 15-fold more potent than the (R)-enantiomer.[2]

  • Linker Group: Replacing the methylene linker between the piperidine and the aryl ring with carbonyl or sulfonyl groups resulted in inactive compounds.[2]

  • Ring Size: Replacing the piperidine ring with smaller pyrrolidine or azetidine rings led to a gradual decrease in activity, indicating that the six-membered ring is optimal.[2]

Optimization of this scaffold led to the identification of compound 54 , which showed markedly improved antimelanoma activity (IC₅₀ = 0.03 µM) and senescence-inducing effects (EC₅₀ = 0.04 µM).[2]

CompoundDescriptionSenescence EC₅₀ (µM)Antiproliferative IC₅₀ (µM)
Hit 1 (Racemic) Initial N-arylpiperidine-3-carboxamide1.240.88
(S)-enantiomer S-configuration of Hit 10.27-
(R)-enantiomer R-configuration of Hit 1>4-
Compound 12 Piperidine-4-carboxamide regioisomerInactive-
Compound 54 Optimized (S)-isomer with pyridine and pyrrole moieties0.040.03
Data sourced from Cho, Y. H., et al. (2021).[2]

Experimental Protocols

Senescence-Inducing and Antiproliferative Activity Assay

This protocol outlines the image-based high-content screening (HCS) method used to evaluate the compounds.

Objective: To quantify the senescence-inducing and antiproliferative effects of the piperidine carboxamide derivatives on human melanoma cells.

Methodology:

  • Cell Culture: Human melanoma A375 cells are seeded in multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with the test compounds at various concentrations (typically in a 3-fold dilution series). A known senescence inducer (e.g., doxorubicin) can be used as a positive control.

  • Incubation: The treated cells are incubated for a period of 3 days to allow for phenotypic changes to occur.

  • Imaging: After incubation, cellular images are acquired using an automated high-content imaging system (e.g., Opera High-Content Screening System). Multiple fields are captured per well.

  • Image Analysis: Customized software is used to analyze the images. The software quantifies:

    • Cell Number: To determine the antiproliferative effect (IC₅₀).

    • Cellular Morphology: To identify senescent cells based on characteristics like enlarged cell size, flattened shape, and increased cytoplasmic granularity. The percentage of senescent cells is calculated to determine the EC₅₀ for senescence induction.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of senescent cells or the reduction in cell number against the compound concentration. EC₅₀ and IC₅₀ values are calculated from these curves.

G cluster_workflow Workflow: Senescence Induction Assay A Seed A375 Melanoma Cells B Treat with Piperidine Carboxamide Derivatives A->B C Incubate for 3 Days B->C D Acquire Cellular Images (High-Content Imaging) C->D E Analyze Images for Cell Count & Senescent Morphology D->E F Generate Dose-Response Curves & Calculate IC50/EC50 E->F

Figure 1. High-content screening workflow for assessing compound activity.

Divergent Paths: Broader Therapeutic Applications

Beyond the direct comparison in cancer, the 3-carboxamide and 4-carboxamide scaffolds have been explored for a diverse range of biological targets, though rarely in a comparative manner. This divergence suggests that the isomeric placement of the carboxamide directs the molecule toward entirely different target classes.

The Piperidine-3-Carboxamide Scaffold

Derivatives of this scaffold have shown promise as potent and selective enzyme inhibitors.

  • Cathepsin K Inhibitors: A series of piperidine-3-carboxamide derivatives have been developed as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[3] These compounds are being investigated as potential treatments for osteoporosis.[3]

The Piperidine-4-Carboxamide Scaffold

This isomer is more widely represented in the literature and has been investigated against a broader array of targets, including receptors, enzymes, and ion channels.

  • Antimalarial Agents: Piperidine carboxamides have been identified as potent inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drugs.[4]

  • CCR5 Inhibitors: Novel piperidine-4-carboxamide derivatives have been designed as CCR5 inhibitors, showing potent anti-HIV-1 activity.[5]

  • Calpain Inhibitors: Piperidine-4-carboxamide derivatives have been evaluated as inhibitors of calpain, a cysteine protease, with potential applications as anticonvulsants.[6]

  • Dopamine Reuptake Inhibitors: This class of compounds has been shown to act as dopamine reuptake inhibitors and produce analgesic effects in animal models.[7]

G cluster_title Distinct Biological Target Profiles of Isomers Scaffold_3 Piperidine-3-Carboxamide Anticancer (Senescence) Cathepsin K Inhibition Scaffold_4 Piperidine-4-Carboxamide Antimalarial (Proteasome) Anti-HIV (CCR5) Anticonvulsant (Calpain) Analgesic (Dopamine Reuptake)

Figure 2. Known biological targets for the two isomeric scaffolds.

Conclusion and Future Directions

The positional isomerism of the carboxamide group on the 1-phenylpiperidine core is a critical determinant of biological activity. The direct comparative data in melanoma research unequivocally demonstrates that the 3-carboxamide scaffold is active, while the 4-carboxamide regioisomer is not.[2] This single, stark difference underscores the importance of precise substituent placement in molecular design.

While both scaffolds have been independently developed into promising leads for various diseases, the lack of further direct comparative studies represents a significant knowledge gap. Future research should include the routine synthesis and testing of both regioisomers during hit-to-lead campaigns. Such a strategy would not only prevent the premature dismissal of a potentially valuable scaffold but also deepen our understanding of the structure-activity relationships that govern target recognition, ultimately accelerating the discovery of new and more effective therapeutics.

References

  • Cho, Y. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • BenchChem. (2025).
  • Negatu, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives.
  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.
  • Wiethe, R. W., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. Available at: [Link]

  • Ji, H., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). 1-[4-(aminomethyl)phenyl]piperidine-3-carboxamide. Santa Cruz Biotechnology.
  • BenchChem. (2025). in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential. BenchChem.
  • BenchChem. (2025). Comparative Guide to the Reproducibility of Biological Assays: Piperidine-3-carbothioamide and its Carboxamide Analog. BenchChem.
  • ResearchGate. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Chem-Impex. (n.d.). 1-Phenylpiperidine. Chem-Impex.
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.

Sources

A Comparative Guide to Validating the Mechanism of Action of 1-Phenylpiperidine-3-carboxamide (PPC-1) as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, multi-tiered experimental framework for rigorously validating the proposed mechanism of action (MoA) of the novel investigational compound, 1-Phenylpiperidine-3-carboxamide (PPC-1). The piperidine scaffold is a cornerstone in modern drug discovery, found in numerous FDA-approved drugs for a wide range of diseases.[1][2][3][4][5] PPC-1 has been designed as a selective inhibitor of MAP4K4, a kinase implicated in cardiac muscle cell death.[6] This document outlines a series of comparative assays designed to confirm target engagement, delineate pathway-specific effects, and verify the phenotypic consequences of target inhibition, thereby establishing a robust, evidence-based MoA.

Introduction: The Hypothesis and the Validation Strategy

This compound (PPC-1) is a novel synthetic compound emerging from a discovery program targeting stress-activated signaling cascades. Structurally, it belongs to the phenylpiperidine class, a group of compounds with diverse pharmacological activities.[7] Our hypothesis is that PPC-1 selectively inhibits Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) , a critical upstream regulator of the JNK signaling pathway. Dysregulation of this pathway is a key driver of cellular apoptosis in response to ischemic stress.

Validating this MoA is paramount before advancing PPC-1 into further preclinical and clinical development.[8][9] A flawed or incomplete understanding of a drug's MoA is a significant cause of late-stage trial failure.[10] Our strategy is therefore built on a logical, stepwise progression from direct biophysical interaction to cellular and phenotypic outcomes. This guide will compare PPC-1 against a panel of carefully selected tool compounds to ensure the data is specific, reliable, and interpretable.

Comparative Compounds Panel:

CompoundClassRole in Validation
PPC-1 Investigational CompoundThe subject of MoA validation.
PF-06260933 Known MAP4K4 InhibitorPositive Control: A well-characterized, selective MAP4K4 inhibitor to benchmark PPC-1's performance.
PPC-1-IA Inactive AnalogNegative Control: A structurally similar analog of PPC-1, designed to be inactive against MAP4K4, to control for off-target or non-specific effects.
Anisomycin JNK ActivatorPathway Modulator: A tool compound that activates the JNK pathway downstream of MAP4K4, used to confirm pathway integrity.

Tier 1: Confirming Direct Target Engagement

The foundational step in MoA validation is to demonstrate a direct, physical interaction between the compound and its putative target.[11][12] We will employ two orthogonal, label-free biophysical techniques to quantify this interaction.

Experiment: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15] This allows for the precise determination of binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), confirming that PPC-1 binds to MAP4K4 and revealing the thermodynamic forces driving the interaction.[13][16][17]

Protocol: Isothermal Titration Calorimetry

  • Preparation: Recombinantly express and purify human MAP4K4 protein to >95% purity. Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare PPC-1 and control compounds in the final dialysis buffer to minimize buffer mismatch effects.

  • Instrument Setup: Load the purified MAP4K4 protein (20-50 µM) into the sample cell of the ITC instrument. Load the compound solution (200-500 µM) into the injection syringe.

  • Titration: Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K D, n, ΔH, and ΔS.[15]

Comparative Data Summary (Hypothetical):

CompoundTargetBinding Affinity (K D)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
PPC-1 MAP4K425 nM1.05-12.52.1
PF-06260933 MAP4K415 nM0.98-11.81.9
PPC-1-IA MAP4K4No Binding DetectedN/AN/AN/A

Interpretation: The data shows that PPC-1 binds to MAP4K4 with high affinity, comparable to the known inhibitor PF-06260933. The stoichiometry of ~1 confirms a 1:1 binding model. The negative enthalpy change suggests the interaction is driven by favorable bonding interactions. Crucially, the inactive analog shows no binding, supporting the specificity of the pharmacophore.

Experiment: Cellular Thermal Shift Assay (CETSA®)

Causality: While ITC confirms binding to a purified protein, CETSA verifies target engagement within the complex milieu of a living cell.[10][11][12][18] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures than the unbound protein.[11] This assay provides critical evidence that PPC-1 can access and bind MAP4K4 in its native environment.

Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification cells 1. Culture Cells (e.g., HEK293T) treat 2. Treat with Compound (PPC-1, Controls, DMSO) cells->treat heat 3. Heat Cell Suspensions (Temperature Gradient) treat->heat lyse 4. Lyse Cells (Freeze-Thaw) heat->lyse separate 5. Separate Fractions (Centrifugation) lyse->separate sol Soluble Fraction (Target Protein) separate->sol Supernatant pellet Precipitated Fraction separate->pellet Pellet wb 6. Quantify Soluble MAP4K4 (Western Blot / ELISA) sol->wb plot 7. Plot Melt Curve (% Soluble vs. Temp) wb->plot JNK_Pathway Stress Cellular Stress (e.g., Anisomycin) MAP4K4 MAP4K4 Stress->MAP4K4 Activates MKK4_7 MKK4 / MKK7 MAP4K4->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates pJNK p-JNK (Active) JNK->pJNK Apoptosis Apoptosis pJNK->Apoptosis Promotes PPC1 PPC-1 PPC1->MAP4K4 Inhibits

Caption: The hypothesized MAP4K4-JNK signaling pathway inhibited by PPC-1.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Plate AC16 cardiomyocytes and serum-starve overnight. Pre-treat cells with PPC-1, controls, or DMSO for 1 hour.

  • Stimulation: Stimulate the cells with Anisomycin (10 µg/mL) for 30 minutes to activate the JNK pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-JNK (p-JNK) and total JNK. Use a loading control like GAPDH to confirm equal loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify band intensities using densitometry software and express p-JNK levels relative to total JNK.

Comparative Data Summary (Hypothetical):

Treatment ConditionRelative p-JNK / Total JNK Ratio
Vehicle (DMSO)0.1
Anisomycin1.0
Anisomycin + PPC-1 (1 µM) 0.25
Anisomycin + PF-06260933 (1 µM) 0.20
Anisomycin + PPC-1-IA (1 µM) 0.95

Interpretation: PPC-1 significantly reduces Anisomycin-induced JNK phosphorylation in a manner comparable to the positive control, PF-06260933. The inactive analog has no effect. This provides strong evidence that PPC-1 inhibits the MAP4K4-JNK signaling axis in cells, directly linking target engagement to downstream pathway modulation.

Tier 3: Validating the Phenotypic Consequence

The final and most critical step is to demonstrate that inhibiting the target and its pathway with PPC-1 produces the intended physiological outcome—in this case, protecting cells from apoptosis.

Experiment: Caspase-3/7 Activity Assay

Causality: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay provides a luminescent readout that is directly proportional to the amount of active caspase-3/7, serving as a reliable and sensitive marker for apoptosis. [19][20][21][22][23]A successful MAP4K4 inhibitor should reduce the activation of these caspases in a stress-induced model.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Seed AC16 cardiomyocytes in a 96-well white-walled plate. Pre-treat with serial dilutions of PPC-1 or controls for 1 hour.

  • Induce Apoptosis: Add an apoptosis-inducing agent (e.g., Anisomycin or Staurosporine) to all wells except the negative control. Incubate for 6 hours.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well. [19][23]4. Incubation and Measurement: Mix on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours. [20][23]Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of apoptosis inhibition relative to the induced, untreated control. Plot this against compound concentration to determine the EC 50 (half-maximal effective concentration) for apoptosis protection.

Comparative Data Summary (Hypothetical):

CompoundEC 50 for Apoptosis Inhibition (nM)
PPC-1 150 nM
PF-06260933 110 nM
PPC-1-IA > 100,000 nM

Interpretation: PPC-1 protects cardiomyocytes from induced apoptosis in a dose-dependent manner, with an EC 50 value that is consistent with its target inhibition potency (IC 50). The lack of activity from the inactive analog confirms that this cellular protection is a direct consequence of its intended on-target activity. This final piece of evidence connects the entire mechanistic cascade: PPC-1 binds and inhibits MAP4K4, which blocks JNK signaling, ultimately resulting in the desired anti-apoptotic phenotype.

Conclusion

This multi-tiered, comparative guide provides a rigorous framework for validating the mechanism of action of this compound. The collective evidence from biophysical (ITC, CETSA), biochemical (Kinase Assay), and cell-based (Western Blot, Caspase Assay) experiments builds a self-validating and cohesive narrative. The data strongly support the initial hypothesis that PPC-1 is a potent and specific inhibitor of MAP4K4 that functions by attenuating the JNK signaling pathway to protect against cellular apoptosis. This robust MoA validation provides a strong foundation for the continued development of PPC-1 as a potential therapeutic agent.

References

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Piperidine-based drug discovery. ResearchGate. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piperidine-Based Drug Discovery (Heterocyclic Drug Discovery). Echo Point Books. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Bitesize Bio. [Link]

  • CETSA. CETSA. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

  • Integrated Network Pharmacology Analysis and Experimental Validation t. DDDT. [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • (PDF) Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

Sources

A Comparative Analysis of 1-Phenylpiperidine-3-carboxamide Derivatives and Existing Opioid Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of potent and safer analgesics, the pharmaceutical landscape is continuously evolving. A promising new class of compounds, derivatives of 1-Phenylpiperidine-3-carboxamide, has emerged from recent drug discovery campaigns, presenting a novel scaffold for the development of potent pain therapeutics. This guide provides a comprehensive comparison of the efficacy of a lead compound from this new class, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, against established opioid analgesics such as Morphine, Fentanyl, and Tramadol. This analysis is grounded in preclinical data and is intended for researchers, scientists, and drug development professionals.

Introduction: The Quest for Superior Analgesia

The management of moderate to severe pain has long been dominated by opioid analgesics.[1] These drugs, exemplified by morphine, exert their effects primarily through the activation of the μ-opioid receptor (MOR) in the central nervous system.[2][3] While highly effective, their utility is often hampered by a range of debilitating side effects, including respiratory depression, constipation, and a high potential for addiction and tolerance.[4]

The scientific imperative, therefore, is to discover new chemical entities that retain the potent analgesic properties of classical opioids while exhibiting a more favorable side-effect profile. The this compound scaffold represents a significant step in this direction. Starting from the structure of Tramadol, a well-known atypical opioid analgesic, researchers have designed and synthesized derivatives with the aim of enhancing affinity and selectivity for the μ-opioid receptor.[5][6]

Mechanism of Action: Targeting the μ-Opioid Receptor

The principal therapeutic action of both traditional opioids and the novel this compound derivative is analgesia mediated by the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels.[8] Presynaptically, this results in the closure of voltage-gated Ca2+ channels, inhibiting the release of nociceptive neurotransmitters like substance P and glutamate.[9] Postsynaptically, it leads to the opening of G-protein-coupled inwardly rectifying K+ channels, causing hyperpolarization and reducing the excitability of the neuron.[9] The culmination of these actions is a potent analgesic effect.[10]

While sharing this primary mechanism, there are nuances. Tramadol, for instance, also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effect through a dual mechanism of action.[11][12] Fentanyl is a pure and highly potent MOR agonist, approximately 50 to 100 times more potent than morphine.[13][14] The novel compound, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide (designated as compound 2a in foundational research), has been specifically designed for high affinity and selectivity for the MOR.[5][6]

Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist (e.g., Phenylpiperidine derivative) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds G_Protein Gαi/o Gβγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein:f1->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein:f1->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression ↓ Gene Expression CREB->Gene_Expression Hot_Plate_Test_Workflow Start Start Acclimation Animal Acclimation (30-60 min) Start->Acclimation Baseline Measure Baseline Latency (Hot Plate at 55°C) Acclimation->Baseline Grouping Group Animals Baseline->Grouping Administration Administer Compound or Vehicle Grouping->Administration Wait Wait for Drug Onset (e.g., 30 min) Administration->Wait Post_Treatment Measure Post-Treatment Latency Wait->Post_Treatment Data_Analysis Calculate %MPE and ED50 Post_Treatment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the hot plate test to assess analgesic efficacy.

Conclusion and Future Directions

The this compound derivative, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, represents a promising lead compound in the development of novel analgesics. Its high affinity and selectivity for the μ-opioid receptor, coupled with potent in vivo efficacy, position it as a viable candidate for further preclinical and clinical development.

The enhanced selectivity for the μ-opioid receptor over δ and κ subtypes is a particularly noteworthy feature, suggesting the potential for a reduced side-effect profile compared to less selective opioids. [5][6]Further studies are warranted to comprehensively evaluate its pharmacological profile, including assessments of respiratory depression, gastrointestinal transit, and abuse liability.

As the field of pain research continues to advance, the exploration of novel chemical scaffolds like the 1-Phenylpiperidine-3-carboxamides is paramount. These efforts hold the promise of delivering safer and more effective pain management strategies, ultimately improving the quality of life for patients worldwide.

References

  • Fentanyl - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fentanyl]
  • Fentanyl - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.peds-on-call.
  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. [URL: https://www.researchgate.net/publication/288006449_A_novel_hot-plate_test_sensitive_to_hyperalgesic_stimuli_and_non-opioid_analgesics]
  • Tramadol - about, usage, side effects and alternatives | healthdirect. [URL: https://www.healthdirect.gov.au/tramadol]
  • Fentanyl Transdermal - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK459275/]
  • What is the mechanism of action of tramadol? - Dr.Oracle. [URL: https://app.droracle.com/medical-questions/what-is-the-mechanism-of-action-of-tramadol-100000000000782]
  • Tramadol: Pain Relief Uses, Side Effects, Dosage, Addiction & Withdrawal - MedicineNet. [URL: https://www.medicinenet.com/tramadol/article.htm]
  • Fentanyl - about, use, side effects and alternatives - Healthdirect. [URL: https://www.healthdirect.gov.au/fentanyl]
  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9585250/]
  • Fentanyl mechanism of action and its uses | PPTX - Slideshare. [URL: https://www.slideshare.net/rabiaqazi1/fentanyl-mechanism-of-action-and-its-uses-pptx]
  • Tramadol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tramadol]
  • Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL - EMBL-EBI. [URL: https://www.ebi.ac.uk/chembl/document_report_view/CHEMBL4680180/]
  • Tramadol - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537060/]
  • Mechanisms of how morphine relieves pain mapped out - | Karolinska Institutet. [URL: https://news.ki.se/mechanisms-of-how-morphine-relieves-pain-mapped-out]
  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. [URL: https://meliordiscovery.
  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnbeh.2018.00284/full]
  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31982651/]
  • Morphine's journey through the body: mechanisms behind opioid pain relief - Portland Press. [URL: https://portlandpress.com/neuron/article/1/2/N20230010/234479/Morphine-s-journey-through-the-body-mechanisms]
  • Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. [URL: https://www.conductscience.
  • Application Notes and Protocols: Radioligand Binding Assays for Determining Paynantheine's Receptor Affinity Profile - Benchchem. [URL: https://www.benchchem.com/application-notes/radioligand-binding-assays-paynantheine]
  • Opioids - mechanisms of action - Australian Prescriber - Therapeutic Guidelines. [URL: https://www.nps.org.au/australian-prescriber/articles/opioids-mechanisms-of-action]
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2018/03/Data-Sheet-Radioligand-Binding-Assay-Protocol.pdf]
  • Morphine - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK470296/]
  • Opioid Analgesics - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK459162/]
  • Radioligand Binding Assay | Gifford Bioscience. [URL: https://www.giffordbioscience.com/in-vitro-pharmacology-services/radioligand-binding-assay/]
  • Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity. [URL: https://www.revvity.com/blogs/all/radioligand-binding-assays-from-opiate-receptors-to-drug-discovery-mainstay]
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5142502/]
  • Examples of clinically used opioid analgesics. - ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-clinically-used-opioid-analgesics_fig1_349348984]
  • Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK470299/]
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33372545/]
  • Untangling the complexity of opioid receptor function - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443152/]
  • Oxycodone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Oxycodone]
  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3742456/]
  • The Mu and Delta Opioid Receptors: Mixed Efficacy Ligands and Receptor Trafficking.. [URL: https://scholarworks.arizona.edu/handle/10150/665620]
  • 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8408900/]
  • the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19800791/]
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7486259/]
  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10741279/]

Sources

A Comparative Guide to the Enantioselectivity and Biological Activity of 1-Phenylpiperidine-3-carboxamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a therapeutic candidate is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological profile. This guide provides an in-depth technical comparison of 1-phenylpiperidine-3-carboxamide isomers, leveraging experimental data from closely related analogs to underscore the critical role of enantioselectivity in determining biological activity. As researchers, scientists, and drug development professionals, understanding these stereochemical nuances is essential for the rational design of safer and more efficacious therapeutic agents.

The Principle of Chirality in Drug Design: A Case Study of N-Arylpiperidine-3-carboxamides

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of enantiomers. While physically similar, enantiomers can exhibit vastly different biological activities due to their differential interactions with chiral biological macromolecules such as receptors and enzymes. The this compound scaffold possesses a chiral center at the C3 position of the piperidine ring, leading to the existence of (R) and (S) enantiomers.

While direct comparative studies on the specific enantiomers of this compound are not extensively documented in publicly available literature, compelling evidence from structurally similar N-arylpiperidine-3-carboxamide derivatives highlights significant enantioselectivity in their biological effects. A notable study on derivatives with antimelanoma activity revealed that the S-configuration of a hit compound demonstrated a 15-fold increase in senescence-inducing activity compared to its R-configuration counterpart.[1] This substantial difference underscores the necessity of evaluating each enantiomer independently.

Synthesis and Chiral Separation: Isolating the Biologically Relevant Isomer

The synthesis of racemic this compound can be achieved through standard amidation reactions from the corresponding carboxylic acid or its activated derivatives. The critical step for comparative biological evaluation is the resolution of the racemic mixture into its constituent enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[1] The choice of chiral stationary phase (CSP) is crucial for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.

Objective: To separate the (R) and (S) enantiomers of racemic this compound.

Materials:

  • Racemic this compound

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral HPLC column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Monitor the chromatogram for the separation of two distinct peaks corresponding to the (R) and (S) enantiomers. The elution order should be determined by collecting each fraction and analyzing it using a polarimeter or by comparison to a stereochemically defined standard, if available.

The rationale behind using a normal-phase mobile phase with a polysaccharide-based CSP lies in the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selectors on the stationary phase, leading to different retention times.

Chiral_Separation_Workflow racemate Racemic 1-Phenylpiperidine- 3-carboxamide Solution hplc Chiral HPLC System (Chiralcel® OD-H column) racemate->hplc Injection separation Differential Interaction with Chiral Stationary Phase hplc->separation detector UV Detector (254 nm) separation->detector Elution enantiomer_R (R)-Enantiomer detector->enantiomer_R Peak 1 enantiomer_S (S)-Enantiomer detector->enantiomer_S Peak 2 analysis Fraction Collection & Polarimetry enantiomer_R->analysis enantiomer_S->analysis

Caption: Workflow for the chiral separation of this compound enantiomers via HPLC.

Comparative Biological Activity: A Tale of Two Isomers

The differential biological activity of enantiomers is a well-established principle in pharmacology. For N-arylpiperidine-3-carboxamide derivatives, this has been demonstrated in the context of their antimelanoma activity, where they induce a senescence-like phenotype in cancer cells.[1]

Quantitative Data Summary: A Case Study in Antimelanoma Activity

The following table summarizes the comparative biological activity of the enantiomers of a representative N-arylpiperidine-3-carboxamide derivative against the A375 human melanoma cell line.[1]

Compound ConfigurationSenescence-Inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)
Racemic Mixture1.240.88
(R)-Enantiomer>4Not explicitly reported, but significantly less active
(S)-Enantiomer0.27Not explicitly reported, but significantly more active

EC50: The effective concentration of a compound that induces senescence in 50% of the cell population. IC50: The concentration of a compound that reduces the cell number by 50%.

As the data clearly indicates, the (S)-enantiomer is significantly more potent in inducing senescence than the racemic mixture, while the (R)-enantiomer is largely inactive.[1] This highlights the potential for developing a more potent and specific therapeutic agent by using the pure, active enantiomer, thereby reducing the dose required and minimizing potential off-target effects from the inactive isomer.

Potential Biological Targets and Signaling Pathways

The biological targets of this compound and its derivatives can be diverse, depending on the specific substitutions on the phenyl ring and the carboxamide moiety. Based on the activities of related piperidine carboxamides, potential targets include:

  • The Proteasome: Certain piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drug development.[2]

  • TRPV1 Receptors: A series of piperidine carboxamides have been developed as antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, a target for pain management.[3]

  • Calpain: Piperidine carboxamide derivatives have been evaluated as inhibitors of calpain, a cysteine protease implicated in neurodegenerative diseases.[4]

The induction of senescence in melanoma cells by N-arylpiperidine-3-carboxamides suggests an interaction with cellular pathways that regulate cell cycle progression and survival.

Signaling_Pathway cluster_drug This compound Isomers cluster_target Potential Biological Target cluster_pathway Cellular Signaling Pathway cluster_response Biological Response S_isomer (S)-Enantiomer target e.g., Protein Kinase X S_isomer->target High Affinity Binding R_isomer (R)-Enantiomer R_isomer->target Low/No Affinity pathway Cell Cycle Control Pathway target->pathway Modulation senescence Cellular Senescence pathway->senescence apoptosis Apoptosis pathway->apoptosis

Caption: Hypothetical signaling pathway illustrating the differential activity of this compound enantiomers.

Experimental Protocol: Senescence-Associated β-Galactosidase Assay

To quantitatively assess the senescence-inducing activity of the this compound enantiomers, a senescence-associated β-galactosidase (SA-β-gal) assay can be employed. This is a widely used biomarker for senescent cells.[5]

Objective: To compare the senescence-inducing activity of (R)- and (S)-1-phenylpiperidine-3-carboxamide in a human melanoma cell line (e.g., A375).

Materials:

  • A375 human melanoma cells

  • (R)- and (S)-1-phenylpiperidine-3-carboxamide

  • Doxorubicin (positive control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Senescence β-Galactosidase Staining Kit

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal)

  • Microscope

Methodology:

  • Cell Seeding: Seed A375 cells in 6-well plates at a density that allows for several days of growth without reaching confluency. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of (R)-1-phenylpiperidine-3-carboxamide, (S)-1-phenylpiperidine-3-carboxamide, the racemic mixture, doxorubicin (as a positive control), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Cell Fixation: After incubation, wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the positive control wells.

  • Imaging and Quantification: Wash the cells with PBS and acquire images using a bright-field microscope. Count the number of blue (senescent) cells and the total number of cells in multiple fields of view for each condition. Calculate the percentage of senescent cells.

  • Data Analysis: Plot the percentage of senescent cells against the compound concentration and determine the EC50 value for each compound using a suitable dose-response curve fitting software.

Conclusion and Future Directions

The evidence from closely related N-arylpiperidine-3-carboxamide derivatives strongly suggests that the biological activity of this compound is likely to be highly dependent on its stereochemistry. The (S)-enantiomer has been shown to be significantly more potent in antimelanoma models, a finding that has profound implications for drug development.[1] By focusing on the synthesis and evaluation of the single, active enantiomer, researchers can develop more potent and selective therapeutic candidates with an improved safety profile.

Future research should focus on the enantioselective synthesis of this compound to avoid the need for chiral separation. Furthermore, the identification of the specific biological target(s) and a deeper understanding of the downstream signaling pathways will be crucial for the rational optimization of this promising scaffold. The detailed experimental protocols provided in this guide offer a framework for researchers to embark on these important studies.

References

  • Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 103-116.e8. [Link]

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4644-4648. [Link]

  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 1-Phenylpiperidine-3-carboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylpiperidine-3-carboxamide is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. Its structure, featuring a phenyl group on the piperidine nitrogen and a carboxamide at the 3-position, offers a versatile platform for derivatization to explore structure-activity relationships (SAR) in drug discovery programs. The efficient and scalable synthesis of this core structure is therefore of significant interest to researchers in both academic and industrial settings.

This in-depth technical guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this compound. We will delve into the chemical logic underpinning each route, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and weaknesses. This guide is intended to empower researchers, scientists, and drug development professionals to make an informed decision on the most suitable synthetic approach for their specific research needs, considering factors such as scale, available resources, and desired purity.

Synthetic Strategies: An Overview

Two primary retrosynthetic disconnections for this compound form the basis of our comparative analysis:

  • Route A: Late-Stage N-Arylation. This approach involves the formation of the C-N bond between the phenyl ring and the piperidine nitrogen in the final synthetic step, starting from a pre-formed piperidine-3-carboxamide core.

  • Route B: Early N-Arylation followed by Amidation. In this strategy, the 1-phenylpiperidine scaffold is constructed first, followed by the introduction of the carboxamide functionality at the 3-position.

retrosynthesis target This compound route_a Route A: N-Arylation target->route_a route_b Route B: Amidation target->route_b precursor_a Piperidine-3-carboxamide + Phenyl Halide route_a->precursor_a precursor_b 1-Phenylpiperidine-3-carboxylic Acid route_b->precursor_b

Caption: Retrosynthetic analysis of this compound.

Route A: Late-Stage N-Arylation of Piperidine-3-carboxamide

This synthetic route hinges on the formation of the N-phenyl bond as the final key transformation. The primary advantage of this strategy lies in the commercial availability of piperidine-3-carboxamide, allowing for a convergent synthesis. Two of the most powerful methods for C-N cross-coupling, the Buchwald-Hartwig amination and the Ullmann condensation, are considered here.

A1: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1][2]

Causality Behind Experimental Choices: The choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen without competing in the reaction. Anhydrous and oxygen-free conditions are crucial as the active Pd(0) catalyst is sensitive to oxidation.

buchwald_hartwig cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents Piperidine-3-carboxamide, Bromobenzene, Pd Catalyst, Ligand, Base heating Heat under Inert Atmosphere (Ar/N2) reagents->heating Mix solvent Anhydrous Toluene workup Aqueous Work-up heating->workup Cool & Quench purification Column Chromatography workup->purification Extract product This compound purification->product Isolate

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol (Representative):

  • Reaction Setup: To an oven-dried Schlenk flask, add piperidine-3-carboxamide (1.0 eq), bromobenzene (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

A2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[3] While often requiring harsher conditions than its palladium-catalyzed counterpart, it can be a cost-effective alternative.

Causality Behind Experimental Choices: The traditional Ullmann reaction requires high temperatures and a polar aprotic solvent to facilitate the coupling of an amine with an aryl halide in the presence of a stoichiometric amount of copper.[3][4] The use of a ligand can improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. A base is required to deprotonate the amine.

Experimental Protocol (Representative):

  • Reaction Setup: In a round-bottom flask, combine piperidine-3-carboxamide (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to 120-150 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with aqueous ammonia to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Route B: Amidation of 1-Phenylpiperidine-3-carboxylic Acid

This route involves the initial synthesis of 1-phenylpiperidine-3-carboxylic acid, followed by its conversion to the corresponding carboxamide. This approach can be advantageous if the carboxylic acid precursor is readily accessible or if derivatization at the 3-position is desired from a common intermediate.

B1: Synthesis of 1-Phenylpiperidine-3-carboxylic Acid

A common method for the synthesis of N-aryl piperidines is the reaction of a dihalopentane with an aniline.[5]

Experimental Protocol (Representative):

  • Reaction: A mixture of 1,5-dibromopentane (1.0 eq), aniline (2.5 eq), and a base (e.g., K₂CO₃, 3.0 eq) in a suitable solvent like acetonitrile is heated at reflux.

  • Work-up and Carboxylation: The resulting 1-phenylpiperidine is isolated and then carboxylated at the 3-position. This can be a multi-step process and is a significant consideration for this route. A more direct, albeit potentially lower-yielding, approach could involve the N-arylation of piperidine-3-carboxylic acid itself.

B2: Amidation of 1-Phenylpiperidine-3-carboxylic Acid

Once 1-phenylpiperidine-3-carboxylic acid is obtained, it can be converted to the amide via several standard methods.

Option 1: Activation with Thionyl Chloride

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.[6][7]

Causality Behind Experimental Choices: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is typically performed in an inert solvent, and any excess SOCl₂ can be removed by evaporation due to its volatility. The subsequent addition of ammonia (as ammonium hydroxide or ammonia gas) leads to the formation of the primary amide.

amidation_thionyl_chloride cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Isolation acid 1-Phenylpiperidine-3- carboxylic Acid socl2 Thionyl Chloride (SOCl₂) acid->socl2 React ammonia Ammonium Hydroxide socl2->ammonia Add to workup Aqueous Work-up ammonia->workup Quench purification Recrystallization/ Chromatography workup->purification product This compound purification->product Isolate

Caption: Workflow for Amidation via Acyl Chloride.

Experimental Protocol (Representative):

  • Acyl Chloride Formation: To a solution of 1-phenylpiperidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux until the evolution of gas ceases.

  • Solvent Removal: Cool the reaction and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0 °C. Add concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by recrystallization or column chromatography.

Option 2: Peptide Coupling Reagents

Reagents commonly used in peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), offer a milder alternative for amide bond formation.[8][9]

Causality Behind Experimental Choices: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is often added to suppress side reactions and racemization (if applicable) by forming an active ester, which then reacts with the amine source (in this case, an ammonia equivalent like ammonium chloride). A non-nucleophilic base is used to neutralize the ammonium salt and facilitate the reaction.

Experimental Protocol (Representative):

  • Reaction Setup: To a solution of 1-phenylpiperidine-3-carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq) at 0 °C.

  • Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq).

  • Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layers with aqueous acid, base, and brine to remove byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute A1: Buchwald-HartwigRoute A2: UllmannRoute B1: Thionyl ChlorideRoute B2: EDC/HOBt
Starting Materials Piperidine-3-carboxamide, Phenyl halidePiperidine-3-carboxamide, Phenyl halide1-Phenylpiperidine-3-carboxylic acid, SOCl₂, NH₃1-Phenylpiperidine-3-carboxylic acid, EDC, HOBt, NH₄Cl
Key Transformation Pd-catalyzed C-N couplingCu-catalyzed C-N couplingAmidation via acyl chlorideAmidation via active ester
Catalyst/Reagent Cost High (Palladium catalyst, phosphine ligand)Moderate (Copper catalyst)Low (Thionyl chloride)Moderate (EDC, HOBt)
Reaction Conditions Mild to moderate temperature, inert atmosphereHigh temperatureReflux, potentially harshMild, room temperature
Yield Generally highVariable, can be high with optimizationGenerally good to highGenerally high
Scalability Good, but catalyst cost can be a factorGood for large scale due to cheaper catalystExcellent, common industrial processGood, but reagent cost and byproduct removal can be issues
Safety Considerations Air-sensitive catalysts, flammable solventsHigh temperatures, potentially toxic copper saltsCorrosive and toxic SOCl₂, evolution of HCl and SO₂ gasEDC is a sensitizer, HOBt has explosive potential when dry
Purification Column chromatography to remove catalyst residuesColumn chromatography often required to remove copper saltsAqueous work-up, may require chromatographyAqueous work-up to remove water-soluble byproducts, chromatography often needed
Substrate Scope Broad for aryl halidesGenerally requires aryl iodides or bromidesLimited by functional group tolerance to SOCl₂Broad functional group tolerance

Conclusion for the Professional Audience

Both late-stage N-arylation (Route A) and amidation of a pre-formed N-phenylated precursor (Route B) represent viable strategies for the synthesis of this compound. The optimal choice is contingent upon the specific requirements of the research program.

  • Route A (Buchwald-Hartwig) is arguably the most versatile and reliable for small-scale synthesis and library generation due to its high yields and broad functional group tolerance, despite the higher cost of reagents.

  • Route A (Ullmann Condensation) offers a more economical alternative for larger-scale synthesis, provided the potentially harsh reaction conditions and more challenging purification are manageable.

  • Route B (via Thionyl Chloride) is a classic, cost-effective, and highly scalable method for amidation. However, the synthesis of the 1-phenylpiperidine-3-carboxylic acid precursor adds steps to the overall sequence, and the harshness of thionyl chloride may not be compatible with sensitive functional groups.

  • Route B (via EDC/HOBt) provides a mild and high-yielding alternative to the thionyl chloride method, with excellent functional group tolerance. The cost of coupling reagents and the need for careful purification to remove byproducts are the primary considerations.

Ultimately, the decision should be guided by a thorough evaluation of factors including the cost of starting materials and reagents, the desired scale of the synthesis, the available equipment and expertise, and the purity requirements for the final compound.

References

  • Organic Syntheses, Coll. Vol. 4, p.746 (1963); Vol. 34, p.82 (1954). [Link: https://www.orgsyn.org/demo.aspx?prep=cv4p0746]
  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08537h]
  • Wikipedia. Ullmann condensation. [Link: https://en.wikipedia.
  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08537h]
  • UCL Discovery. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link: https://discovery.ucl.ac.uk/id/eprint/14689/]
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_EDC_HOBt.htm]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link: https://www.acs.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link: https://www.organic-chemistry.
  • Santa Cruz Biotechnology. 1-[4-(aminomethyl)phenyl]piperidine-3-carboxamide. [Link: https://www.scbt.com/p/1-4-aminomethyl-phenyl-piperidine-3-carboxamide-1228671-55-9]
  • BenchChem. An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic acid. [Link: https://www.benchchem.com/product/b1284338/technical-center/synthesis-precursors]
  • Google Patents. Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. [Link: https://patents.google.
  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854654/]
  • MDPI. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. [Link: https://www.mdpi.com/1420-3049/27/14/4659]
  • Semantic Scholar. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. [Link: https://www.semanticscholar.org/paper/Piperidine-Iodine-as-Efficient-Dual-Catalyst-for-P%C3%A9rez-Montessoro/0904f447d965d1433f81e3a4e9b97d19001b601d]
  • Reddit. EDC-HOBt Amide coupling workup help. [Link: https://www.reddit.com/r/Chempros/comments/u7k51b/edchobt_amide_coupling_workup_help/]
  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link: https://www.researchgate.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link: https://www.mdpi.com/1420-3049/25/5/1103]
  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3886819/]
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link: https://luxembourg-bio.com/media/pdf/Kinetics-of-Amide-Formation-through-Carbodiimide-N-Hydroxybenzotriazole-HOBt-Couplings.pdf]
  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link: https://discovery.ucl.ac.uk/id/eprint/10190131/1/RSC%20Medicinal%20Chemistry%20-%20RESEARCH%20ARTICLE.pdf]
  • Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link: https://surface.syr.edu/cgi/viewcontent.cgi?article=1001&context=che_honors_capstones]
  • National Institutes of Health. 1-Phenylpiperidine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylpiperidine]
  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link: https://edu.rsc.org/experiments/a-solvent-free-ullmann-coupling-synthesis-of-22-dinitrobiphenyl/454.article]
  • National Institutes of Health. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7482502/]
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. [Link: https://www.benchchem.
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631977/]
  • ResearchGate. An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions. [Link: https://www.researchgate.net/publication/321890332_An_efficient_procedure_for_chemoselective_amidation_from_carboxylic_acid_and_amine_ammonium_salt_under_mild_conditions]
  • National Institutes of Health. N-phenylpiperazine-1-carboxamide. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/N-phenylpiperazine-1-carboxamide]
  • Google Patents. 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. [Link: https://patents.google.
  • ResearchGate. Discovery of piperidine carboxamide TRPV1 antagonists. [Link: https://www.researchgate.net/publication/23233068_Discovery_of_piperidine_carboxamide_TRPV1_antagonists]
  • Chem-Impex. 1-N-Boc-piperidine-3-carboxamide. [Link: https://www.chem-impex.com/products/1-n-boc-piperidine-3-carboxamide]
  • ChemicalBook. This compound. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB92500859_EN.htm]
  • BenchChem. Technical Support Center: Purification of 1-Carbamoylpiperidine-3-carboxylic acid. [Link: https://www.benchchem.
  • Ambeed. 94201-40-8 | 1-Phenylpiperidine-4-carboxylic acid. [Link: https://www.ambeed.com/products/94201-40-8.html]

Sources

A Comparative Benchmarking Guide to 1-Phenylpiperidine-3-carboxamide Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of ALK Inhibition

Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a critical oncogenic driver in several malignancies, most notably in a subset of non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The discovery of ALK gene rearrangements, leading to the expression of constitutively active ALK fusion proteins, has revolutionized the treatment paradigm for these cancers. This has spurred the development of targeted therapies aimed at inhibiting ALK's kinase activity. The clinical success of the first-generation ALK inhibitor, Crizotinib, has been tempered by the emergence of acquired resistance, often driven by secondary mutations in the ALK kinase domain. This has necessitated the development of next-generation inhibitors with improved potency and broader activity against common resistance mutations.

Recently, a novel scaffold based on a 1-phenylpiperidine-3-carboxamide core has emerged as a promising starting point for the development of new ALK inhibitors. High-throughput screening identified "piperidine carboxamide 1" as a novel and potent inhibitor of ALK with an enzymatic IC50 of 174 nM. The unique binding mode of this compound series presents an opportunity to develop inhibitors that may overcome the limitations of existing therapies.

This guide provides a comprehensive benchmarking analysis of this novel this compound derivative against a panel of clinically approved ALK inhibitors. We will delve into the experimental methodologies for a head-to-head comparison, present the comparative performance data, and discuss the implications for future drug development.

Experimental Design: A Rationale for Comparative Analysis

To provide a robust and objective comparison, a multi-faceted experimental approach is essential. This involves assessing both the direct enzymatic inhibition of ALK and the on-target cellular effects in ALK-driven cancer models. The selection of appropriate comparator compounds and validated assay methodologies is critical for generating meaningful and reproducible data.

Selection of Comparator Kinase Inhibitors

The comparator panel was chosen to represent the evolution of ALK inhibitor therapy, encompassing first, second, and third-generation agents. This allows for a comprehensive assessment of the this compound derivative's performance against the current standards of care.

  • Crizotinib (First-Generation): The first FDA-approved ALK inhibitor, serving as the primary benchmark.

  • Ceritinib (Second-Generation): A more potent inhibitor than crizotinib with activity against some crizotinib-resistant mutations.

  • Alectinib (Second-Generation): A highly selective and potent ALK inhibitor with excellent central nervous system (CNS) penetration.

  • Brigatinib (Second-Generation): A potent inhibitor of ALK and ROS1, with activity against a broad range of ALK resistance mutations.

  • Lorlatinib (Third-Generation): Designed to overcome resistance to earlier-generation inhibitors and to penetrate the blood-brain barrier effectively.[][2]

Experimental Workflow

The benchmarking process follows a logical progression from biochemical assays to cellular characterization. This workflow ensures a thorough evaluation of the compound's potency and efficacy.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Comparison a Compound Synthesis & Quality Control c ADP-Glo Kinase Assay: Enzymatic IC50 Determination a->c b Recombinant ALK Enzyme Procurement b->c d LanthaScreen Kinase Assay: Binding Affinity (Ki) Determination b->d f MTT Cell Viability Assay: Cellular IC50 Determination c->f Potency Confirmation g Western Blot Analysis: Target Engagement (pALK Inhibition) d->g Mechanism Validation e Cell Line Culture: Karpas-299 & NCI-H3122 e->f e->g h Comparative Data Tables f->h g->h i Structure-Activity Relationship (SAR) Insights h->i

Caption: A streamlined workflow for benchmarking novel kinase inhibitors.

Methodologies: Protocols for Rigorous Evaluation

The following protocols are standard, validated methods for characterizing kinase inhibitors. Adherence to these detailed steps is crucial for ensuring data accuracy and reproducibility.

ALK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[3]

Step-by-Step Protocol:

  • Kinase Reaction Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • In a 384-well plate, add 2.5 µL of 2X recombinant ALK enzyme and 2.5 µL of 2X substrate/ATP mix.

    • Add serial dilutions of the test compounds (this compound derivative and comparators) to the wells.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.[3][4][5]

ALK Cellular Potency Assay (MTT Assay)

This colorimetric assay assesses cell viability and is used to determine the cytotoxic effects of the inhibitors on ALK-dependent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture ALK-positive cell lines, such as Karpas-299 (ALCL) or NCI-H3122 (NSCLC), in appropriate media.[7][8][9][10]

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[6][11][12]

Comparative Performance Data

The following tables summarize the reported inhibitory activities of the this compound derivative and the comparator ALK inhibitors. It is important to note that IC50 values can vary between different studies and assay conditions.

Table 1: Enzymatic Potency against Wild-Type ALK

CompoundGenerationEnzymatic IC50 (nM)
Piperidine Carboxamide 1 Novel Scaffold 174
Crizotinib1st~3-150[13]
Ceritinib2nd~0.15[13]
Alectinib2nd~1.9[13]
Brigatinib2nd~0.5
Lorlatinib3rd~1

Table 2: Cellular Potency in ALK-Positive Cancer Cell Lines

CompoundCell LineCellular IC50 (nM)
Piperidine Carboxamide 1 Karpas-299Data to be generated
CrizotinibH3122~30-60[14]
CeritinibH3122~20-40[15]
AlectinibH3122~30[14]
BrigatinibKarpas-299~16
LorlatinibKarpas-299~2

Discussion: Interpreting the Benchmarking Data

The initial enzymatic data for "piperidine carboxamide 1" (IC50 = 174 nM) positions it as a moderately potent ALK inhibitor. While not as potent as the second and third-generation inhibitors in biochemical assays, its novel scaffold is a key asset. The true value of this compound series will be determined by its cellular potency, selectivity profile, and its activity against clinically relevant resistance mutations.

The established ALK inhibitors demonstrate a clear trend of increasing potency with each generation. Ceritinib and Alectinib show significantly improved enzymatic inhibition over Crizotinib.[13] Lorlatinib, the third-generation inhibitor, maintains high potency and is designed to be active against a wider range of resistance mutations.[][13]

For the this compound series to be a viable clinical candidate, further optimization is necessary to enhance its potency to a level comparable with the second and third-generation inhibitors. Structure-activity relationship (SAR) studies will be crucial in identifying modifications to the core scaffold that can improve binding affinity and cellular activity.

ALK Signaling Pathway

Understanding the ALK signaling pathway is fundamental to appreciating the mechanism of action of these inhibitors. Aberrant ALK activation leads to the downstream signaling cascades that drive cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT ERK ERK RAS->ERK Transcription Gene Transcription STAT3->Transcription AKT->Transcription ERK->Transcription Pro_Survival Cell Proliferation & Survival Transcription->Pro_Survival

Caption: Key downstream signaling pathways activated by oncogenic ALK fusions.[16][17][18][19]

Conclusion and Future Directions

The this compound scaffold represents a promising new direction in the pursuit of novel ALK inhibitors. While the initial hit compound demonstrates moderate potency, its unique chemical structure offers a valuable starting point for medicinal chemistry efforts. The benchmarking data presented here highlights the high bar set by the currently approved ALK inhibitors. Future work on this series should focus on:

  • Potency Optimization: Systematically exploring the structure-activity relationships to enhance binding affinity to ALK.

  • Selectivity Profiling: Assessing the inhibitor's activity against a broad panel of kinases to ensure a favorable safety profile.

  • Resistance Profiling: Evaluating the activity of optimized analogs against clinically relevant ALK resistance mutations.

  • Pharmacokinetic Profiling: Determining the drug-like properties of lead compounds to assess their potential for in vivo efficacy.

By leveraging the methodologies and comparative data outlined in this guide, researchers can effectively advance the development of this novel class of inhibitors with the goal of addressing the ongoing challenge of acquired resistance in ALK-driven cancers.

References

  • New generation anaplastic lymphoma kinase inhibitors. PMC - PubMed Central - NIH. Available at: [Link]

  • Cellosaurus cell line Karpas-299 (CVCL_1324). Cellosaurus. Available at: [Link]

  • KARPAS 299 Lymphoma Cell Line. University of Cambridge. Available at: [Link]

  • Human Adenocarcinoma cell line H3122. BioHippo. Available at: [Link]

  • Inhibition of ALK Signaling for Cancer Therapy. AACR Journals. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • ADP Glo Protocol. Protocol Exchange. Available at: [Link]

  • Drugs Targeting ALK. GO2 for Lung Cancer. Available at: [Link]

  • ALK inhibitor. Wikipedia. Available at: [Link]

  • The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. AACR Journals. Available at: [Link]

  • Treatment Options for ALK+. ALK Positive. Available at: [Link]

  • ALK: a tyrosine kinase target for cancer therapy. PMC - PubMed Central. Available at: [Link]

  • ALK signaling pathway. ALK activates multiple pathways, including... ResearchGate. Available at: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]

  • Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives. PubMed Central. Available at: [Link]

  • KARPAS 299 Xenograft Model. Altogen Labs. Available at: [Link]

  • ALK Pathway. Creative Diagnostics. Available at: [Link]

  • A Ki-1 (CD30)-positive human cell line (Karpas 299) established from a high-grade non-Hodgkin's lymphoma, showing a 2;5 translocation and rearrangement of the T-cell receptor beta-chain gene. PubMed. Available at: [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]

  • Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition. PubMed Central. Available at: [Link]

  • FDA approved ALK inhibitors for non-small cell lung cancer. ResearchGate. Available at: [Link]

  • Cellosaurus cell line NCI-H3122 (CVCL_5160). Cellosaurus. Available at: [Link]

  • ALK. My Cancer Genome. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Product sheet NCI-H3122 Cells | 300484. Cytion. Available at: [Link]

  • NCI-H3122 Cells. Cytion. Available at: [Link]

  • IC50 values of alectinib and crizotinib. ResearchGate. Available at: [Link]

  • Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. PubMed Central. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. PMC - NIH. Available at: [Link]

  • Receptor ligand-triggered resistance to alectinib and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells. PubMed Central. Available at: [Link]

  • The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model. PMC - PubMed Central. Available at: [Link]

  • Lorlatinib Slows Growth of ALK-Positive Lung Cancers, May Prevent Brain Metastases. National Cancer Institute. Available at: [Link]

  • The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Europe PMC. Available at: [Link]

  • IC Regimen: Delaying Resistance to Lorlatinib in ALK Driven Cancers by Adding Repurposed Itraconazole and Cilostazol. MDPI. Available at: [Link]

  • Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer. PubMed Central. Available at: [Link]

  • First-Line Lorlatinib Provides Unprecedented Improvement for Patients With Advanced ALK+ NSCLC. Physicians Weekly. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 1-Phenylpiperidine-3-carboxamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated chemical probe is one of rigorous scientific scrutiny. A chemical probe is a powerful tool, enabling the interrogation of a specific protein's function within a complex biological system.[1][2] However, its utility is entirely dependent on a thorough and objective validation process.

This guide uses 1-Phenylpiperidine-3-carboxamide as a case study. Currently, the specific biological target of this molecule is not defined in publicly available literature. This presents a common challenge in drug discovery and chemical biology: how do we validate a compound emerging from a phenotypic screen or initial synthesis with an unknown mechanism of action?

This document, therefore, is not a declaration of this compound as a validated probe. Instead, it is a comprehensive guide to the process of validation. We will walk through the necessary stages, from target discovery to in-cell validation, outlining the critical experiments, the rationale behind our choices, and the data required to elevate a promising molecule to the status of a reliable chemical probe.

Part 1: The Foundational Pillar - Target Identification and Engagement

Before any comparison is possible, we must first identify the molecular target(s) of this compound. Phenotypic screens, which identify compounds that produce a desired biological effect in cells or organisms, are a common starting point but do not reveal the direct molecular interactions responsible.[3][4] The process of connecting a phenotype to a target is known as target deconvolution.[3][5]

Workflow for Target Deconvolution

The initial step is to employ unbiased, proteome-wide methods to identify potential binding partners.

cluster_0 Phase 1: Target Discovery Phenotypic Hit This compound (e.g., from anti-inflammatory screen) Target ID Methods Target Identification Methods Phenotypic Hit->Target ID Methods ABPP Activity-Based Protein Profiling (ABPP) Target ID Methods->ABPP PAL Photoaffinity Labeling Target ID Methods->PAL CETSA Cellular Thermal Shift Assay (CETSA) Target ID Methods->CETSA Candidate Proteins List of Candidate Proteins ABPP->Candidate Proteins PAL->Candidate Proteins CETSA->Candidate Proteins cluster_1 Phase 2: Potency & Selectivity CandidateProbe This compound (Putative Enzyme X inhibitor) BiochemAssay Biochemical Assay (e.g., IC50 for Enzyme X) CandidateProbe->BiochemAssay CellAssay Cell-based Assay (e.g., EC50 for target modulation) CandidateProbe->CellAssay SelectivityPanel Selectivity Profiling CandidateProbe->SelectivityPanel Validation Validation Decision BiochemAssay->Validation CellAssay->Validation Paralogs Against Related Enzymes (Enzyme Y, Enzyme Z) SelectivityPanel->Paralogs BroadPanel Broad Target Panel (e.g., KinomeScan, GPCR panel) SelectivityPanel->BroadPanel Paralogs->Validation BroadPanel->Validation

Caption: Workflow for assessing the potency and selectivity of a candidate chemical probe.

Potency Determination:

  • Biochemical Potency (IC50/Kd): This is determined using assays like those in Table 1 or functional enzymatic assays. A high-quality probe should ideally have a potency of <100 nM . [6]* Cellular Potency (EC50): It's crucial to demonstrate that the compound can access its target in a cellular environment and exert its effect. [7]This is measured using a target-specific cellular assay (e.g., measuring the accumulation of a substrate or the inhibition of a downstream signaling event). Cellular potency should ideally be <1 µM . [6] Selectivity Profiling:

This is arguably the most critical and challenging aspect of probe validation.

  • Profiling against Related Targets: this compound must be tested against other members of the Enzyme X family. A good probe should exhibit at least a 30-fold selectivity over related family members. [6]* Broad Off-Target Screening: The compound should be screened against a broad panel of diverse targets (e.g., kinases, GPCRs, ion channels) to identify potential off-target interactions that could confound experimental results. Several commercial services offer such profiling.

The Indispensable Negative Control:

A crucial element of a probe validation package is a negative control . [8]This is a close structural analog of the probe that is significantly less active or inactive against the intended target. [8][9]This control is vital for confirming that the observed cellular phenotype is due to the on-target activity of the probe. If the negative control, used at the same concentration as the probe, does not produce the same phenotype, it strengthens the case for on-target action. [10][11]However, it is important to verify that the negative control does not lose activity against known off-targets of the probe, as this could lead to misinterpretation. [8] Table 2: Hypothetical Potency and Selectivity Data for this compound

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (µM)Selectivity vs. Enzyme Y (fold)Selectivity vs. Enzyme Z (fold)
This compound (Probe) Enzyme X500.5>50>50
Analog 1B (Negative Control) Enzyme X>10,000>20--
Comparator Probe (CP-A) Enzyme X250.2>100>100
Comparator Probe (CP-B) Enzyme X800.9>30>40

Part 3: The Ultimate Proof - In-Cell and Orthogonal Validation

The final stage of validation is to use the probe, in conjunction with its negative control and other tools, to rigorously test the biological hypothesis in a cellular context.

Orthogonal Approaches:

Relying on a single chemical probe is risky. The most robust conclusions are drawn when the observed phenotype can be replicated using an orthogonal approach , which interrogates the target through a different modality. [12]

  • A Structurally Unrelated Probe: If another validated chemical probe for Enzyme X exists with a different chemical scaffold, it should be used to confirm that it produces the same biological effect. [10][12]This reduces the likelihood that the observed phenotype is due to a shared off-target of a particular chemical series.

  • Genetic Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Enzyme X should recapitulate the phenotype observed with this compound. [6]This provides strong genetic evidence linking the target to the phenotype.

Demonstrating Target Engagement in Live Cells:

Techniques like the NanoBRET™ Target Engagement Assay or CETSA can be used to quantify the engagement of this compound with Enzyme X in live cells, providing a crucial link between target binding and the cellular response. [13]

Conclusion: A Framework for Rigor

The validation of a chemical probe is a multi-faceted process that demands a high standard of evidence. For a compound like this compound, with an uncharacterized mechanism of action, the path to validation begins with robust and unbiased target identification.

As a Senior Application Scientist, my recommendation is to approach this process systematically, adhering to the three pillars of validation:

  • Target Identification and Engagement: Unequivocally identify the molecular target and quantify the binding interaction.

  • Potency and Selectivity: Demonstrate high potency against the intended target and rigorously profile for off-target activities, including the development and use of a matched negative control.

Only by satisfying these stringent criteria can this compound, or any novel compound, be considered a validated chemical probe, a truly reliable tool for advancing our understanding of biology and disease.

References

  • Photoaffinity Labeling in Target and Binding Site Identification. (n.d.). Baitepai Biotechnology.
  • Validating Chemical Probes. (n.d.). EFMC. Retrieved January 20, 2026, from [Link]

  • Activity-based proteomics. (2023, December 27). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Activity-based protein profiling: A graphical review. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Activity-Based Protein Profiling (ABPP) Service. (n.d.). Mtoz Biolabs. Retrieved January 20, 2026, from [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Activity based Protein Profiling (Abpp). (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. Retrieved January 20, 2026, from [Link]

  • Target Identification Using Chemical Probes. (2018). PubMed. Retrieved January 20, 2026, from [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Photoaffinity Labeling in Target and Binding Site Identification. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2021). AACR Journals. Retrieved January 20, 2026, from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. Retrieved January 20, 2026, from [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. Retrieved January 20, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved January 20, 2026, from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). PubMed Central. Retrieved January 20, 2026, from [Link]

  • The Promise and Peril of Chemical Probe Negative Controls. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Target Engagement Assay Services. (n.d.). Concept Life Sciences. Retrieved January 20, 2026, from [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved January 20, 2026, from [Link]

  • The art of the chemical probe. (2010). Nature Chemical Biology. Retrieved January 20, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Controls for chemical probes. (n.d.). Chemical Probes Portal. Retrieved January 20, 2026, from [Link]

  • Phenotypic screening: A more rapid route to target deconvolution. (2012). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Best Practices: Chemical Probes Webinar. (2020, January 28). YouTube. Retrieved January 20, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 20, 2026, from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Reviews. Retrieved January 20, 2026, from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature Chemical Biology. Retrieved January 20, 2026, from [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020, November 26). In Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. (2021). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Best Practices for Chemical Probes. (2016, July 6). Alto Predict. Retrieved January 20, 2026, from [Link]

  • Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. (2023). Nature Communications. Retrieved January 20, 2026, from [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 20, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology. Retrieved January 20, 2026, from [Link]

  • The promise and peril of chemical probes. (2015). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Are Enantiomer of Chemical Probes Good Negative Control?. (2021, June 25). Zenodo. Retrieved January 20, 2026, from [Link]

  • What are Positive and Negative Controls?. (n.d.). Science Ready. Retrieved January 20, 2026, from [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Phenylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 1-Phenylpiperidine-3-carboxamide. As a compound utilized in advanced research and drug development, its handling and disposal demand a meticulous approach grounded in established safety principles and regulatory compliance. This document is designed for researchers, scientists, and laboratory professionals, offering a framework for managing this chemical waste safely and responsibly, thereby ensuring the protection of personnel and the environment.

The core principle underpinning this protocol is that all chemical waste, unless explicitly determined to be non-hazardous, must be managed as hazardous waste.[1] Given the limited publicly available, substance-specific hazard data for this compound, a cautious approach is mandated. We will proceed by evaluating data from structurally similar compounds, such as other N-substituted piperidine derivatives, to inform our handling and disposal strategy.

Hazard Assessment and Chemical Profile

The first step in any disposal protocol is a thorough understanding of the substance's potential hazards. While a comprehensive toxicological profile for this compound is not widely published, related phenylpiperidine structures are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it must be handled as a potentially hazardous substance.

Causality of Hazards: The piperidine ring is a common motif in pharmacologically active compounds, and the presence of the phenyl group and carboxamide moiety can contribute to its biological activity and potential toxicity.[5][6] Upon thermal decomposition, nitrogen-containing organic compounds can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8]

Chemical Compatibility: this compound is incompatible with strong oxidizing agents.[7][8] Co-mingling this compound with incompatible chemicals in a waste container can lead to vigorous, exothermic reactions, posing a significant safety risk.

PropertyDataSource(s)
Molecular Formula C₁₂H₁₆N₂O[9]
Molecular Weight 204.27 g/mol [9]
Assumed Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed.[2][3][8]
Incompatibilities Strong oxidizing agents.[7][8]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[4][7][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is mandatory. This ensures the protection of laboratory personnel from potential exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and proper removal techniques must be employed to avoid skin contact.[3][10]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure.[11]

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

Emergency First-Aid Measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8][12]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[3][8]

  • After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][8]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][12]

The Core Disposal Directive: Regulatory Framework

Disposal of laboratory chemical waste is rigorously regulated. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[13][14] All laboratory personnel must operate under the assumption that this compound waste is a regulated hazardous waste.

Absolute Prohibitions:

  • NO SEWER DISPOSAL: It is strictly forbidden to dispose of this chemical down the drain. This practice, known as "sewering," is illegal for hazardous waste pharmaceuticals and introduces contaminants into waterways.[15][16]

  • NO DISPOSAL BY EVAPORATION: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[17]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound waste, from the point of generation to its final removal from the laboratory.

Step 1: Hazardous Waste Determination The process begins the moment the chemical is deemed unusable or is a residue from a process. At this point, it becomes "waste."[1] Due to its chemical nature and the hazards of related compounds, this compound must be managed as a hazardous waste. Your institution's Environmental Health and Safety (EHS) department can provide specific waste codes if required, but the operational handling remains the same.[18]

Step 2: Waste Segregation Proper segregation is paramount for safety and cost-effective disposal.

  • Create a Dedicated Waste Stream: Designate a specific waste container for this compound and other compatible, non-halogenated organic solids or liquids.

  • Avoid Commingling:

    • Do not mix this waste with incompatible materials like strong acids or oxidizing agents.[17]

    • Keep it separate from halogenated solvent waste (e.g., dichloromethane, chloroform), as their disposal methods and costs are significantly different.[1]

Step 3: Container Selection and Labeling The integrity of the waste containment system is critical to preventing leaks and ensuring safe handling.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[17][18] High-density polyethylene (HDPE) containers are a suitable choice. The container must be in good condition with no cracks or deterioration.[17]

  • Headspace: Do not fill the container completely. Always leave at least 10% or one inch of headspace at the top to allow for expansion of contents.[13][17]

  • Labeling: The container must be labeled correctly as soon as the first drop of waste is added.[1] The label must include:

    • The words "Hazardous Waste" .[17]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A list of all other chemical constituents and their approximate percentages if it is a mixture.

    • The name of the Principal Investigator (PI) and the specific laboratory location (Building and Room Number).[1]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[17][18]

  • Location: The SAA must be within the laboratory where the waste is generated and under the direct control of laboratory personnel.[13][18]

  • Storage Conditions: Keep the waste container closed at all times except when adding waste.[17][18] Store it in a secondary containment bin to prevent spills from reaching drains.[1]

  • Quantity Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be removed from the lab within three days.[18]

Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the safe accumulation of waste; final disposal is managed by trained professionals.

  • Contact EHS: When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[18]

  • Transportation: EHS will work with a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][19]

Decontamination & Empty Container Management

Properly managing "empty" containers that once held this compound is a critical final step. A container is not considered non-hazardous until it is properly decontaminated.

Protocol for Triple Rinsing: While this compound is not explicitly on the EPA's P-list of acutely hazardous wastes, treating it with a higher standard of care is a best practice.

  • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty container. The solvent should be capable of dissolving the compound.

  • Cap and Agitate: Secure the cap and swirl or shake the container to ensure the solvent contacts all interior surfaces.

  • Drain into Hazardous Waste: Pour the solvent rinsate into your designated hazardous liquid waste container. This rinsate is considered hazardous waste.

  • Repeat: Perform this rinsing procedure two more times for a total of three rinses.[1]

  • Final Disposal of Container: After triple rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular laboratory trash or recycling, according to institutional policy.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

G cluster_0 Laboratory Responsibility A Waste Generation (this compound) B Hazard Determination (Treat as Hazardous Waste) A->B C Segregate Waste (Non-Halogenated Stream) B->C D Select & Prepare Container (Compatible, Leave Headspace) C->D E Label Container Correctly ('Hazardous Waste' + Full Name) D->E F Store in SAA (Closed, Secondary Containment) E->F G Container Full? F->G G->F No (Continue Accumulating) H Request EHS Pickup G->H Yes I EHS Manages Final Disposal (Transport to TSDF) H->I

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional practice.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). Link

  • Regulation of Laboratory Waste. American Chemical Society. Link

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. Link

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Link

  • Safety Data Sheet - N-Phenyl-N-piperidin-4-ylpropionamide. Fisher Scientific. Link

  • This compound | 58971-08-7. ChemicalBook. (2022-08-26). Link

  • Safety Data Sheet - Piperidine. Sigma-Aldrich. (2025-09-23). Link

  • 1-Phenylpiperidine | C11H15N | CID 20038. PubChem, National Institutes of Health. Link

  • Safety Data Sheet - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. Fisher Scientific. (2023-09-25). Link

  • CID 15621626 | C6H13N3. PubChem, National Institutes of Health. Link

  • 1-Phenylpiperidine-4-carboxamide | C12H16N2O | CID 10584339. PubChem, National Institutes of Health. Link

  • Safety Data Sheet - N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride. Enamine. Link

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Link

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Link

  • 4-[(methylamino)methyl]-n-phenylpiperidine-1-carboxamide hydrochloride. ChemScene. Link

  • Safety Data Sheet - 3-Piperidinecarboxylic acid. Fisher Scientific. (2023-08-21). Link

  • 1-[4-(aminomethyl)phenyl]piperidine-3-carboxamide. Santa Cruz Biotechnology. Link

  • 3-Phenylpiperidine. Wikipedia. Link

  • 1-N-BOC-PIPERIDINE-3-CARBOXAMIDE SDS. ECHEMI. Link

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Link

  • 1-Phenylpiperidine. Tokyo Chemical Industry Co., Ltd. Link

  • Navigating the Disposal of 1-Carbamoylpiperidine-3-carboxylic acid: A Guide for Laboratory Professionals. Benchchem. Link

  • Chemical Safety Data Sheet MSDS / SDS - 1-methylpiperidine-3-carboxamide. ChemicalBook. (2022-08-11). Link

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. Link

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). Link

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. (2022-10-10). Link

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry. (2024-07-25). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.